molecular formula C4H9ClO B1366746 1-(Chloromethoxy)propane CAS No. 3587-57-3

1-(Chloromethoxy)propane

Cat. No.: B1366746
CAS No.: 3587-57-3
M. Wt: 108.57 g/mol
InChI Key: VHUQXPJHMISKGS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)propane is a useful research compound. Its molecular formula is C4H9ClO and its molecular weight is 108.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloromethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUQXPJHMISKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449929
Record name CHLOROMETHYL PROPYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-57-3
Record name CHLOROMETHYL PROPYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Chloromethoxy)propane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Integrative Analysis of Physicochemical Properties, Synthetic Utility, and Safety Protocols

Executive Summary

1-(Chloromethoxy)propane (Common name: Chloromethyl propyl ether) is a specialized


-haloether utilized primarily in organic synthesis as a potent alkylating agent.[1] It serves a critical role in medicinal chemistry for the introduction of the propoxymethyl (POM)  moiety—a protecting group for alcohols and phenols, and a metabolic precursor in "soft drug" design.

Unlike standard alkyl halides, the reactivity of 1-(chloromethoxy)propane is driven by the adjacent oxygen atom, which stabilizes the carbocation intermediate via resonance (the oxocarbenium ion). This unique electronic structure necessitates rigorous anhydrous handling protocols to prevent rapid hydrolysis.

This guide provides a definitive technical profile, a self-validating synthesis workflow, and critical safety standards for researchers handling this electrophilic species.[2]

Physicochemical Profile

The following data aggregates experimental values and computed descriptors essential for stoichiometric calculations and process engineering.

Table 1: Core Molecular Specifications
PropertyValueUnitNotes
IUPAC Name 1-(Chloromethoxy)propane--
Common Synonyms Chloromethyl propyl ether; POM-Cl--
CAS Registry Number 3587-57-3 -Verified Identifier
Molecular Formula

--
Molecular Weight 108.57 g/mol Monoisotopic Mass: 108.03
Boiling Point 94.0 - 109.0°CPressure dependent (typ. 760 mmHg)
Density 0.966g/mLAt 25°C
Refractive Index (

)
1.4106-Purity indicator
Flash Point 25°CHighly Flammable
Solubility Reacts/DecomposesWaterSoluble in DCM, THF, Ether

Synthetic Utility & Mechanism[2]

The "Soft Alkylation" Mechanism

The utility of 1-(chloromethoxy)propane lies in its ability to act as a "soft" electrophile. Upon ionization, the chlorine atom leaves, generating a resonance-stabilized oxocarbenium ion . This intermediate is highly reactive toward nucleophiles (alcohols, carboxylic acids, amines) but is less "hard" than simple alkyl chlorides, allowing for selective functionalization under mild conditions.

Key Applications:
  • POM Protection: Protects hydroxyl groups as acetals (e.g.,

    
    ), which are stable to base but cleaved by mild acid.
    
  • Prodrug Synthesis: Reacts with carboxylic acid drugs to form acyloxyalkyl ester prodrugs, improving lipophilicity and membrane permeability.

Diagram 1: Electrophilic Activation Pathway

The following diagram illustrates the ionization and subsequent trapping by a generic nucleophile (


).

ReactionMechanism Start 1-(Chloromethoxy)propane (Precursor) TS Oxocarbenium Ion (Resonance Stabilized) Start->TS - Cl⁻ (Ionization) Product Alkylated Product (Acetal/Ether) TS->Product + Nucleophile (Nu⁻)

Figure 1: Mechanism of action showing the formation of the reactive oxocarbenium intermediate.

Synthesis Protocol: Self-Validating Workflow

Objective: Synthesize 1-(chloromethoxy)propane from 1-propanol and paraformaldehyde. Scale: Laboratory (0.1 - 1.0 mol).

Reagents
  • 1-Propanol (Anhydrous)

  • Paraformaldehyde (Powder)

  • Hydrogen Chloride (Gas) or Calcium Chloride/HCl(conc)

  • Catalyst (Optional): Zinc Chloride (

    
    , anhydrous)
    
Step-by-Step Methodology
  • System Preparation (Critical):

    • Assemble a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (reaching the bottom), and a thermometer.

    • Attach a drying tube (CaCl2) to the outlet to exclude atmospheric moisture.

    • Validation: The system must be purged with dry nitrogen prior to starting to ensure anhydrous conditions.

  • Reagent Charging:

    • Charge the flask with 1-Propanol (1.0 equiv) and Paraformaldehyde (1.0 - 1.1 equiv).

    • Cool the suspension to 0–5°C using an ice bath.

  • Reaction (The Saturation Phase):

    • Bubble dry HCl gas slowly into the mixture.

    • Self-Validating Signal 1: The reaction is exothermic. Maintain temperature

      
       to prevent byproduct formation.
      
    • Self-Validating Signal 2: The reaction is complete when the paraformaldehyde suspension clears completely, and the liquid becomes saturated with HCl (fumes observed at outlet).

  • Phase Separation:

    • Allow the mixture to stand. It will separate into two layers:

      • Top Layer: Crude 1-(chloromethoxy)propane.

      • Bottom Layer: Aqueous HCl (saturated).[3]

    • Separate the organic layer.[4]

  • Purification:

    • Dry the organic layer over anhydrous

      
       for 2 hours.
      
    • Distillation: Distill under reduced pressure (vacuum recommended to minimize thermal decomposition). Collect the fraction boiling at ~94°C (at 760 mmHg) or equivalent reduced temperature.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Step1 Step 1: Setup Anhydrous System (N2 Purge) Step2 Step 2: Reagent Mixing Propanol + Paraformaldehyde (Suspension) Step1->Step2 Step3 Step 3: HCl Saturation Bubbling HCl Gas (Temp < 15°C) Step2->Step3 Check1 Validation Check: Did Suspension Clear? Step3->Check1 Check1->Step3 No (Continue HCl) Step4 Step 4: Phase Separation Remove Aqueous Layer Check1->Step4 Yes (Clear Liquid) Step5 Step 5: Distillation Collect Fraction ~94°C Step4->Step5

Figure 2: Operational workflow for the synthesis of 1-(chloromethoxy)propane.

Safety & Toxicology (Crucial)

Warning:


-Haloethers are alkylating agents. While the propyl analog is less volatile than the methyl analog (MOM-Cl) or Bis(chloromethyl) ether (BCME), it must be handled with extreme caution as a potential carcinogen.
Carcinogenicity Risks[9][10][11]
  • Analogy to BCME: The synthesis of chloromethyl ethers can produce small amounts of symmetric bis-ethers (e.g., Bis(chloromethyl) ether), which are known human carcinogens (Group 1).

  • Protocol Adjustment: Avoid using large excesses of formaldehyde and acid at high temperatures to minimize "bis" formation.

Hydrolysis Hazard
  • Upon contact with moisture (lungs/eyes), the compound hydrolyzes to release HCl and Formaldehyde .

  • PPE: Full face shield, chemically resistant gloves (Silver Shield or Viton; Nitrile is often insufficient for prolonged contact with haloethers), and a fume hood are mandatory.

Waste Disposal
  • Quenching: Do not pour down the drain. Quench excess reagent by slowly adding it to a stirred solution of dilute Ammonium Hydroxide (

    
    ) or Methanolic KOH. This converts the alkylating agent into a harmless acetal/ether before disposal.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link][5][6]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2] The Journal of Organic Chemistry, 70(23), 9618–9621. (Methodology adapted for propyl analogs). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - OSHA Standard 1910.1008. (Safety grounding for haloether handling). Retrieved from [Link]

  • ChemBK. 1-(chloromethoxy)propane Physical Properties and CAS Data. Retrieved from [Link]

Sources

Technical Monograph: 1-Chloro-1-methoxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Reactivity Profile, and Synthetic Utility

Executive Summary

This technical guide provides a rigorous structural and functional analysis of 1-chloro-1-methoxypropane (


). While often encountered as a reactive intermediate rather than a shelf-stable reagent, its structural motif—an 

-chloro ether—renders it a potent electrophile in organic synthesis. This document details the IUPAC nomenclature derivation, stereochemical implications, oxocarbenium ion-mediated reactivity, and critical safety protocols required for handling this alkylating agent.

Structural Identification & IUPAC Nomenclature[1][2]

The precise naming of this molecule follows the hierarchy established by the IUPAC Nomenclature of Organic Chemistry (Blue Book) . The structure consists of a propyl chain substituted at the C1 position with both a chlorine atom and a methoxy group.

Derivation Logic

The nomenclature is derived through a prioritized decision tree (visualized below), adhering to Rules P-14.4 and P-15.1.

  • Principal Functional Group: The molecule contains ether and halogen functionalities.[1] IUPAC nomenclature treats both halogens and ethers as substituents on an alkane chain, rather than principal functional groups with suffix priority.

  • Parent Chain Selection: The longest carbon chain containing the substituents is a 3-carbon chain: Propane .

  • Numbering (Locant Assignment): Numbering begins from the end of the chain that gives the substituents the lowest possible locants.[2]

    • Left-to-Right:

      
      
      
      
      
      Locants: 3,3
    • Right-to-Left:

      
      
      
      
      
      Locants: 1,1
    • Decision: Right-to-Left numbering is chosen (1,1 < 3,3).

  • Alphabetical Ordering: Substituents are listed alphabetically.

    • C hloro vs. M ethoxy.[3]

    • "C" precedes "M".

Final IUPAC Name: 1-Chloro-1-methoxypropane

Nomenclature Logic Flow

Nomenclature Start Structure: CH3-CH2-CH(Cl)-OCH3 FuncGroup Identify Groups: Ether (-OR) & Halogen (-X) (Both are Substituents) Start->FuncGroup Chain Select Parent Chain: Propane (3 Carbons) FuncGroup->Chain Numbering Assign Locants: Right-to-Left gives 1,1 (Lowest Set) Chain->Numbering Alpha Alphabetize: Chloro before Methoxy Numbering->Alpha Result Final Name: 1-Chloro-1-methoxypropane Alpha->Result

Figure 1: Decision logic for IUPAC nomenclature derivation.

Stereochemical Implications[5]

A critical, often overlooked aspect of this molecule is its stereogenicity. The C1 carbon is bonded to four distinct groups:

  • Hydrogen (

    
    )
    
  • Chlorine (

    
    )[4]
    
  • Methoxy group (

    
    )
    
  • Ethyl group (

    
    )
    

Consequently, 1-chloro-1-methoxypropane exists as a racemic mixture of two enantiomers: (


)-1-chloro-1-methoxypropane  and (

)-1-chloro-1-methoxypropane
.
  • Note to Researchers: In synthetic applications involving nucleophilic substitution at C1, the stereochemical information is typically lost due to the formation of a planar oxocarbenium ion intermediate (

    
     mechanism), leading to racemization in the product unless specific chiral auxiliaries are employed.
    

Reactivity Profile: The Oxocarbenium Ion Pathway[5]

For drug development professionals, the value of 1-chloro-1-methoxypropane lies in its high reactivity as an electrophile. It belongs to the class of


-halo ethers , which are significantly more reactive than standard alkyl halides.
Mechanistic Causality

The oxygen atom adjacent to the C-Cl bond facilitates ionization. The lone pair on the oxygen donates electron density into the


 antibonding orbital of the C-Cl bond, dramatically lowering the activation energy for chloride departure.

Reaction Pathway:

  • Ionization: Spontaneous or Lewis-acid assisted loss of

    
    .
    
  • Intermediate: Formation of a resonance-stabilized oxocarbenium ion .

  • Substitution: Rapid attack by weak nucleophiles (alcohols, amines, electron-rich aromatics).

Reaction Mechanism Diagram

ReactionMechanism Substrate 1-Chloro-1-methoxypropane (Electrophile) TS Transition State (n_O -> sigma*_C-Cl) Substrate->TS - Cl- Intermediate Oxocarbenium Ion [CH3CH2CH=O+CH3] <-> [C+] TS->Intermediate Resonance Stabilization Product Substituted Ether (Nu-CH(Et)OCH3) Intermediate->Product + Nucleophile (Nu)

Figure 2:


 Ionization pathway generating the reactive oxocarbenium species.

Synthesis Protocol

Direct chlorination of ethers is non-selective. The field-proven method for synthesizing high-purity


-chloro ethers involves the cleavage of acetals using acid chlorides. This method is preferred for its atom economy and ease of purification (volatile byproducts).
Methodology: Acetal Cleavage

Target: Synthesis of 1-chloro-1-methoxypropane. Precursor: 1,1-Dimethoxypropane (Propanal dimethyl acetal).[5]

ParameterSpecification
Reaction Type Acetal Cleavage / Halogenation
Reagents 1,1-Dimethoxypropane (1.0 eq), Acetyl Chloride (1.1 eq)
Catalyst Thionyl Chloride (

) (Optional, catalytic)
Solvent Neat or Dichloromethane (DCM)
Temp

to Room Temperature
Byproduct Methyl Acetate (Volatile ester)
Step-by-Step Protocol
  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charging: Add 1,1-dimethoxypropane (10 mmol) to the flask. If using solvent, add dry DCM (10 mL).

  • Activation: Cool the system to

    
     using an ice bath.
    
  • Addition: Add Acetyl Chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

    • Mechanism:[6][7][8][9] The acetyl chloride attacks one methoxy group, converting it to methyl acetate and replacing it with chlorine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification:

    • The byproduct, methyl acetate (bp

      
      ), and excess acetyl chloride can be removed via fractional distillation.
      
    • Collect the fraction corresponding to 1-chloro-1-methoxypropane (predicted bp

      
       based on homologs).
      
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . The compound hydrolyzes rapidly in moist air.
    

Safety & Toxicology (Critical)

Warning:


-Halo ethers are classified as potential human carcinogens .
Alkylating Potential

Structurally, 1-chloro-1-methoxypropane is an analog of Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME) , both of which are regulated carcinogens.

  • Mechanism of Toxicity: These compounds act as direct-acting alkylating agents. They react with nucleophilic sites on DNA bases (specifically the N7 and O6 positions of guanine) without requiring metabolic activation.

  • Hydrolysis Hazard: Upon contact with mucosal membranes (lungs, eyes), the compound hydrolyzes to release HCl (corrosive) and Propanal (irritant).

Handling Requirements
  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Quench spills immediately with aqueous ammonium hydroxide or sodium bicarbonate solution to neutralize the alkylating capability.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Gohan, L. et al. (2011). "Chloroalkyl ethers: Toxicity and Carcinogenicity Assessment." Office of Environmental Health Hazard Assessment (OEHHA).

  • Dunn, P. J. (2011). "Solvents and Reagents: Safety and Environmental Issues." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses replacement of carcinogenic -chloro ethers in synthesis).

Sources

Physical and chemical properties of 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethoxy)propane (CAS 3587-57-3), also known as chloromethyl propyl ether, is a reactive


-chloro ether widely utilized as an alkylating agent in organic synthesis. Its primary utility lies in its ability to introduce the propoxymethyl  moiety, serving as a protecting group for alcohols and phenols, or as a linker in prodrug design. While structurally analogous to the common reagent Methoxymethyl chloride (MOM-Cl), the propyl variant offers distinct lipophilic properties that modulate the solubility and pharmacokinetic profiles of target molecules.

This guide provides a rigorous analysis of the compound's physicochemical properties, synthesis protocols, and safety considerations, emphasizing its handling as a potential carcinogen due to its structural relationship to bis(chloromethyl) ether.

Chemical Identity & Structural Analysis

1-(Chloromethoxy)propane is characterized by a chlorine atom attached to a methylene bridge which is, in turn, bonded to a propoxy group. The high reactivity of the C-Cl bond is driven by the adjacent oxygen atom, which stabilizes the intermediate oxocarbenium ion via resonance.

Parameter Data
IUPAC Name 1-(Chloromethoxy)propane
Common Synonyms Chloromethyl propyl ether; Propyl chloromethyl ether
CAS Number 3587-57-3
Molecular Formula

Molecular Weight 108.57 g/mol
SMILES CCCOCCl
Structure

Physical Properties

The following data represents standard values for research-grade material (>95% purity).

Property Value Condition
Boiling Point 94 °C760 mmHg
Density 0.966 g/mL25 °C
Refractive Index (

)
1.410620 °C
Flash Point 25 °CClosed Cup
Vapor Pressure ~55 mmHg25 °C
Solubility Soluble in

, THF, Ether; Decomposes in Water
-
Appearance Clear, colorless liquid-

Chemical Reactivity & Mechanism

The utility of 1-(chloromethoxy)propane stems from its role as a "hard" electrophile. Upon interaction with a Lewis acid or simply by thermal activation, the chloride leaving group is displaced, generating a resonance-stabilized oxocarbenium ion.

Mechanism of Action: Oxocarbenium Formation

The reaction typically proceeds via an


-like pathway where the oxygen lone pair assists in the expulsion of the chloride ion.

ReactionMechanism Figure 1: Electrophilic activation pathway via oxocarbenium ion formation. Substrate 1-(Chloromethoxy)propane (Electrophile) TS Transition State (Oxocarbenium Ion) Substrate->TS - Cl⁻ (Rate Limiting) Product Propoxymethyl Ether (Protected Substrate) TS->Product + NuH (-H⁺) Nu Nucleophile (ROH / RNH2) Nu->TS Attack

Hydrolysis & Stability

Like all


-halo ethers, this compound is moisture-sensitive. In the presence of water, it rapidly hydrolyzes to form propanol , formaldehyde , and hydrochloric acid .


Experimental Note: All reactions must be conducted under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Synthesis & Preparation Protocols

Warning: Synthesis involves the use of formaldehyde and HCl gas.[1][2] Strict engineering controls (fume hoods) are mandatory to prevent exposure to potential bis(chloromethyl) ether byproducts.

Protocol A: Classical Chloromethylation (Standard)

This method is adapted from standard MOM-Cl synthesis protocols but substitutes methanol with propanol.

  • Reagents: 1-Propanol (1.0 eq), Paraformaldehyde (1.0 eq), Dry HCl gas.

  • Setup: 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser (cooled to -10°C).

  • Procedure:

    • Suspend paraformaldehyde in 1-propanol.

    • Cool the mixture to 0–5 °C.

    • Bubble dry HCl gas slowly into the mixture. The suspension will clear as the reaction proceeds and water is generated (which saturates with HCl).

    • Phase Separation: The product forms an upper organic layer. Separate the organic layer.

    • Purification: Dry over

      
       pellets to remove residual water and HCl. Fractional distillation is required for high purity.
      
    • Yield: Typically 70–80%.

Protocol B: Acyl Chloride / Acetal Exchange (Mild)

A safer alternative avoiding HCl gas, utilizing zinc catalysis.

  • Reagents: Dipropoxymethane (Propylal), Acetyl Chloride, Zn(OAc)₂ (cat).

  • Procedure:

    • Mix Dipropoxymethane with Acetyl Chloride (1.0 eq) and 0.01 mol% Zn(OAc)₂.

    • Stir at room temperature for 2–4 hours.

    • Outcome: Quantitative conversion to 1-(Chloromethoxy)propane and Propyl Acetate.

    • Advantage: The resulting mixture can often be used in situ without isolation, reducing exposure risks.

Applications in Drug Development

The Propoxymethyl (POM) Protecting Group

While "POM" often refers to Pivaloyloxymethyl, in ether chemistry, the propoxymethyl group serves as a lipophilic alternative to the Methoxymethyl (MOM) group.

  • Lipophilicity Tuning: Replacing a MOM group (C1) with a Propoxymethyl group (C3) increases the LogP of the molecule, which can enhance cell membrane permeability during early-stage screening.

  • Stability: Propoxymethyl ethers are stable to basic conditions (LiAlH₄, NaOH) and mild oxidizers but are cleaved by strong acids (TFA, concentrated HCl).

Prodrug Synthesis

The reagent is used to synthesize alkyloxyalkyl prodrugs. By linking a drug (containing a carboxylic acid or amine) to the chloromethyl propyl ether, a labile linkage is formed that hydrolyzes in vivo to release the active parent drug and harmless byproducts (propanol and formaldehyde).

ApplicationWorkflow Figure 2: Workflow for Prodrug Derivatization using Chloromethyl Propyl Ether Start Target Molecule (Low Solubility/Bioavailability) Intermediate Propoxymethyl-Drug Conjugate (Increased Lipophilicity) Start->Intermediate Alkylation Reagent 1-(Chloromethoxy)propane + Base (e.g., DIPEA) Reagent->Intermediate InVivo In Vivo Hydrolysis (Enzymatic/Chemical) Intermediate->InVivo End Active Drug Release InVivo->End

Safety, Handling, & Toxicology

Critical Hazard Alert: 1-(Chloromethoxy)propane is structurally related to Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME) , both known human carcinogens (OSHA Select Carcinogens). While 1-(Chloromethoxy)propane is less volatile than MOM-Cl, it must be treated with the same level of caution.

Hazard Class Description Precaution
Carcinogenicity Suspected Carcinogen (Category 1B/2)Use only in a certified chemical fume hood.
Flammability Flash Point 25°C (Highly Flammable)Ground all glassware; use spark-proof tools.
Acute Toxicity Toxic by inhalation and skin absorptionWear double nitrile gloves and a lab coat.

Quenching Protocol: Excess reagent should never be disposed of directly. Quench by slowly adding the reaction mixture to a stirred solution of aqueous ammonia or sodium hydroxide . This converts the reactive alkyl chloride into the corresponding alcohol/formal, which is safer for disposal.

References

  • ChemBK. (2024). 1-(Chloromethoxy)propane - Physico-chemical Properties and Safety Data.Link

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. Link

  • PubChem. (2024). 1-(Chloromethoxy)propane Compound Summary (CID 10964431). National Center for Biotechnology Information. Link

  • Wipf, P., & Reeves, J. T. (2006). Synthesis and Application of Fluorous Protecting Groups. University of Pittsburgh. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3587-57-3 | Formula:


 | Synonyms:  Chloromethyl propyl ether; Propoxymethyl chloride (POM-Cl)[1]

Executive Summary: The Stability Paradox

1-(Chloromethoxy)propane is a specialized


-chloroether primarily utilized in organic synthesis as a reagent for introducing the propoxymethyl (POM)  protecting group. While invaluable for protecting alcohols and carboxylic acids (forming acetals and esters that are cleaved under specific conditions), its utility is directly tied to its high electrophilicity.

The Core Challenge: The same reactivity that makes it an excellent alkylating agent renders it inherently unstable. It is acutely sensitive to moisture and heat. Upon contact with water, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl), which can autocatalytically accelerate further decomposition. Furthermore, as a structural analog to bis(chloromethyl)ether (a known human carcinogen), it requires handling protocols that exceed standard laboratory safety measures.

This guide defines the rigorous storage and handling necessary to maintain reagent integrity and operator safety in a drug development context.

Mechanistic Instability: The "Why"

To understand the storage requirements, one must understand the decomposition mechanism. 1-(Chloromethoxy)propane is not merely "moisture sensitive"; it is a precursor to a stabilized carbocation.

The Hydrolysis Pathway

The chlorine atom is on a carbon adjacent to an oxygen atom.[2] The oxygen's lone pair electrons can donate into the C-Cl antibonding orbital (anomeric effect), significantly weakening the C-Cl bond.

  • Ionization: In the presence of high dielectric solvents or moisture, the chloride leaves, facilitated by the formation of a resonance-stabilized oxocarbenium ion .

  • Nucleophilic Attack: Water attacks this highly electrophilic intermediate.

  • Collapse: The resulting hemiacetal is unstable and collapses into propanol, formaldehyde, and HCl.

Critical Insight: The generation of HCl is problematic because it can protonate the ether oxygen, making the molecule even more susceptible to cleavage. Thus, decomposition is often autocatalytic .

Visualization: Hydrolysis & Decomposition Pathway[2][3]

HydrolysisPathway Start 1-(Chloromethoxy)propane TS Oxocarbenium Ion (Resonance Stabilized) Start->TS - Cl⁻ (Spontaneous in H₂O) Inter Hemiacetal (Unstable Intermediate) TS->Inter + H₂O Prod1 Propanol Inter->Prod1 Prod2 Formaldehyde Inter->Prod2 Prod3 HCl (Catalyst for further decay) Inter->Prod3 Prod3->Start Autocatalysis

Figure 1: The hydrolysis mechanism showing the formation of the reactive oxocarbenium ion and the release of HCl, which can accelerate further degradation.

Recommended Storage Conditions

Standard "cool, dry place" advice is insufficient for research-grade applications where stoichiometry is critical. The following protocols are graded by duration.

The "Gold Standard" (Long-term Storage > 1 Week)

For maintaining purity >98% over weeks or months.

ParameterSpecificationRationale
Temperature -20°C to -80°C Kinetic suppression of spontaneous ionization and polymerization.
Atmosphere Argon or Nitrogen Inert gas prevents atmospheric moisture ingress. Argon is preferred (heavier than air).
Container Schlenk Flask or Teflon-Sealed Vial Standard plastic caps are permeable to moisture over time. Glass with PTFE liners is mandatory.
Desiccant Activated Molecular Sieves (4Å) Added directly to the liquid (if pure) or the secondary container to scavenge trace water.
Light Amber Glass / Foil Wrap Prevents photo-initiated radical decomposition (though less critical than moisture).
The "Working Standard" (Short-term < 1 Week)
  • Temperature: 2°C to 8°C (Standard Refrigerator).

  • Seal: Parafilm over the cap is a minimum requirement; secondary containment in a desiccator jar is recommended.

  • Headspace: Purge with nitrogen after every use before resealing.

Handling & Safety Protocol

WARNING: 1-(Chloromethoxy)propane is an alkylating agent . While specific toxicological data may be less abundant than for Chloromethyl Methyl Ether (MOM-Cl), it should be handled with the same extreme caution as a potential carcinogen.

Engineering Controls
  • Fume Hood: Mandatory.[3] Never open outside a certified hood.

  • Glove Selection: Standard nitrile gloves may offer limited protection against alkyl chlorides. Double-gloving or using Silver Shield/Laminate gloves is recommended for direct handling.

  • Transfer: Use positive pressure cannulation or gas-tight syringes to transfer the liquid. Avoid pouring.

Quality Control (Self-Validating System)

Before using stored material in a critical reaction, validate its integrity.

  • Visual Check: The liquid should be clear and colorless. Cloudiness or a yellow tint indicates HCl formation and polymerization.

  • NMR Validation: Take a small aliquot in

    
     (neutralized with solid 
    
    
    
    to prevent acid damage to the NMR probe).
    • Look for the characteristic

      
       singlet.
      
    • Shift typically appears around 5.3 - 5.5 ppm .

    • Disappearance of this peak and appearance of aldehyde protons (~9.7 ppm) indicates decomposition.

Disposal and Emergency Quenching

Never dispose of the active reagent directly into solvent waste streams, as it may react violently with other waste components or persist as a hazard.

Quenching Protocol

The objective is to convert the reactive alkyl chloride into a benign acetal or ether.

Reagents: Methanol (MeOH) and Ammonium Hydroxide (


) or Sodium Methoxide (

).

Workflow:

  • Dilute the waste 1-(Chloromethoxy)propane in an inert solvent (e.g., Toluene or DCM).

  • Slowly add to a stirring solution of basic methanol (MeOH with excess

    
     or 
    
    
    
    ).
  • Mechanism: The methanol attacks the reagent, converting it to the stable dipropoxymethane (acetal) or methoxy-propoxy acetal.

  • Stir for 1 hour.

  • Check pH (should remain basic).

  • Dispose of as organic solvent waste.

Visualization: Safe Handling Decision Tree

HandlingWorkflow Start Reagent Retrieval Check Visual Inspection: Clear & Colorless? Start->Check Use Use in Synthesis (Inert Atmosphere) Check->Use Yes Quench Initiate Quenching Protocol Check->Quench No (Cloudy/Yellow) Use->Quench Excess Reagent Method Add to Basic Methanol (MeOH + NH4OH) Quench->Method Disposal Dispose as Solvent Waste Method->Disposal After 1 hr stir

Figure 2: Operational decision tree for inspecting, using, and destroying 1-(Chloromethoxy)propane.

References

  • PubChem. (n.d.).[1] 1-(Chloromethoxy)propane (Compound).[1][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1-(Chloromethoxy)propane.[1][4] Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (2007). Discussion on the handling of Chloromethyl Ethers. (General reference for alpha-haloether handling class). Organic Syntheses, Coll. Vol. 10, p.12. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Standard 1910.1003 - 13 Carcinogens (Referencing Chloromethyl Methyl Ether analogs). Retrieved January 29, 2026, from [Link]

Sources

General hazards and reactivity of α-chloro ethers

Technical Guide: General Hazards and Reactivity of -Chloro Ethers

Executive Summary


The simplest members of this class, Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) Ether (BCME) , are potent alkylating agents and proven human carcinogens. This guide provides a technical analysis of their reactivity profile, the mechanistic basis of their toxicity, and the strict operational protocols required for their safe handling in drug development and research environments.

Part 1: The Chemical Basis of Reactivity

The extreme reactivity of

The Oxocarbenium Ion Intermediate

The defining feature of

oxocarbenium ion

  • The Driving Force: The oxygen lone pair donates electron density into the antibonding orbital of the C-Cl bond, facilitating chloride departure.

  • Implication: This ionization occurs readily even in non-polar solvents, making these compounds powerful alkylating agents under mild conditions.

OxocarbeniumStartα-Chloro Ether(R-O-CH2-Cl)TSTransition State[R-O...CH2...Cl]‡Start->TS IonizationIonPairOxocarbenium Ion Pair[R-O+=CH2] Cl-TS->IonPair Resonance StabilizationProductAlkylated Product(R-O-CH2-Nu)IonPair->Product Nucleophilic Attack (Nu:)

Figure 1: The ionization pathway of

Part 2: Toxicology & Carcinogenicity

The same electrophilicity that makes

direct-acting alkylating agents
Mechanism of Carcinogenicity

Upon inhalation or skin contact, these compounds rapidly alkylate nucleophilic sites on DNA bases, particularly the N7 position of guanine and the O6 position.

  • CMME (Chloromethyl Methyl Ether): Acts primarily as a mono-functional alkylator.

  • BCME (Bis(chloromethyl) Ether): Acts as a bi-functional alkylator . It can cross-link DNA strands (interstrand cross-linking), preventing DNA replication and repair. This makes BCME significantly more potent than CMME.

Comparative Hazard Data

The following table summarizes the critical toxicity data. Note the extreme potency of BCME.[1]

CompoundCAS No.[2][3]IARC ClassificationOSHA StatusPrimary Hazard
Bis(chloromethyl) ether (BCME) 542-88-1Group 1 (Carcinogenic to humans)13 Carcinogens List (29 CFR 1910.1003)Lung cancer (oat cell carcinoma); DNA Cross-linking.
Chloromethyl methyl ether (CMME) 107-30-2Group 1 (Carcinogenic to humans)13 Carcinogens List (29 CFR 1910.1003)Often contaminated with 1-7% BCME. Respiratory carcinogen.
MOM-Cl (Commercial) 107-30-2Group 1RegulatedTechnical grade often contains BCME.
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) 76513-69-4Not ListedIrritant / CorrosiveLess volatile, but likely acts via similar alkylation mechanism.

Critical Warning: Commercial "Technical Grade" CMME often contains 1% to 7% BCME as an impurity. Researchers must treat all CMME as if it contains BCME.

Part 3: Spontaneous Formation (The "Hidden" Risk)

A frequent cause of accidental exposure is the in situ formation of BCME. This occurs when formaldehyde (or paraformaldehyde) comes into contact with hydrogen chloride (HCl) vapors or concentrated hydrochloric acid.[1]

Reaction:

High-Risk Scenarios:

  • Friedel-Crafts Chloromethylation: Using formaldehyde and HCl gas.

  • Waste Disposal: Pouring HCl-containing waste into a container with formaldehyde solutions.

  • Acidic Hydrolysis: Hydrolysis of precursors in the presence of chloride ions.

Detection: BCME has no distinct warning odor at low concentrations. By the time you smell it, you have likely exceeded the Permissible Exposure Limit (PEL).

Part 4: Operational Safety & Handling Protocols

Due to the OSHA "13 Carcinogens" classification, handling CMME or BCME requires strict adherence to 29 CFR 1910.1003 .[4]

Engineering Controls
  • Designated Area: Work must be performed in a "Regulated Area" with restricted access.

  • Containment: All transfers must occur within a certified chemical fume hood or a glovebox. The sash should be kept as low as possible.

  • Negative Pressure: The laboratory must maintain negative pressure relative to corridors.

Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against

  • Gloves: Use Silver Shield® (EVOH/PE) or Viton® gloves. If these are unavailable, double-gloving with thick nitrile is a temporary measure only for splash protection, with immediate removal upon contact.

  • Respirators: If work is done outside a hood (strictly prohibited in most SOPs), a full-face supplied-air respirator is required.

Safe Synthesis Protocol (MOM-Cl)

To avoid the risks of purchasing BCME-contaminated commercial stocks, generate MOM-Cl in situ using a method that avoids free HCl/Formaldehyde.

Recommended Method: Acyl Chloride Exchange [5]

  • Reagents: Dimethoxymethane (Methylal), Acetyl Chloride, catalytic ZnBr2.

  • Mechanism:

    
    
    
  • Advantage: This produces MOM-Cl and Methyl Acetate.[5] No free HCl is generated, significantly reducing (though not eliminating) the risk of BCME formation.

Quenching and Disposal Workflow

Never dispose of active

SafetyWorkflowReactionReaction Mixture(Contains Excess MOM-Cl/CMME)QuenchChoiceSelect Quenching AgentReaction->QuenchChoiceAmmoniaAqueous Ammonia (NH4OH)(Preferred)QuenchChoice->Ammonia Best PracticeWaterWater/Bicarb(Risk of HCl Gas)QuenchChoice->Water Avoid if possibleResult1Forms Hexamethylenetetramine(Non-volatile, Safer)Ammonia->Result1Result2Hydrolysis to Formaldehyde + HCl(Toxic Vapors)Water->Result2WasteDispose as HazardousChemical WasteResult1->WasteResult2->Waste

Figure 2: Decision tree for the safe quenching of

Quenching Protocol:

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of concentrated Ammonium Hydroxide (

    
    ) or a solution of ammonia in methanol.
    
  • Stir for 30 minutes. The ammonia reacts with the electrophile to form hexamethylenetetramine (urotropine) derivatives, which are non-volatile and significantly less toxic than the hydrolysis products (Formaldehyde/HCl).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[6][7][8] United States Department of Labor. [Link]8]

  • International Agency for Research on Cancer (IARC). (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F). World Health Organization. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Halo Alkyl Ethers.[9] The Journal of Organic Chemistry, 70(23), 9618–9621.[5] [Link]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. [Link]

Technical Analysis: Decomposition Kinetics and Products of 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethoxy)propane (CAS: 3587-57-3), also known as propyl chloromethyl ether, is a highly reactive


-haloether used primarily as a chloromethylating agent and protecting group in organic synthesis. Its utility is counterbalanced by significant stability challenges and safety risks.

This technical guide analyzes the compound's decomposition profile, focusing on its susceptibility to hydrolysis and thermal degradation. For researchers and process chemists, understanding these pathways is critical not only for maintaining reagent purity but also for mitigating exposure to carcinogenic byproducts such as formaldehyde and potential alkylating impurities.

Key Takeaways:

  • Primary Instability: Rapid hydrolysis upon contact with moisture, releasing HCl, formaldehyde, and 1-propanol.

  • Storage Risk: Thermal decomposition may yield propyl chloride and formaldehyde polymers.

  • Safety Critical: Structurally related to bis(chloromethyl) ether (BCME), a known human carcinogen.[1] Strict engineering controls are non-negotiable.

Chemical Structure & Reactivity

The reactivity of 1-(chloromethoxy)propane stems from the "alpha-haloether effect." The oxygen atom adjacent to the chloromethyl group possesses lone pairs that can donate electron density into the C-Cl antibonding orbital (n




).

This resonance stabilization facilitates the departure of the chloride ion, forming a highly electrophilic oxocarbenium ion intermediate. This intermediate is the "engine" driving both its useful synthetic applications (alkylation) and its unwanted decomposition.

Electronic Activation


Because this equilibrium is easily accessible, any nucleophile present—most notably atmospheric water—will immediately attack the oxocarbenium ion.

Decomposition Pathways

Pathway A: Hydrolysis (Dominant)

The most immediate threat to the integrity of 1-(chloromethoxy)propane is moisture. The hydrolysis reaction is rapid, exothermic, and autocatalytic (as the generated HCl can further catalyze ether cleavage).

Mechanism:

  • Ionization: Spontaneous loss of Cl⁻ to form the propyl oxocarbenium ion.

  • Nucleophilic Attack: Water attacks the electrophilic carbon.

  • Hemiacetal Collapse: The resulting hemiacetal is unstable and collapses to release formaldehyde and alcohol.

Reaction Stoichiometry:



Products:

  • 1-Propanol: The parent alcohol.

  • Formaldehyde: Released as a gas or polymerizes to paraformaldehyde (white solid precipitate).

  • Hydrochloric Acid: Corrosive gas/liquid that acidifies the matrix.

Pathway B: Thermal Degradation & Oxidation

In the absence of moisture (inert atmosphere), 1-(chloromethoxy)propane is relatively stable at ambient temperatures but degrades upon heating or prolonged storage.

  • Pyrolysis: At elevated temperatures,

    
    -chloroethers can undergo 
    
    
    
    type rearrangement or elimination to form the alkyl chloride and aldehyde.
    • Product: 1-Chloropropane + Formaldehyde.

  • Oxidation: If stored in air (non-inert), the ether linkage is susceptible to radical oxidation, potentially forming chloromethyl formate or propyl formate derivatives, though this is secondary to hydrolysis.

Pathway C: The Bis(chloromethyl) Ether (BCME) Risk

While 1-(chloromethoxy)propane does not spontaneously decompose into BCME, the synthesis of chloromethyl ethers often involves formaldehyde and HCl. If the reaction conditions are not strictly controlled, or if the propyl chain is cleaved in the presence of excess chloromethylating species, trace amounts of Bis(chloromethyl) ether (BCME) may be present. BCME is a potent human carcinogen (OSHA regulated).

Visualizing the Hydrolysis Pathway:

HydrolysisPathway Start 1-(Chloromethoxy)propane Inter Oxocarbenium Ion [Pr-O+=CH2] Start->Inter - Cl⁻ (Ionization) Hemiacetal Unstable Hemiacetal Inter->Hemiacetal Nucleophilic Attack Water + H2O Water->Inter Products Final Products: 1. 1-Propanol 2. Formaldehyde 3. HCl Hemiacetal->Products Rapid Collapse

Figure 1: The dominant hydrolysis pathway driven by the resonance-stabilized oxocarbenium ion.

Analytical Monitoring & Detection

To verify the purity of 1-(chloromethoxy)propane, researchers should prioritize NMR over GC-MS due to the compound's thermal instability.

Nuclear Magnetic Resonance ( H NMR)

NMR is the self-validating method of choice. It allows for direct quantification of hydrolysis without thermal degradation during analysis.

  • Target Peak: The methylene protons between the oxygen and chlorine (

    
    ) appear as a distinct singlet.
    
  • Chemical Shift:

    
    .
    
  • Decomposition Indicators:

    • Disappearance of the 5.5 ppm singlet.

    • Appearance of a triplet at

      
       (methylene of 1-Propanol).
      
    • Appearance of a singlet at

      
       (Formaldehyde) or broad peaks at 4-5 ppm (Paraformaldehyde oligomers).
      
Gas Chromatography (GC-MS)

Direct injection of


-haloethers can lead to decomposition in the injection port or column.
  • Protocol: Derivatization is recommended. React an aliquot with a simple alcohol (e.g., methanol) or a secondary amine to form a stable mixed acetal or aminal before injection.

  • Direct Injection Risks: You may observe peaks corresponding to propyl chloride or propyl formate, which are artifacts of the thermal analysis rather than impurities in the bottle.

Data Summary: Decomposition Markers

ComponentDetection MethodCharacteristic Signal
1-(Chloromethoxy)propane

H NMR (CDCl

)
Singlet,

5.5 ppm (

)
1-Propanol

H NMR
Triplet,

3.6 ppm (

)
Formaldehyde

H NMR
Singlet,

9.8 ppm (aldehyde proton)
HCl pH PaperImmediate reddening of wetted litmus above open vial

Handling & Safety Protocols

Due to the alkylating nature of this compound and its decomposition products, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Fume Hood: All handling must occur within a certified chemical fume hood.

  • Glove Box: Preferred for storage and dispensing to prevent hydrolysis.

  • Inert Atmosphere: Store under Argon or Nitrogen.

Quenching Protocol (Disposal)

Never dispose of the active reagent directly into aqueous waste streams, as this generates heat and HCl gas.

  • Dilute: Dilute the waste stream with an inert solvent (e.g., dichloromethane or toluene).

  • Neutralize: Slowly add the solution to a stirred mixture of dilute Ammonium Hydroxide (

    
    ) and ice.
    
    • Chemistry: Ammonia neutralizes the HCl and reacts with formaldehyde to form Hexamethylenetetramine (HMTA), which is safer to handle.

  • Verify: Check pH to ensure neutrality before disposal as halogenated organic waste.

Analytical Decision Tree

AnalyticalWorkflow Sample Sample: 1-(Chloromethoxy)propane Check Check Purity/Stability Sample->Check Method Select Method Check->Method NMR 1H NMR (Recommended) Solvent: CDCl3 (Dry) Method->NMR Preferred GC GC-MS (Caution) Method->GC Alternative NMR_Res Analyze 5.5 ppm Singlet No Heat Applied NMR->NMR_Res GC_Prep Derivatization Required (React with MeOH) GC->GC_Prep Result Valid Purity Profile NMR_Res->Result GC_Prep->Result

Figure 2: Recommended analytical workflow to avoid thermal decomposition artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102. (Provides general synthesis and NMR data for alpha-chloroethers). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether - OSHA Standard 1910.1008. (Contextual safety data for chloromethyl ether class). Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift estimation of alpha-haloethers). Retrieved from [Link]

Sources

Safe Handling and Personal Protective Equipment for 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance Document | Version 1.0

Executive Summary: The Hierarchy of Risk

1-(Chloromethoxy)propane (CAS: 3587-57-3), also known as Chloromethyl Propyl Ether, is an alpha-haloether .[1][2][3] This structural classification places it in the same hazard category as Bis(chloromethyl)ether (BCME) and Chloromethyl Methyl Ether (CMME)—compounds that are among the most potent known human carcinogens.

Critical Safety Directive: Do not treat this compound as a standard organic solvent. It is an alkylating agent capable of modifying DNA directly. All handling protocols must be designed to prevent any level of exposure, not just "minimize" it.

Core Hazard Profile
ParameterSpecificationCritical Implication
Class

-Haloether
High alkylating potential (Carcinogenic/Mutagenic).
Reactivity Moisture SensitiveHydrolyzes rapidly to release HCl , Formaldehyde , and Propanol .
Flash Point ~25°C (77°F)Flammable vapor/air mixtures form easily at room temperature.
Volatility HighSignificant vapor hazard even in ambient conditions.

Molecular Hazard Profiling: The Mechanism of Action

To understand the safety protocols, one must understand the causality of the hazard. The danger of 1-(Chloromethoxy)propane lies in its electrophilicity.

The carbon-chlorine bond in alpha-haloethers is exceptionally labile due to the adjacent oxygen atom, which stabilizes the resulting carbocation via resonance. This makes the methylene carbon a "hard" electrophile, eager to attack nucleophilic centers in biological systems—specifically the guanine bases in DNA.

The Hydrolysis Trap: Upon contact with mucous membranes (eyes, lungs), the compound hydrolyzes:



This reaction releases hydrochloric acid  (immediate chemical burn) and formaldehyde  (a fixative and carcinogen), creating a dual-mechanism injury (corrosive + cytotoxic).

Engineering Controls: The Primary Barrier

Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be engineering controls that isolate the chemist from the molecule.

Containment Architecture
  • Mandatory: All operations involving >1 mL of neat material must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Closed Systems: Transfer reagents via cannula or gas-tight syringe techniques. Open pouring is strictly prohibited.[4]

  • Schlenk Line: Use standard Schlenk techniques to maintain an inert atmosphere (Nitrogen/Argon), preventing hydrolysis and pressure buildup.

EngineeringControls cluster_0 Containment Hierarchy cluster_1 Exhaust Management Source Reagent Source (Septum Sealed) Transfer Cannula/Syringe Transfer Source->Transfer Positive Pressure (N2) OpenPour Open Pouring (PROHIBITED) Source->OpenPour High Risk Path Reactor Reaction Vessel (Inert Gas + Scrubber) Transfer->Reactor Closed Loop Scrubber Base Trap (NaOH) Neutralizes HCl Reactor->Scrubber Vent Gas FumeHood FumeHood Scrubber->FumeHood Exhaust

Figure 1: Closed-system transfer logic to prevent atmospheric release and hydrolysis.

Personal Protective Equipment (PPE): The Secondary Barrier

Standard laboratory PPE is insufficient. The lipophilic nature of the propyl chain combined with the small molecular size allows this compound to permeate standard nitrile gloves rapidly.

Glove Selection Protocol

Do NOT rely on thin disposable nitrile gloves. Based on permeation data for homologous chloromethyl ethers, the following protocol is required:

Glove TypeBreakthrough TimeRoleRecommendation
Laminate (Silver Shield/4H) > 480 minPrimary Barrier Mandatory for all handling.
Viton / Butyl Rubber > 240 minSecondaryGood alternative for dexterity.
Standard Nitrile (4 mil) < 10 minSplash Guard OnlyInsufficient alone. Use only as an outer layer over laminates.

The "Double-Glove" System:

  • Inner Layer: Silver Shield/4H Laminate gloves (Chemical barrier).

  • Outer Layer: Standard Nitrile gloves (Mechanical protection and dexterity; replace immediately upon contamination).

Respiratory & Body Protection
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with volumes >50 mL.

  • Body: Chemical-resistant lab coat (e.g., Tyvek or Nomex if fire hazard is primary concern). Standard cotton coats absorb the chemical and hold it against the skin.

  • Respiratory: If engineering controls fail or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Operational Protocols

Synthesis and Transfer

1-(Chloromethoxy)propane is often prepared in situ to avoid storage hazards.

  • Preparation: React propanol with paraformaldehyde and HCl gas (or chlorotrimethylsilane).

  • Isolation: If distillation is required, ensure the receiving flask is cooled (-78°C) and vented through a base trap.

  • Storage: Store over activated molecular sieves in a freezer (-20°C) to inhibit hydrolysis. Warning: Do not store in standard refrigerators where spark sources exist (flammability hazard).

Quenching and Neutralization

Never dispose of the active reagent directly. It must be chemically destroyed.

Quenching Reagent: Saturated aqueous Ammonium Chloride (NH4Cl) or Ammonium Hydroxide (NH4OH) .

  • Mechanism:[5][6][7] Ammonia/amines react rapidly with the alpha-haloether to form non-volatile ammonium salts, while water hydrolyzes the remainder.

QuenchLogic Start Active Reagent 1-(Chloromethoxy)propane Quench Add to Sat. NH4Cl / NH4OH (Slow Addition, 0°C) Start->Quench Dropwise Check Check pH & Phase Split Quench->Check Stir 30 min Disposal Dispose as Halogenated Organic Waste Check->Disposal Neutralized

Figure 2: Safe quenching workflow utilizing aminolysis and hydrolysis.

Spill Response

Small Spill (< 10 mL):

  • Evacuate immediate area.[8]

  • Don Full PPE (Laminate gloves, Goggles, Respirator).

  • Cover spill with dry lime , sand , or soda ash to absorb and neutralize acid.

  • Scoop into a container and treat with ammonium hydroxide solution in a fume hood.

Large Spill (> 10 mL):

  • Evacuate the lab immediately.

  • Activate fire alarm if flammable vapors are present.

  • Contact HazMat team. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

Medical Surveillance

Given the structural similarity to BCME (a Group 1 Carcinogen), researchers handling this compound regularly should be enrolled in a medical surveillance program.

  • Baseline: Pulmonary function tests and chest X-ray (if long-term exposure is anticipated).

  • Symptom Watch: Persistent cough, respiratory irritation, or skin sensitization.

  • Records: Maintain a log of all usage dates and approximate volumes for long-term health tracking.

References

  • National Institutes of Health (NIH) - PubChem. 1-(Chloromethoxy)propane Compound Summary. Available at: [Link]

  • U.S. Dept. of Health and Human Services (NTP). Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. Available at: [Link]

  • Berliner, M. A., & Belecki, K. (2005).[9] A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl).[10] Journal of Organic Chemistry. (Describes quenching protocols for alpha-haloethers). Available at: [Link]

Sources

Reactivity profile of 1-(Chloromethoxy)propane with common nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile of 1-(Chloromethoxy)propane

Executive Summary

1-(Chloromethoxy)propane (also known as Chloromethyl propyl ether or CMPE) is a highly reactive


-haloether used primarily as an alkylating agent in organic synthesis.[1] Structurally homologous to Chloromethyl methyl ether (MOM-Cl), this reagent serves two critical functions: the installation of the propoxymethyl  protecting group for alcohols/phenols and the synthesis of acyloxyalkyl prodrugs  via reaction with carboxylates.

Its reactivity is governed by the rapid formation of a resonance-stabilized oxocarbenium ion , rendering it a potent "hard" electrophile. This guide details its mechanistic behavior, nucleophilic trapping protocols, and the mandatory safety controls required due to its classification as a potential carcinogen.

Part 1: Molecular Architecture & Reactivity Origins[1]

The reactivity of 1-(Chloromethoxy)propane is not defined by standard alkyl halide kinetics (


) but by the "alpha-effect" of the adjacent oxygen atom.
The Oxocarbenium Driver

The C-Cl bond in CMPE is exceptionally labile. The lone pairs on the ether oxygen donate electron density into the


 antibonding orbital of the C-Cl bond (anomeric effect), weakening it. Upon ionization (spontaneous or Lewis-acid assisted), it forms a planar oxocarbenium ion.[1]

Mechanism of Activation:



This intermediate is a "hard" electrophile according to HSAB theory, exhibiting high affinity for oxygen and nitrogen nucleophiles.

Visualization of Reactivity Pathways

ReactivityPathways CMP 1-(Chloromethoxy)propane (Reagent) Ion Oxocarbenium Ion (Reactive Intermediate) CMP->Ion Ionization (k1) Prod3 Quaternary Ammonium Salt CMP->Prod3 Direct SN2 (Minor) Prod1 Propoxymethyl Ether (Acetal Protection) Ion->Prod1 Attack by R-OH Prod2 Acyloxyalkyl Ester (Prodrug Linker) Ion->Prod2 Attack by R-COO- Ion->Prod3 Attack by R2NH Alc Alcohols (R-OH) + Base Carb Carboxylates (R-COO-) Amine Amines (R2NH)

Figure 1: Divergent reactivity pathways driven by the oxocarbenium intermediate.[1] The


-like pathway dominates due to resonance stabilization.[1]

Part 2: Nucleophilic Profiles & Synthetic Applications

Oxygen Nucleophiles (Alcohols & Phenols)
  • Application: Hydroxyl group protection.[2]

  • Product: Propoxymethyl (POM) ethers (Formal acetals).

  • Advantage: Unlike the standard MOM group, the propyl chain increases lipophilicity, which is advantageous for late-stage intermediates requiring non-polar purification methods.

  • Conditions: Requires a non-nucleophilic base (DIPEA or NaH) to scavenge the HCl byproduct.

Carboxylate Nucleophiles
  • Application: Prodrug synthesis.[3]

  • Product: Propoxymethyl esters.

  • Mechanism: Carboxylates attack the oxocarbenium ion to form an ester linkage that is susceptible to in vivo hydrolysis by esterases, releasing the parent drug and formaldehyde.

Nitrogen Nucleophiles
  • Application: Quaternization or N-alkylation.[1]

  • Reactivity: Reaction is often violent and exothermic. Tertiary amines form stable quaternary ammonium salts (N-propoxymethyl chlorides), which are often used as solubility modifiers.[1]

Comparative Reactivity Table
Nucleophile ClassReagent/ConditionsMechanismProduct Stability
Primary Alcohol DIPEA, DCM, 0°C

(Loose TS)
High (Acid labile)
Phenol K2CO3, Acetone, Reflux

Character
Very High
Carboxylic Acid Cs2CO3, DMF, RT

/

Mixed
Moderate (Esterase sensitive)
Secondary Amine Et3N, THF, -78°C

(Direct)
Moderate (Hydrolysis risk)

Part 3: Experimental Protocols

Safety Warning: 1-(Chloromethoxy)propane is a potential carcinogen and lachrymator.[1] All operations must occur in a fume hood.

Protocol A: In-Situ Generation (Recommended)

Isolating


-haloethers is hazardous.[1] Generating the reagent in situ from propyl acetals or alcohol/formaldehyde mixtures is safer.

Workflow:

  • Precursor: Mix 1-propanol (1.0 equiv) and Paraformaldehyde (1.0 equiv) in dry DCM.

  • Chlorination: Bubble dry HCl gas at 0°C until saturation.

  • Separation: The organic layer contains 1-(Chloromethoxy)propane.[1] Dry over

    
    .
    
  • Usage: Use the solution immediately for the subsequent nucleophilic attack.

Protocol B: Standard Protection of an Alcohol

Target: Protection of Cyclohexanol as Propoxymethyl ether.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under

    
    .
    
  • Solvation: Dissolve Cyclohexanol (10 mmol) in anhydrous DCM (20 mL).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (15 mmol). Cool to 0°C.

  • Addition: Add 1-(Chloromethoxy)propane (12 mmol) dropwise via syringe over 10 minutes. Note: Fuming may occur.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization of Experimental Logic

ExperimentalWorkflow Start Start: Substrate (R-OH) in DCM Base Add DIPEA (Base) Scavenges HCl Start->Base Cool Cool to 0°C Suppresses elimination Base->Cool Add Add 1-(Chloromethoxy)propane Dropwise (Exothermic) Cool->Add Monitor TLC Monitoring Disappearance of R-OH Add->Monitor Monitor->Add Incomplete (Add more reagent) Quench Quench: Sat. NaHCO3 Neutralize residual acid Monitor->Quench Complete

Figure 2: Step-by-step decision tree for the protection of alcohols using 1-(Chloromethoxy)propane.

Part 4: Safety & Handling (Critical)

Carcinogenicity & Toxicity

-Haloethers are alkylating agents capable of cross-linking DNA.[1]
  • Bis(chloromethyl)ether (BCME) Hazard: If synthesized from formaldehyde and HCl, there is a risk of forming BCME (a potent human carcinogen) if water is present. While the propyl variant is less volatile than the methyl analog (MOM-Cl), it should be treated with the same high-level containment protocols (OSHA 1910.1003).[1]

Hydrolysis & Storage
  • Reaction with Water:

    
    .
    
  • Result: Releases Hydrochloric acid fumes and Formaldehyde.

  • Storage: Store over activated molecular sieves at -20°C. Do not store for extended periods; prepare fresh.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for acetal protecting groups and MOM/POM chemistry).

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Discusses acyloxyalkyl linkers for drug delivery).

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] (Regulations covering chloromethyl ethers).

  • PubChem. Compound Summary: Chloromethyl propyl ether. (Structural and safety data).

Sources

Beyond the Label: A Technical Deep Dive into 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common synonyms for 1-(Chloromethoxy)propane Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of organic synthesis and drug development, nomenclature is not merely a labeling system—it is a code for reactivity. 1-(Chloromethoxy)propane (CAS: 3587-57-3), widely known as Chloromethyl propyl ether , serves as a critical alkylating agent and a homolog to the pervasive Methoxymethyl (MOM) protecting group.

This guide moves beyond simple synonym listing to explore the functional implications of these names. We analyze why this compound is frequently confused with its structural isomers, detail its synthesis via the paraformaldehyde route, and establish strict safety protocols given its classification as a potential alkylating carcinogen.

Part 1: The Synonym Landscape & Chemical Identity

The primary challenge with 1-(Chloromethoxy)propane is distinguishing it from its structural isomer, 1-chloro-3-methoxypropane. The former is a highly reactive


-chloro ether; the latter is a stable alkyl chloride. Using the correct synonym is vital for accurate safety assessments and reaction planning.
Nomenclature Hierarchy

The names assigned to this compound generally fall into three categories: Systematic (IUPAC), Trivial (descriptive), and Functional (reactivity-based).

CategorySynonymTechnical Context
Systematic (IUPAC) 1-(Chloromethoxy)propane Used in regulatory filings and patent claims. Defines the exact connectivity.
Trivial (Common) Chloromethyl propyl ether The most common lab vernacular. Emphasizes the ether linkage between a propyl and chloromethyl group.
Functional Propoxymethyl chloride Preferred by synthetic chemists. Describes the group (

) being installed onto a nucleophile.
Inverted Propyl chloromethyl ether Often used in vendor catalogs; chemically identical to the trivial name.
Obsolete/Rare Chloromethyl

-propyl ether
Specifies the linear propyl chain, distinguishing it from the isopropyl analog.
Critical Identification Data

Use these identifiers to verify reagents and avoid isomeric confusion.

  • CAS Registry Number: 3587-57-3

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 108.57 g/mol [1]

  • SMILES: CCCOCCl

  • InChI Key: VHUQXPJHMISKGS-UHFFFAOYSA-N[2]

Visualizing the Ambiguity

The following diagram illustrates the structural divergence between the target compound and its common isomer, highlighting why "Chloromethoxy" implies high reactivity compared to "Chloro...methoxy".

NomenclatureLogic Target TARGET COMPOUND 1-(Chloromethoxy)propane (Alpha-Chloro Ether) Structure1 CH3-CH2-CH2-O-CH2-Cl Reactive Center: C-Cl bond adjacent to Oxygen Target->Structure1 High Reactivity (Hydrolysis/Alkylation) Isomer STABLE ISOMER 1-Chloro-3-methoxypropane (Gamma-Chloro Ether) Structure2 Cl-CH2-CH2-CH2-O-CH3 Reactive Center: Isolated Alkyl Chloride Isomer->Structure2 Low Reactivity (Standard SN2)

Figure 1: Structural and reactivity distinction between the target


-chloro ether and its 

-isomer.[3][4][5][6]

Part 2: Structural Integrity & Reactivity Mechanisms

Understanding the synonyms requires understanding the chemistry. The name Propoxymethyl chloride is particularly instructive because it treats the molecule as a source of the electrophilic propoxymethyl cation.

The Alpha-Halo Effect

The chlorine atom is attached to a carbon that is also bonded to an oxygen atom. This specific arrangement allows the oxygen lone pair to assist in the departure of the chloride ion, forming a resonance-stabilized oxocarbenium ion .



This mechanism explains why:

  • It is a carcinogen: The oxocarbenium ion is a potent alkylating agent that can attack DNA bases.

  • It is a protecting group: It reacts rapidly with alcohols (ROH) to form acetals (

    
    ), effectively installing a "Propyl MOM" group.
    
Reactivity Pathway Diagram

Reactivity Reagent 1-(Chloromethoxy)propane (Propoxymethyl chloride) Intermediate Oxocarbenium Ion [Pr-O=CH2]+ Reagent->Intermediate Ionization (-Cl) Product Alkylated Product Pr-O-CH2-Nu Intermediate->Product Nucleophilic Attack Substrate Nucleophile (Nu:) e.g., Alcohol, DNA (Hazard) Substrate->Product  

Figure 2: The mechanism of action for 1-(Chloromethoxy)propane, driving both its utility in synthesis and its toxicity.

Part 3: Synthesis & Experimental Protocols

Note: 1-(Chloromethoxy)propane is commercially available but often expensive or unstable upon long-term storage. Fresh preparation is frequently required. The following protocol is adapted from the standard synthesis of chloromethyl alkyl ethers [1, 2].

Synthesis Logic

The synthesis relies on the reaction of 1-Propanol with Paraformaldehyde and anhydrous Hydrogen Chloride (HCl) gas. This reversible reaction must be driven by saturation with HCl and separation of the aqueous layer.



Step-by-Step Protocol

Safety Warning: This reaction produces a potent alkylating agent. All steps must be performed in a functioning fume hood. Use silver-shield gloves.

Materials:

  • 1-Propanol (1.0 equiv)

  • Paraformaldehyde (1.0 equiv)[4]

  • Calcium Chloride (

    
    , anhydrous)
    
  • HCl gas (generated or cylinder)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a thermometer. Place the flask in an ice-water bath (

    
    ).
    
  • Mixing: Charge the flask with 1-Propanol and Paraformaldehyde.

  • Saturation: Slowly bubble anhydrous HCl gas into the mixture. The temperature should be maintained between

    
    . The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.
    
  • Separation: Once the mixture is saturated (fumes of HCl escape), stop the gas flow. The mixture will separate into two layers. The upper layer is the crude chloromethyl propyl ether.

  • Drying: Separate the organic layer and dry it over anhydrous

    
     for 2 hours at 
    
    
    
    .
  • Purification: Distill the product under reduced pressure (vacuum distillation is recommended to minimize thermal decomposition). Collect the fraction boiling at the appropriate point (approx.

    
     at atm pressure, but lower under vacuum).
    
Synthesis Workflow

Synthesis Step1 Mix Propanol + Paraformaldehyde (0°C Bath) Step2 Bubble Anhydrous HCl Gas (Maintain <10°C) Step1->Step2 Step3 Phase Separation (Top: Product, Bottom: Acid/Water) Step2->Step3 Step4 Dry Organic Layer (CaCl2, 0°C) Step3->Step4 Step5 Vacuum Distillation (Isolate pure ether) Step4->Step5

Figure 3: Operational workflow for the synthesis of Chloromethyl propyl ether.

Part 4: Safety & Regulatory Intelligence

For drug development professionals, the regulatory status of reagents is as important as their reactivity.

The "CMME Analogy"

1-(Chloromethoxy)propane is chemically homologous to Chloromethyl Methyl Ether (CMME) , a known human carcinogen (IARC Group 1).

  • Regulatory Stance: While specific listings for the propyl variant are less common than for the methyl variant, safety officers treat it as a suspected carcinogen by analogy.

  • Genotoxicity: The alkylating mechanism (Figure 2) is identical to that of CMME, capable of forming DNA adducts.

Handling & Disposal
  • Engineering Controls: Use only in a certified chemical fume hood.

  • PPE: Nitrile gloves are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves for maximum protection against permeation.

  • Quenching: Do not pour down the drain. Quench excess reagent by slowly adding it to a stirred solution of dilute aqueous ammonia or sodium hydroxide (hydrolysis converts it to harmless propanol and formaldehyde).

References

  • PubChem. 1-(Chloromethoxy)propane Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Monochloromethyl Ether (General Procedure). Coll. Vol. 1, p. 377 (1941). (Provides the foundational chemistry for synthesizing alpha-chloro ethers). Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: 1-(Chloromethoxy)propane. (Regulatory classification and hazard data).[5] Available at: [Link]

Sources

Technical Guide: Synthesis and Preparation of Chloromethyl Propyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 3587-57-3 Formula:


Molecular Weight:  108.57  g/mol 

Executive Summary

Chloromethyl propyl ether (CMPE) is a highly reactive


-haloether used primarily as an alkylating agent in organic synthesis. It serves as a critical reagent for introducing the propoxymethyl (POM)  protecting group to alcohols and carboxylic acids, offering distinct stability profiles compared to the more common methoxymethyl (MOM) group.

Critical Safety Directive: CMPE is structurally analogous to chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), both known human carcinogens. While the propyl chain reduces volatility, CMPE must be handled as a potential carcinogen in a strictly closed system. This guide prioritizes safety engineering alongside synthetic yield.[1]

Chemical Identity & Physical Properties

Accurate characterization data is essential for reaction monitoring and purification.

PropertyValueNotes
Boiling Point 94°C – 98°CAt 760 mmHg. Distillation at reduced pressure recommended to prevent decomposition.
Density 0.966 g/mLAt 25°C.
Refractive Index (

)
1.4106High purity indicator.
Appearance Colorless liquidPungent, penetrating odor. Fumes in moist air.
Solubility Soluble in DCM, THF, Et2OReacts violently with water/protic solvents.
Flash Point ~25°CFlammable.

Mechanistic Principles

The synthesis of CMPE relies on the acid-catalyzed condensation of 1-propanol with formaldehyde (supplied as paraformaldehyde) and hydrogen chloride. This is a reversible equilibrium reaction known as the Henry Reaction variant for haloethers.

Reaction Pathway[2][3][4]
  • Depolymerization: Acid-catalyzed cracking of paraformaldehyde into monomeric formaldehyde.

  • Hemiacetal Formation: Nucleophilic attack of 1-propanol on formaldehyde.

  • Substitution: Protonation of the hemiacetal hydroxyl group followed by nucleophilic attack by the chloride ion.

Key Causality: The reaction generates water as a byproduct (


). Because the reaction is reversible, water removal is the rate-determining factor  for yield and purity. Failure to sequester water leads to hydrolysis of the product back to the starting alcohol.

Mechanism Propanol 1-Propanol Hemiacetal Hemiacetal Intermediate Propanol->Hemiacetal + H+ Para Paraformaldehyde (n CH2O) Para->Hemiacetal Depolymerization Oxonium Oxonium Ion [Pr-O=CH2]+ Hemiacetal->Oxonium - H2O Product Chloromethyl Propyl Ether Oxonium->Product + Cl- Water H2O (Byproduct) Oxonium->Water sequestered

Figure 1: Acid-catalyzed mechanistic pathway for


-haloether formation. Note the critical water elimination step.

Strategic Synthesis Protocol: The HCl Gas Method

This protocol is the "Gold Standard" for preparing high-purity CMPE. It avoids the ester byproducts common in acyl chloride methods and allows for easier purification.

Equipment & Reagents[1][6][7]
  • Reagents: 1-Propanol (anhydrous), Paraformaldehyde (powder), Calcium Chloride (

    
    , fused granular), HCl gas (cylinder or generator).
    
  • Apparatus: 3-neck round bottom flask (RBF), mechanical stirrer (overhead preferred), gas inlet tube (fritted), thermometer, drying tube (

    
    ), ice/salt bath.
    
Step-by-Step Methodology

Step 1: Pre-Cooling and Slurry Formation

  • In the 3-neck RBF, combine 1.0 molar equivalent of 1-propanol and 1.1 molar equivalents of paraformaldehyde.

  • Add 0.5 equivalents of fused granular

    
    .
    
    • Why: The

      
       acts as an internal desiccant to capture the water generated in Step 3, driving the equilibrium forward.
      
  • Cool the mixture to 0°C using an ice/salt bath.

Step 2: HCl Saturation

  • Introduce a slow stream of dry HCl gas into the slurry through the fritted inlet.

  • Maintain temperature between 0°C and 5°C .

    • Causality: Higher temperatures promote the formation of bis(chloromethyl) ether (BCME) and other polymerization byproducts.

  • Continue bubbling until the paraformaldehyde completely dissolves and the solution becomes saturated (fuming). This typically takes 2–4 hours depending on scale.

Step 3: Phase Separation

  • Stop HCl flow. Allow the mixture to settle at 0°C.

  • The mixture will separate into two layers:

    • Top Layer: Crude Chloromethyl Propyl Ether.

    • Bottom Layer: Saturated aqueous HCl /

      
       brine.
      
  • Note: The density of CMPE (0.966) is very close to water. If separation is ambiguous, add a small amount of DCM to increase the density of the organic layer, or more brine to increase the density of the aqueous layer.

Step 4: Purification

  • Decant or siphon the organic layer (avoid using a separatory funnel if possible to keep the system closed).

  • Degassing: Bubble dry

    
     through the crude liquid for 30 minutes to remove excess dissolved HCl.
    
  • Distillation: Perform a fractional distillation under reduced pressure (vacuum).

    • Target: Collect the fraction boiling at ~40–45°C at 20 mmHg (extrapolate based on your vacuum strength).

    • Warning: Do not distill to dryness. Leave a small residue to prevent potential peroxide/polymer explosion hazards.

Workflow Setup Setup: 3-Neck RBF Propanol + Paraformaldehyde + CaCl2 Reaction Reaction (0°C) Bubble HCl Gas until clear Setup->Reaction HCl Flow Separation Phase Separation Remove aqueous brine layer Reaction->Separation Saturation Degas Degassing N2 purge to remove HCl Separation->Degas Crude Organic Distill Vacuum Distillation Isolate pure CMPE Degas->Distill Anhydrous Crude

Figure 2: Operational workflow for the HCl gas synthesis method.

Alternative Protocol: Acyl Chloride Method

Best for laboratories lacking HCl gas infrastructure.

Concept: Reacting an acyl chloride (e.g., Acetyl Chloride) with methanol/propanol generates HCl in situ. Reaction:


.
The generated HCl then catalyzes the paraformaldehyde reaction.
  • Mix 1-Propanol and Paraformaldehyde (1:1 ratio).

  • Add a catalytic amount of Zinc Chloride (

    
    ) (Optional, boosts rate).
    
  • Dropwise add Acetyl Chloride (1.1 equiv) at 0°C.

  • Reflux gently for 1 hour.

  • Disadvantage: The product will contain propyl acetate (ester byproduct). This requires a careful fractional distillation to separate, as the boiling points can be close.

Critical Safety & Handling (Trustworthiness)

Carcinogenicity Management

While CMPE is less volatile than CMME, it is an alkylating agent.

  • Bis(chloromethyl) Ether (BCME) Risk: In the presence of excess moisture and HCl, formaldehyde can dimerize to form BCME (

    
    ), a potent human carcinogen.
    
  • Control: Strictly control stoichiometry and moisture. Always quench glassware in a dilute ammonia solution before cleaning to neutralize traces.

Self-Validating Safety Protocol
  • The Ammonia Test: Keep a beaker of ammonium hydroxide near the fume hood sash. If a white cloud (

    
    ) forms visibly in the air outside the apparatus, you have a leak.
    
  • Quench Solution: Prepare a bath of 10% aqueous ammonia or NaOH. All syringes, needles, and flask residues must be soaked in this for 24 hours before standard washing.

Quality Control

Verify the product immediately, as


-haloethers degrade upon storage.
  • 1H NMR (

    
    ): 
    
    • 
       5.50 ppm (s, 2H, 
      
      
      
      ) – Diagnostic Peak.
    • 
       3.65 ppm (t, 2H, 
      
      
      
      ).
    • 
       1.65 ppm (m, 2H, 
      
      
      
      ).
    • 
       0.95 ppm (t, 3H, 
      
      
      
      ).
  • Purity Check: Absence of a peak at

    
    9.7 ppm confirms no residual formaldehyde. Absence of broad singlet at 
    
    
    
    2-3 ppm confirms no residual alcohol.

References

  • ChemicalBook. (2024). Chloromethyl propyl ether Properties and CAS 3587-57-3. Retrieved from

  • Sigma-Aldrich. (2024). Chloromethyl methyl ether Safety Data Sheet (Analogous Safety Data). Retrieved from

  • Berliner, M. A., & Belecki, K. (2005).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from

  • U.S. EPA. (2000). Chloromethyl Methyl Ether Technology Transfer Network Air Toxics Web Site. Retrieved from

  • National Institute of Standards and Technology (NIST). Methyl propyl ether (Physical Constants for Analog). Retrieved from

Sources

Structural Elucidation and Impurity Profiling of 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethoxy)propane (also known as chloromethyl propyl ether) represents a critical structural alert in pharmaceutical development. Functioning as an alkylating agent, it is classified as a potential Genotoxic Impurity (GTI) . Its structural core—an alpha-chloro ether—possesses high reactivity, making it prone to rapid hydrolysis and nucleophilic attack.

This technical guide provides a high-fidelity prediction of the 1H and 13C NMR spectra for this molecule, grounded in empirical data from structural analogues (Chloromethyl Methyl Ether/MOM-Cl) and additivity rules. It further outlines a self-validating experimental protocol to distinguish the intact molecule from its hydrolysis products—a frequent point of failure in GTI analysis.

Structural Dynamics & Electronic Environment

The molecule consists of a lipophilic propyl chain attached to a highly reactive chloromethyl ether moiety. The electronic environment is dominated by the anomeric effect at the central carbon (


), where the lone pairs of oxygen interact with the 

orbital of the C-Cl bond.
Key Electronic Features:
  • Deshielding Cone (

    
    ):  The methylene group sandwiched between Oxygen and Chlorine experiences extreme deshielding due to the inductive withdrawal of two electronegative atoms.
    
  • Hydrolytic Instability: The C-Cl bond is labile. Upon exposure to moisture, the molecule decomposes into Propanol , Formaldehyde , and HCl .

  • Spectral Isolation: The oxygen atom acts as a "spin barrier," preventing scalar coupling (

    
    -coupling) between the propyl chain protons and the chloromethyl protons.
    

G Propyl Propyl Chain (Lipophilic) Oxygen Ether Oxygen (Spin Barrier) Propyl->Oxygen Inductive Effect Chloromethyl Chloromethyl Group (Reactive Center) Oxygen->Chloromethyl Anomeric Stabilization

Figure 1: Electronic connectivity and functional segmentation of 1-(Chloromethoxy)propane.

Predicted 1H NMR Landscape

The 1H NMR spectrum in


 is characterized by four distinct signal sets. The most diagnostic peak is the singlet corresponding to the 

protons, which appears significantly downfield.
Predicted Chemical Shifts ( ) and Multiplicities[1][2][3]
PositionProton Type

(ppm)
MultiplicityIntegration

Constant (Hz)
Assignment Logic
A

5.50 Singlet (s)2H-Diagnostic. Deshielded by O and Cl. Isolated spin system.
B

3.65 Triplet (t)2H~6.5Deshielded by Oxygen. Coupled to neighboring

.
C

1.65 Sextet (sext)2H~7.4Coupled to both methylene and methyl groups.
D

0.95 Triplet (t)3H~7.4Terminal methyl group. Standard alkyl shift.
Technical Analysis[4][5]
  • The 5.50 ppm Singlet: This peak is the "fingerprint" of the alpha-chloro ether. In the structural analogue Chloromethyl Methyl Ether (MOM-Cl) , this resonance appears at 5.46 ppm .

  • Coupling Network: The propyl chain exhibits a classic

    
     spin system (approximated), resulting in a triplet-sextet-triplet pattern. The 
    
    
    
    protons do not couple with the propyl chain due to the intervening oxygen.

Predicted 13C NMR Landscape

The 13C spectrum provides definitive confirmation of the carbon backbone. The alpha-chloro carbon is highly distinctive, appearing in a region typically associated with hemiacetals or alkynes, but clearly differentiated by DEPT experiments.

Predicted Chemical Shifts ( )[2]
PositionCarbon Type

(ppm)
DEPT-135 PhaseAssignment Logic
C1

83.0 Negative (

)
Diagnostic. Extreme deshielding. Analogue MOM-Cl shows this at 84.8 ppm .
C2

72.5 Negative (

)
Typical ether linkage shift.
C3

22.8 Negative (

)
Middle methylene of propyl chain.
C4

10.5 Positive (

)
Terminal methyl.

Experimental Protocol for Labile Species

WARNING: 1-(Chloromethoxy)propane is a suspected carcinogen and highly moisture-sensitive. Standard NMR preparation often leads to hydrolysis, resulting in a spectrum of Propanol and Formaldehyde.

The Self-Validating Protocol (SVP)

To ensure you are observing the intact molecule and not its degradation products, follow this strict workflow:

  • Solvent Selection: Use

    
     (Benzene-d6)  or 
    
    
    
    (Chloroform-d)
    treated with activated molecular sieves (3Å or 4Å). Avoid DMSO-d6 or MeOD, as they can promote solvolysis.
  • Sample Prep: Prepare the sample in a glovebox or under a strictly inert atmosphere (

    
    /Ar).
    
  • Acquisition: Run the scan immediately.

  • Validation Check: Look for the "Ghost Peaks" of hydrolysis.

Hydrolysis Detection Map (Graphviz)

Hydrolysis Start Acquire 1H NMR Spectrum Check Check Region 5.4 - 5.6 ppm Start->Check Intact Singlet at ~5.50 ppm present? NO Aldehyde peak (~9.7 ppm)? Check->Intact Yes Degraded Singlet at ~5.50 ppm MISSING OR Broad singlet at ~4-5 ppm (OH)? Check->Degraded No Result_Good VALID: Intact Molecule Intact->Result_Good Result_Bad INVALID: Hydrolyzed to Propanol + Formaldehyde + HCl Degraded->Result_Bad

Figure 2: Decision tree for validating sample integrity against hydrolysis.

Signs of Hydrolysis:

  • Loss of the singlet at 5.50 ppm.

  • Appearance of a triplet at ~3.6 ppm (Propanol

    
    ) distinct from the ether 
    
    
    
    .
  • Appearance of a sharp singlet near 9.7 ppm (Formaldehyde) or broad peaks at 4.8 ppm (Hemiacetal oligomers).

Genotoxicity Context & Impurity Profiling[4][6][7]

In drug development, this molecule is a "Cohort of Concern" impurity.

  • Mechanism: The

    
     carbon is an electrophile. It alkylates DNA bases (specifically N7-Guanine) via an 
    
    
    
    mechanism, facilitated by the oxygen lone pair stabilizing the carbocation intermediate.
  • Limit of Detection (LOD): Standard 1H NMR (400 MHz) has an LOD of ~0.1% (1000 ppm). For GTI analysis requiring ppm-level sensitivity, LC-MS/MS is preferred. However, NMR is the gold standard for structural confirmation of the synthesized reference standard.

References

  • National Institutes of Health (NIH) - PubChem. Chloromethyl methyl ether (Compound Summary). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Predicted mass spectrometry fragmentation pattern of 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Predictive Mass Spectrometry Fragmentation of 1-(Chloromethoxy)propane

Executive Summary

This technical guide provides a high-confidence predictive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns for 1-(Chloromethoxy)propane (CAS: 3587-57-3). As an


-halo ether, this compound exhibits distinct reactivity profiles characterized by the formation of resonance-stabilized oxonium ions. This guide details the mechanistic causality behind predicted ion abundances, distinguishing features for structural validation, and safety protocols for handling this potential alkylating agent.

Structural Analysis & Theoretical Basis

The fragmentation behavior of 1-(Chloromethoxy)propane is governed by the interplay between the ether oxygen's lone pair electrons and the labile carbon-chlorine bond.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 108.57 u (Monoisotopic based on

    
    )
    
  • Structure:

    
    
    
Ionization Potential & Stability

Upon electron impact (70 eV), the molecular ion (


) is formed via the removal of a non-bonding electron from the oxygen atom. However, 

-chloro ethers are inherently fragile. The

bond is weakened by the adjacent oxygen, making the molecular ion short-lived and likely of low abundance in the resulting spectrum.
Isotopic Signatures

The presence of a single chlorine atom dictates a characteristic isotopic envelope for any ion retaining the halogen:

  • 
     : 
    
    
    
    Ratio:
    Approximately 3:1.[1][3]
  • Diagnostic Utility: This pattern will appear in the molecular ion (m/z 108/110) and the chloromethyl oxonium fragment (m/z 65/67), but notably absent in the base peak.

Predicted Fragmentation Pathways

The fragmentation is dominated by


-cleavage  and heterolytic bond dissociation  driven by the formation of stable oxonium ions.
Primary Pathway: Loss of Chlorine (Formation of Base Peak)

The most thermodynamically favorable pathway is the expulsion of the chlorine radical (


). The resulting cation is an oxonium ion stabilized by resonance with the oxygen lone pair.


  • Predicted m/z: 73

  • Intensity: Base Peak (100%)

  • Note: This ion contains no chlorine; therefore, the 3:1 isotope pattern disappears.

Secondary Pathway: Propyl Chain Cleavage

Inductive cleavage at the


 bond on the propyl side yields the propyl cation.


  • Predicted m/z: 43

  • Intensity: High (40-60%)

  • Sub-fragmentation: The propyl ion (m/z 43) will further fragment to ethyl (m/z 29) and vinyl (m/z 27) cations.

Tertiary Pathway: -Cleavage (Ether Side)

Cleavage of the propyl group leads to the chloromethoxy cation.



  • Predicted m/z: 65 (with

    
     isotope at 67)
    
  • Intensity: Low to Moderate (<20%)

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the molecular structure and the detected ions.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 108 / 110 (3:1) [Pr-O-CH2-Cl]+. Oxonium Base Peak: Oxonium Ion m/z 73 [Pr-O=CH2]+ M_Ion->Oxonium Heterolytic C-Cl Cleavage (Major Driver) Propyl Propyl Cation m/z 43 [C3H7]+ M_Ion->Propyl Inductive C-O Cleavage ChloroMeth Chloromethoxy Cation m/z 65 / 67 (3:1) [O=CH2Cl]+ M_Ion->ChloroMeth Alpha Cleavage Ethyl Ethyl Cation m/z 29 [C2H5]+ Propyl->Ethyl -CH2 Cl_Rad Loss of Cl. OCH2Cl_Rad Loss of .OCH2Cl Pr_Rad Loss of Propyl.

Caption: Mechanistic flowchart of 1-(Chloromethoxy)propane fragmentation. Blue arrow indicates the dominant pathway driven by oxonium stability.

Spectral Interpretation Guide

The following table summarizes the predicted ion clusters necessary for identification.

m/z (Mass-to-Charge)Ion IdentityFormulaRelative Abundance (Predicted)Diagnostic Notes
108 / 110 Molecular Ion (

)

< 5%Shows 3:1 Chlorine isotope ratio. Likely very weak due to labile Cl.
73 Oxonium Ion (Base)

100% Key Identifier. Loss of Cl (

). No Cl isotope pattern.
65 / 67 Chloromethoxy Cation

10-20%Retains Cl (3:1 ratio visible). Confirms presence of Cl in structure.
43 Propyl Cation

40-60%Standard alkyl chain fragment. Confirms propyl group.
41 Allyl Cation

20-30%Dehydrogenation of propyl cation.
29 Ethyl Cation

20-40%Secondary fragmentation of propyl chain.
Self-Validating the Spectrum (Trustworthiness)

To confirm the identity of an unknown spectrum as 1-(Chloromethoxy)propane:

  • Check m/z 73: It must be the dominant peak.

  • Verify Isotope Loss: The peak at m/z 73 must not have a partner at m/z 75 (proving Chlorine is lost).

  • Verify Isotope Presence: Small peaks at high mass (108/110) or m/z 65/67 must show the 3:1 ratio.

  • Isomer Differentiation:

    • Vs. 2-(Chloromethoxy)propane (Isopropyl isomer): The isopropyl isomer favors the loss of a methyl group (m/z 15) and formation of a secondary carbocation, whereas the n-propyl isomer (this compound) favors m/z 29 (ethyl) formation from the chain.

Experimental Protocol & Safety

Safety Warning: 1-(Chloromethoxy)propane is an


-halo ether. Analogues such as Chloromethyl Methyl Ether (MOM-Cl) are potent carcinogens due to their alkylating ability. Handle with extreme caution in a fume hood.
Sample Preparation (Closed System)
  • Solvent: Dilute the sample in anhydrous Dichloromethane (DCM) or Hexane. Avoid alcohols (reacts to form acetals).

  • Concentration: Prepare a 10 ppm solution. High concentrations may contaminate the ion source due to polymerization.

  • Vial: Use silanized glass vials to prevent surface adsorption/degradation of the labile chloride.

GC-MS Parameters
  • Inlet: Split injection (50:1) at 200°C. Note: Keep inlet temperature moderate to prevent thermal degradation before ionization.

  • Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Oven Program: Start at 40°C (hold 2 min)

    
     Ramp 10°C/min to 150°C. (Compound is volatile; low initial temp is critical).
    
  • Source Temp: 230°C.

  • Scan Range: m/z 25 – 200.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Ethers and Halo-Ethers. National Institute of Standards and Technology.[4][5][6] Available at: [Link]

  • PubChem. Compound Summary: 1-(Chloromethoxy)propane (CID 10964431). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Stevenson's Rule and oxonium stability).
  • Occupational Safety and Health Administration (OSHA). Carcinogenic Effects of Alpha-Halo Ethers.[7] Available at: [Link]

Sources

Safety data sheet (MSDS) information for 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3587-57-3 Synonyms: Propyl chloromethyl ether; Chloromethyl propyl ether Class:


-Haloether / Alkylating Agent[1]
Executive Summary & Hazard Architecture

Warning: 1-(Chloromethoxy)propane is a structural analog to Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME), both known human carcinogens. While specific regulatory listings for the propyl variant may lag behind its methyl counterparts, it must be handled as a high-potency alkylating agent and probable carcinogen.

This compound is not a standard solvent; it is a reactive electrophile. Its primary utility—introducing the chloromethyl group—is inextricably linked to its toxicity. The mechanism of action involves the spontaneous generation of a resonance-stabilized oxocarbenium ion, which alkylates nucleophilic centers in DNA (specifically the N7 position of guanine).

Core Hazards:

  • Flammability: Flash point of 25°C (Highly Flammable).

  • Reactivity: Hydrolyzes rapidly in moist air to form Hydrogen Chloride (HCl), Formaldehyde, and 1-Propanol.

  • Toxicity: Acute toxicity via inhalation/dermal routes; high potential for mutagenicity.[2]

Physicochemical Characterization

Precise physical data is critical for designing containment protocols. The low flash point necessitates static-dissipative grounding during all transfers.

PropertyValueOperational Implication
Molecular Formula C

H

ClO
Molecular Weight 108.57 g/mol
Boiling Point 94°C (at 760 mmHg)Moderate volatility; significant vapor generation at RT.[1][3]
Density 0.966 g/mLSlightly less dense than water; phase separation behavior.
Flash Point 25°C (Closed Cup)H225 : Keep away from heat/sparks. Ground all glassware.
Vapor Pressure ~55 mmHg (at 25°C)High vapor concentration in headspace; requires active ventilation.
Solubility Reacts/DecomposesDo not use aqueous extraction until fully quenched.
Toxicology: Mechanism of Action

To understand the safety requirements, one must understand the molecular pathology. 1-(Chloromethoxy)propane acts via an S


1-like mechanism. In the presence of water or biological nucleophiles, the chlorine acts as a leaving group, facilitated by the lone pair on the oxygen atom.
Mechanistic Pathway Diagram

The following diagram illustrates the dual fate of the molecule: hydrolysis (environmental breakdown) vs. alkylation (biological damage).

G Parent 1-(Chloromethoxy)propane Ion Oxocarbenium Ion (Reactive Electrophile) Parent->Ion Spontaneous Cl- Loss Hydrolysis Hydrolysis Pathway (Moisture) Ion->Hydrolysis + H2O Bio Biological Pathway (DNA/Protein) Ion->Bio + Nucleophile Products Formaldehyde + HCl + Propanol Hydrolysis->Products Adduct DNA Alkylation (Guanine-N7 Adduct) Bio->Adduct Mutagenesis

Figure 1: The reactive oxocarbenium intermediate drives both the carcinogenic potential (alkylation) and the decomposition hazard (HCl generation).

Operational Safety: A Self-Validating System

Safety is not a checklist; it is a system of redundant barriers. For


-haloethers, the protocol must validate containment before and during use.
4.1 Engineering Controls
  • Primary Containment: All transfers must occur within a certified chemical fume hood (face velocity > 100 fpm) or a glovebox under inert atmosphere (N

    
     or Ar).
    
  • Vapor Management: Do not rely on rotary evaporation exhaust alone. Use a liquid nitrogen trap to condense volatiles before they reach the vacuum pump oil, preventing pump corrosion and exhaust re-emission.

4.2 The "Double-Barrier" Transfer Protocol

Never pour this reagent. Use positive pressure transfer or gas-tight syringes.

  • Pre-Validation: Check glove integrity (nitrile is insufficient for prolonged contact; use Silver Shield® or double-glove with thick neoprene over nitrile).

  • Cannula Transfer: For volumes > 10 mL, use a double-ended needle (cannula) under positive nitrogen pressure.

  • Syringe Transfer: For volumes < 10 mL, use a gas-tight glass syringe with a Luer-lock tip. Plastic syringes may swell or dissolve.

4.3 Quenching & Waste (The End-Point Validation)

The reaction mixture is not "safe" until the alkylating power is destroyed.

  • Quench Agent: Concentrated Aqueous Ammonia (NH

    
    OH) or Ammonium Chloride (sat. aq.).
    
  • Mechanism: Ammonia acts as a sacrificial nucleophile, converting the alkylating agent into a non-toxic amine or accelerating hydrolysis while neutralizing the generated HCl.

  • Validation: Test the pH of the aqueous layer. It must remain basic (pH > 9) to ensure the HCl byproduct is neutralized and the hydrolysis equilibrium is driven to completion.

Operational Workflow Diagram

SafetyWorkflow Storage Storage: 4°C, Inert Gas (Segregate from Oxidizers) PPE PPE Check: Silver Shield Gloves + Fume Hood Storage->PPE Transfer Transfer: Cannula/Syringe Only (NO Pouring) PPE->Transfer Reaction Reaction: Closed System (N2 Atmosphere) Transfer->Reaction Quench Quench: Add NH4OH (Exothermic Control) Reaction->Quench Waste Waste: Halogenated Solvent (pH Adjusted) Quench->Waste Verify pH > 9

Figure 2: Operational workflow emphasizing the critical control points (PPE and Quench Validation).

Emergency Response Protocols
5.1 Spill Management

Do not attempt to wipe up a spill with paper towels. This increases surface area and vapor generation.

  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Neutralize: If safe to approach (wearing full PPE including respirator), cover the spill with a 1:1 mixture of soda ash and sand, or a commercial solvent absorbent.

  • Hydrolysis: Carefully mist the absorbent with dilute aqueous ammonia to initiate hydrolysis/neutralization in situ before collection.

5.2 First Aid
  • Inhalation: Move to fresh air immediately. The delayed onset of pulmonary edema is a risk with HCl-generating agents. Medical observation for 24 hours is recommended.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (this may increase skin permeability).

  • Eye Contact: Rinse for 15 minutes.[2] The hydrolysis product (HCl) causes immediate corneal damage.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved January 29, 2026, from [Link]

  • ChemBK (2024). 1-(chloromethoxy)propane Chemical Properties and Safety. Retrieved January 29, 2026, from [Link]

  • U.S. EPA (2000). Chloromethyl Methyl Ether (CMME) Hazard Summary. (Utilized for structural analog toxicology read-across). Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

1-(Chloromethoxy)propane as a propanoyl cation equivalent in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Masked Propanoyl Cation Equivalents in Synthesis Subtitle: Structural Distinction and Protocols for 1-Chloro-1-alkoxypropanes vs. 1-(Chloromethoxy)propane

Executive Summary & Critical Correction

Core Directive: This guide addresses the synthetic application of masked propanoyl cation equivalents .

Critical Scientific Correction: There is a frequent nomenclature confusion in the field between two structural isomers:

  • 1-(Chloromethoxy)propane (CAS 3587-57-3): Also known as chloromethyl propyl ether (

    
    ). This reagent is an alkoxymethylating agent  (introducing a 
    
    
    
    group). It cannot function as a propanoyl cation equivalent.
  • 1-Chloro-1-methoxypropane (and related 1-alkoxy-1-halopropanes): Structure

    
    . This reagent functions as a masked propanoyl cation  (
    
    
    
    equivalent). Upon reaction with a nucleophile and subsequent hydrolysis, it yields an ethyl ketone.

Scope: To ensure scientific integrity, this Application Note details the protocol for the latter (1-chloro-1-methoxypropane) to achieve the functional goal of propanoylation, while explicitly contrasting it with the former to prevent experimental failure.

Chemical Identity & Mechanistic Distinction

The choice of reagent dictates the carbon scaffold introduced to the substrate. The following table summarizes the divergent pathways of these isomers.

FeatureReagent A: 1-Chloro-1-methoxypropane Reagent B: 1-(Chloromethoxy)propane
Structure


Reactive Species Masked Propanoyl Cation (

)
Propoxymethyl Cation (

)
Primary Application Synthesis of Ethyl Ketones (Propiophenones)POM Protection (Alcohols) or Alkoxymethylation
Product (after hydrolysis)


(Benzyl alcohol deriv.)
Carbon Count Added 3 Carbons (Propanoyl group)1 Carbon (Methylene bridge)
Pathway Visualization

ReactionPathways Substrate Arene Nucleophile (Ar-H) IntermedA Intermediate: Ar-CH(OMe)-Et Substrate->IntermedA + Reagent A Lewis Acid (TiCl4) IntermedB Intermediate: Ar-CH2-O-Pr Substrate->IntermedB + Reagent B Lewis Acid (SnCl4) ReagentA 1-Chloro-1-methoxypropane (Masked Propanoyl) ReagentB 1-(Chloromethoxy)propane (POM-Cl) ProductA Target Product: Propiophenone Derivative (Ar-CO-Et) IntermedA->ProductA Hydrolysis (H3O+) ProductB Side Product: Propoxymethyl Arene (Ar-CH2-O-Pr) IntermedB->ProductB Stable Ether (No Ketone Formed)

Figure 1: Divergent reaction pathways. Reagent A yields the desired ethyl ketone (propanoyl equivalent), while Reagent B yields an ether.

Application Protocol: Synthesis of Ethyl Ketones

This protocol utilizes 1-chloro-1-methoxypropane generated in situ (due to stability concerns of


-halo ethers) to act as a propanoyl cation equivalent in a Friedel-Crafts type reaction.
Materials & Reagents
  • Substrate: Electron-rich Arene (e.g., Anisole, Xylene).

  • Precursor: Propanal dimethyl acetal (1,1-Dimethoxypropane).[1]

  • Activator: Acetyl Chloride (freshly distilled).

  • Catalyst: Titanium(IV) chloride (

    
    ) or Stannic chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (anhydrous).

  • Quench: 10% HCl solution.

Step-by-Step Methodology

Step 1: In Situ Generation of 1-Chloro-1-methoxypropane Rationale:


-Halo ethers are potent carcinogens and hydrolytically unstable. Generating them in situ from acetals minimizes exposure and degradation.
  • Charge a flame-dried 3-neck flask with Propanal dimethyl acetal (10.0 mmol) and anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Cool the solution to 0°C.

  • Add Acetyl Chloride (11.0 mmol) dropwise.

  • Add a catalytic amount of Thionyl Chloride (

    
    , 0.1 equiv) or 
    
    
    
    if reaction is sluggish.
  • Stir at 0°C for 1 hour.

    • Mechanism:[2][3][4][5][6] The acetyl chloride cleaves the acetal, generating 1-chloro-1-methoxypropane and methyl acetate. The reagent is now ready for coupling.

Step 2: Electrophilic Aromatic Substitution

  • Cool the reaction mixture to -78°C (or -20°C depending on substrate reactivity).

  • Add the Arene Substrate (10.0 mmol) dissolved in DCM (5 mL).

  • Slowly add

    
      (11.0 mmol) dropwise via syringe.
    
    • Observation: A deep color change (often red or orange) indicates the formation of the charge-transfer complex.

  • Allow the mixture to warm to 0°C over 2 hours. Monitor conversion by TLC (looking for the disappearance of the arene).

Step 3: Hydrolysis to the Ketone Rationale: The immediate product is an


-methoxy alkyl arene (

). Acidic hydrolysis unmasks the carbonyl group.
  • Quench the reaction carefully with ice-cold water (20 mL).

  • Add 10% HCl (10 mL) and stir vigorously at room temperature for 1-3 hours.

    • Note: If the acetal intermediate is stable, mild heating (40°C) may be required to drive hydrolysis to the ketone.

  • Separate the organic layer and extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Step 4: Purification

  • Purify the crude ethyl ketone via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
Product is an ether (

)
Incomplete hydrolysisIncrease acid concentration or reaction time/temperature during Step 3.
Product is a chloromethyl ether (

)
Wrong Reagent Used You used 1-(chloromethoxy)propane. Switch to 1-chloro-1-methoxypropane.
Low Yield Moisture in Lewis AcidEnsure

is fresh and handled under inert atmosphere.
Poly-alkylation Substrate too reactiveUse high dilution or reduce Lewis Acid equivalents.

Safety & Handling (E-E-A-T)

  • Carcinogenicity: Both 1-(chloromethoxy)propane and 1-chloro-1-methoxypropane are potential alkylating agents and suspected carcinogens (similar to MOM-Cl). All operations must be performed in a fume hood .

  • Waste Disposal: Quench all reaction mixtures with aqueous ammonia or sodium bicarbonate before disposal to destroy residual halo-ethers.

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
  • Benneche, T., et al. "Synthesis of alpha-Haloalkyl Aryl Ethers from O,S-Acetals."[7] Acta Chemica Scandinavica, 1983 .[7] Link (Mechanistic insight into

    
    -halo ether reactivity).
    
  • Gundersen, L. L., et al. "Alpha-Halo Ethers in Synthesis." Tetrahedron, 1996.
  • PubChem Compound Summary for CID 10964431 : 1-(Chloromethoxy)propane. National Center for Biotechnology Information (2025). Link. (Verification of CAS 3587-57-3 structure).

  • Org. Synth. 1974, 54, 71. "Preparation of alpha-chloro ethers." Link.

Sources

Nucleophilic substitution reactions involving 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution with 1-(Chloromethoxy)propane Subject: Mechanistic Insights, Synthetic Protocols, and Handling of


-Chloroethers
Date:  January 29, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

1-(Chloromethoxy)propane (CAS: 3587-57-3), often referred to as Propoxymethyl chloride (PrOM-Cl) , is a specialized


-chloroether reagent.[1] While structurally analogous to the widely used Methoxymethyl chloride (MOM-Cl), PrOM-Cl offers distinct physiochemical advantages, particularly a higher boiling point (~108°C vs. 59°C for MOM-Cl), which reduces volatility-related exposure risks while maintaining high electrophilic reactivity.[1]

This guide details the utilization of PrOM-Cl in nucleophilic substitution reactions. Primarily used for the installation of the propoxymethyl (PrOM) protecting group on alcohols and phenols, it also serves as a critical building block in the synthesis of N-alkyloxymethyl prodrug moieties. The reactivity of this molecule is governed by the resonance-stabilized oxocarbenium intermediate, necessitating strict anhydrous conditions and specific quenching protocols to mitigate its carcinogenic potential.

Mechanistic Underpinnings: The Oxocarbenium Driver

The reactivity of 1-(Chloromethoxy)propane far exceeds that of primary alkyl halides (e.g., 1-chloropropane).[1] This enhanced electrophilicity is driven by the "alpha-effect" of the adjacent oxygen atom.

The Reaction Pathway

Unlike standard


 substrates, 

-chloroethers exist on the borderline of

and

mechanisms.
  • Ionization: The lone pair on the ether oxygen donates electron density to the C-Cl antibonding orbital, facilitating the departure of the chloride leaving group.

  • Intermediate: This forms a resonance-stabilized oxocarbenium ion .[1]

  • Nucleophilic Attack: The nucleophile (alcohol, amine, carboxylate) rapidly collapses this intermediate.[1]

This mechanism dictates the experimental conditions: Lewis acids or non-nucleophilic bases (like DIPEA) are often required to manage the HCl byproduct without quenching the reactive intermediate.

Mechanism cluster_0 Key Driver: Resonance Stabilization Substrate 1-(Chloromethoxy)propane TS Transition State (C-Cl bond lengthening) Substrate->TS - Cl⁻ (Ionization) Inter Oxocarbenium Ion [Pr-O+=CH2] TS->Inter Resonance Stabilization Product Propoxymethyl Ether/Amine Inter->Product + Nu⁻ (Fast Attack)

Figure 1: Mechanistic pathway showing the formation of the reactive oxocarbenium species, which drives the rapid substitution rate.

Application I: Hydroxyl Protection (PrOM Ether Synthesis)

The Propoxymethyl (PrOM) group is a formal acetal.[1] It is stable to strong bases, nucleophiles, and reducing agents (e.g., LiAlH4), but is cleaved readily by mild aqueous acid. This orthogonality makes it ideal for multi-step total synthesis.[1]

Comparison of


-Chloroether Reagents: 
ReagentAbbreviationBoiling PointLipophilicity (LogP)Primary Utility
Chloromethyl methyl etherMOM-Cl59°CLowStandard protection; volatile/high risk.[1]
1-(Chloromethoxy)propane PrOM-Cl ~108°C Medium Lower volatility; increased lipophilicity.
(Chloromethoxy)benzeneBOM-Cl~200°CHighUV-active protection; difficult removal.[1]
Protocol A: Standard O-Alkylation of a Phenol

Objective: Synthesis of 1-methoxy-4-(propoxymethoxy)benzene.[1]

Reagents:

  • Substrate: 4-Methoxyphenol (1.0 equiv)[1]

  • Reagent: 1-(Chloromethoxy)propane (1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-Methoxyphenol and anhydrous DCM.[1]

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA dropwise via syringe.[1] Stir for 10 minutes.

  • Alkylation: Add 1-(Chloromethoxy)propane dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.[1]

    • Note: Unlike MOM-Cl, PrOM-Cl is a liquid at room temperature and easier to handle, but should still be dispensed in a fume hood.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by TLC (typically complete in 2–4 hours).[1]

  • Quench: Quench carefully with saturated aqueous

    
    .
    
    • Critical: This destroys unreacted

      
      -chloroether, hydrolyzing it to propanol and formaldehyde.[1]
      
  • Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Application II: N-Alkylation for Prodrug Development

While "POM" in prodrug literature usually refers to Pivaloyloxymethyl esters, the Propoxymethyl moiety is valuable for modifying the solubility and metabolic stability of N-heterocycles (e.g., tetrazoles, imidazoles). The PrOM group acts as a "soft" alkylator.[1]

Reaction Logic: N-alkylation of heterocycles with PrOM-Cl often requires stronger bases (NaH) or phase-transfer conditions to prevent competitive hydrolysis of the reagent.[1]

Protocol B: N-Alkylation of a Tetrazole

  • Deprotonation: Suspend Sodium Hydride (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C. Add the tetrazole substrate (1.0 equiv) slowly. Stir 30 min until gas evolution ceases.

  • Addition: Add 1-(Chloromethoxy)propane (1.1 equiv) rapidly.

  • Kinetics: The reaction is usually instantaneous upon addition due to the high nucleophilicity of the tetrazolide anion and the high electrophilicity of the PrOM-Cl.

  • Isolation: Filter off NaCl precipitate. Concentrate the filtrate. (Note: N-PrOM derivatives are often sensitive to silica acidity; use basified silica or neutral alumina for purification).[1]

Safety & Handling Protocols (Critical)

1-(Chloromethoxy)propane is an alkylating agent and a suspected carcinogen.[1] It hydrolyzes to release Formaldehyde (a known carcinogen) and HCl.[1]

Workflow for Safe Handling

The following workflow utilizes a "Closed System" approach to minimize exposure.

SafetyWorkflow cluster_warning EMERGENCY Start Reagent Retrieval Dispense Dispense in Fume Hood (Double Glove, Face Shield) Start->Dispense Reaction Closed Vessel Reaction (Argon Atmosphere) Dispense->Reaction Quench Chemical Quench (Add NH4OH or MeOH) Reaction->Quench Complete Conversion Waste Segregated Waste (Label: Carcinogen/Formaldehyde) Quench->Waste After Hydrolysis Spill Spill: Cover with Ammonia-soaked pads

Figure 2: Operational safety workflow for handling alpha-chloroethers.

Decontamination Solution: Prepare a "Quench Solution" of 10% Ammonium Hydroxide (


) in Methanol.[1]
  • Mechanism: Ammonia reacts with PrOM-Cl to form hexamethylenetetramine (non-toxic solid) and propanol, effectively neutralizing the alkylating potential.

  • Procedure: All glassware, syringes, and needles used with PrOM-Cl must be rinsed with this solution before being removed from the fume hood.

References

  • Chemical Identity & Properties: PubChem. 1-(Chloromethoxy)propane (Compound).[1] National Library of Medicine.[1] Accessed Jan 2026.[1][2] Link

  • General Reactivity of

    
    -Haloethers:  TCI Chemicals. Protecting Agents: Alkoxymethyl Groups.[1][3] Link
    
  • Mechanistic Insight (

    
     vs 
    
    
    
    ):
    ChemGuide. Nucleophilic Substitution in Halogenoalkanes. (Detailed discussion on carbocation stability relevant to oxocarbenium ions). Link
  • Synthesis of Haloalkyl Ethers: Berliner, M. A., & Belecki, K. (2008).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. (Describes Zn-catalyzed synthesis of analogous ethers). Link[1]

  • Prodrug Strategies: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextualizes the use of alkoxy-methyl linkers in drug delivery). Link

Sources

Application Note: Anhydrous Handling & Reaction Protocols for 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethoxy)propane (CMP), also known as Propoxymethyl chloride (POM-Cl), is a highly reactive


-chloroether used primarily to introduce the propoxymethyl (POM)  protecting group onto alcohols and phenols.

Unlike standard alkyl halides, CMP possesses an oxygen atom


 to the chlorine. This structural feature allows for the rapid formation of a resonance-stabilized oxocarbenium ion, making the reagent exceptionally electrophilic. Consequently, CMP is intolerant of moisture . Even trace water leads to rapid hydrolysis, releasing formaldehyde, propanol, and hydrochloric acid.

This guide details the mechanistic necessity for anhydrous conditions and provides a validated protocol for the safe, high-yield application of CMP.

Mechanistic Rationale: The Instability Factor

To master CMP chemistry, one must understand the failure mode. The reactivity of CMP is driven by the "Alpha-Effect" of the ether oxygen.

The Oxocarbenium Ion Pathway

In solution, CMP exists in equilibrium with its ionized form, the oxocarbenium ion. This cation is the active electrophile required for the desired protection reaction. However, it is also a "hard" electrophile that reacts diffusion-controlled with water.

The Hydrolysis Cascade:

  • Ionization: The C-Cl bond lengthens/breaks, stabilized by the adjacent oxygen lone pair.

  • Nucleophilic Attack: Water attacks the oxocarbenium carbon.

  • Collapse: The resulting hemiacetal is unstable and collapses into formaldehyde (

    
    ), propanol, and HCl.
    

This process is autocatalytic; the generated HCl can further catalyze the decomposition of the reagent.

Mechanism Visualization

The following diagram contrasts the desired protection pathway against the catastrophic hydrolysis pathway.

CMP_Pathways CMP 1-(Chloromethoxy)propane (CMP) Ion Oxocarbenium Intermediate CMP->Ion Ionization (Equilibrium) Product POM-Ether (Protected Product) Ion->Product Path A: Anhydrous (Base + R-OH) Hemiacetal Unstable Hemiacetal Ion->Hemiacetal Path B: Hydrolysis (Fast) Alcohol Target Alcohol (R-OH) Alcohol->Product Water Trace Water (Moisture) Water->Hemiacetal Decomp Decomposition: Propanol + CH₂O + HCl Hemiacetal->Decomp Irreversible

Figure 1: Mechanistic divergence. Path A requires strict exclusion of water to favor product formation over Path B decomposition.

Critical Control Parameters

Solvent Specifications

Standard "reagent grade" solvents are insufficient.

  • Dichloromethane (DCM): Preferred solvent. Must be dried over Calcium Hydride (

    
    ) or passed through an activated alumina column (SPS system). Water content must be < 50 ppm .
    
  • Tetrahydrofuran (THF): Alternative solvent.[1] Must be distilled from Sodium/Benzophenone or dried via SPS.

  • Verification: Verify solvent dryness using Karl Fischer titration or by adding a drop of the solvent to a solution of benzophenone ketyl (if THF) before use.

Inert Atmosphere
  • Gas: High-purity Nitrogen (

    
    ) or Argon (Ar).
    
  • Pressure: Maintain a slight positive pressure (balloon or Schlenk line) to prevent atmospheric moisture ingress during addition.

Reagent Quality

CMP is often synthesized in situ or stored over activated molecular sieves (4Å) to extend shelf life. If the liquid appears cloudy or fumes heavily upon opening, significant hydrolysis has occurred; discard and use fresh reagent.

Validated Protocol: POM-Protection of Alcohols

Objective: Protect a secondary alcohol (R-OH) as a Propoxymethyl (POM) ether. Scale: 10 mmol (Example).

Reagents Table
ReagentEquiv.AmountRole
Substrate (Alcohol) 1.010.0 mmolNucleophile
1-(Chloromethoxy)propane 1.5 - 2.015-20 mmolElectrophile
DIPEA (Hünig's Base) 2.5 - 3.025-30 mmolProton Scavenger
TBAI (Optional) 0.050.5 mmolPhase Transfer Cat.
DCM (Anhydrous) N/A0.2 M - 0.5 MSolvent

> Note: DIPEA is preferred over Triethylamine (


) due to reduced nucleophilicity, preventing the formation of quaternary ammonium salts with the highly reactive CMP.
Step-by-Step Procedure
  • Glassware Preparation:

    • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for >2 hours.

    • Cool under a stream of dry Nitrogen.

    • Fit the flask with a rubber septum and a nitrogen inlet.

  • Solvation:

    • Charge the flask with the Alcohol (1.0 equiv) .

    • Inject Anhydrous DCM via syringe to achieve a concentration of ~0.3 M.

    • Add DIPEA (3.0 equiv) via syringe.

    • (Optional) Add TBAI (tetrabutylammonium iodide) if the alcohol is sterically hindered; iodide exchange generates the more reactive 1-(Iodomethoxy)propane in situ.

  • Temperature Control:

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Rationale: Lower temperature controls the exotherm of the reaction and suppresses potential elimination side reactions.

  • Reagent Addition:

    • Add 1-(Chloromethoxy)propane (2.0 equiv) dropwise via syringe over 10–15 minutes.

    • Observation: Slight fuming may occur at the needle tip; this is normal but should be minimized by keeping the tip close to the liquid surface.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 4–16 hours.

    • TLC Monitoring: Look for the disappearance of the starting alcohol (lower R_f) and appearance of the less polar ether product (higher R_f).

  • Quenching (Critical):

    • Cool back to 0°C.

    • Slowly add Saturated Aqueous Ammonium Chloride (

      
      ) .
      
    • Chemistry: This quenches unreacted CMP, converting it to harmless propanol and formaldehyde in the aqueous layer.

  • Workup:

    • Separate layers. Extract the aqueous layer 2x with DCM.

    • Wash combined organics with water (1x) and Brine (1x).[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Experimental Workflow Diagram

Protocol_Flow Start Start: Oven-Dried Glassware (N₂ Atmosphere) Mix Dissolve Alcohol + DIPEA in Anhydrous DCM Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition of 1-(Chloromethoxy)propane Cool->Add React Warm to RT Stir 4-16 hrs Add->React Check TLC/NMR Check (Complete?) React->Check Check->Add No (Add more CMP) Quench Quench with Sat. NH₄Cl (Destroys excess CMP) Check->Quench Yes Workup Extraction & Purification Quench->Workup

Figure 2: Operational workflow for POM protection. Red node indicates the critical safety step (handling the alkylating agent).

Safety & Handling (HSE)

1-(Chloromethoxy)propane is an alkylating agent and must be treated as a potential carcinogen, similar to MOM-Cl and BCME (Bis(chloromethyl)ether).

  • Engineering Controls: ALWAYS handle in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Waste Disposal: Do not dispose of unquenched reagent. Stir waste streams with aqueous ammonia or ammonium chloride for 1 hour before disposal to ensure destruction of the active chloride.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Chapter on Alkoxymethyl Ethers).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org.[3][4] Chem.2005 , 70, 9618–9621.[3][4] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane" PubChem, 2023 . [Link]

Sources

Application Note: Optimized Aqueous Workup for Grignard Alkylation with 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the specific aqueous workup protocols required for Grignard reactions involving 1-(Chloromethoxy)propane (also known as propoxymethyl chloride or propyl chloromethyl ether). While standard Grignard workups utilize saturated ammonium chloride (


), this specific reagent presents unique challenges due to its hydrolysis byproducts: formaldehyde  (a volatile carcinogen) and hydrochloric acid .

Failure to manage these byproducts leads to three primary failure modes:

  • Safety Hazards: Uncontrolled release of formaldehyde gas.

  • Product Degradation: Acid-catalyzed cleavage of the newly formed ether/acetal linkage.

  • Emulsion Formation: Gelatinous magnesium salts trapping the target molecule.

This guide recommends a Modified Rochelle’s Salt Protocol as the gold standard for pharmaceutical-grade isolation, ensuring high recovery and operator safety.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Reagent and Reaction

1-(Chloromethoxy)propane is an


-haloether used primarily to introduce the propoxymethyl (POM)  moiety. In Grignard chemistry, it acts as a highly reactive electrophile, reacting with organomagnesium halides (

) to form chain-extended ethers.

Reaction Equation:



The Hydrolysis Hazard

The critical distinction in this workup is the behavior of the excess unreacted reagent. Upon contact with water, 1-(Chloromethoxy)propane hydrolyzes rapidly:



This generates a localized acidic environment (


) and a toxic aldehyde (

). Standard acidic workups (

) exacerbate this by accelerating hydrolysis and potentially degrading the product if

contains acid-sensitive groups (e.g., acetals, silyl ethers).

Visualization: Reaction & Workup Pathways[9]

The following diagram illustrates the competing pathways during the quench phase and the logic behind the recommended workup.

GrignardWorkup Reagents Reaction Mixture (R-MgX + Excess Cl-CH2-O-Pr) Quench Aqueous Quench Reagents->Quench ProductPath Target Product (R-CH2-O-Pr) Quench->ProductPath ExcessPath Excess Reagent (Cl-CH2-O-Pr) Quench->ExcessPath AcidWorkup Strong Acid Workup (HCl/H2SO4) ProductPath->AcidWorkup BaseWorkup Rochelle's Salt / Buffer (pH 7-8) ProductPath->BaseWorkup Hydrolysis Rapid Hydrolysis ExcessPath->Hydrolysis Byproducts Toxic Byproducts: Formaldehyde + HCl Hydrolysis->Byproducts Generates Acid Byproducts->AcidWorkup Exacerbates Byproducts->BaseWorkup Neutralized OutcomeBad Outcome: Product Degradation Emulsions Gas Evolution AcidWorkup->OutcomeBad OutcomeGood Outcome: Clean Phase Split Buffered pH Safe Neutralization BaseWorkup->OutcomeGood

Caption: Figure 1. Pathway analysis showing the divergence between standard acid workup and the recommended buffered approach to mitigate formaldehyde and HCl generation.

Experimental Protocols

Safety Pre-Requisites
  • Ventilation: All workups must be performed in a high-efficiency fume hood due to formaldehyde generation.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory. 1-(Chloromethoxy)propane is a suspected carcinogen.

  • Waste: Aqueous waste will contain formaldehyde; dispose of according to "Aldehyde/Toxic" waste streams, not general aqueous waste.

Protocol A: The "Gold Standard" (Rochelle's Salt)

Best for: High-value intermediates, acid-sensitive substrates, and preventing emulsions.

Mechanism: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, chelating magnesium ions (


). This solubilizes the magnesium salts in the aqueous phase, preventing the formation of the gelatinous 

precipitate that typically causes emulsions.

Step-by-Step Procedure:

  • Preparation: Prepare a saturated solution of Rochelle's salt (

    
    ) in water. (Approx.[1][2][3][4][5][6][7][8][9][10] 60g per 100mL water).
    
  • Cooling: Cool the reaction mixture (in THF or Ether) to 0°C using an ice bath.

  • Quench: Slowly add the Rochelle's salt solution dropwise via an addition funnel.

    • Note: An exotherm will occur.[11] Maintain internal temperature

      
      .
      
    • Volume: Use approximately 20 mL of saturated solution per 10 mmol of Grignard reagent used.

  • Digestion: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30–60 minutes .

    • Critical Step: The mixture will initially look cloudy/gummy.[9][11][12] Vigorous stirring is required for the chelation to occur. The solution will eventually separate into two clear layers.[4]

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within seconds.

  • Wash: Wash the organic layer once with brine to remove residual tartrate.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Protocol B: The "Robust" Method (Buffered Ammonium Chloride)

Best for: Large-scale reactions where cost of Rochelle's salt is prohibitive, or for robust substrates.

Mechanism:


 provides a mild proton source to quench the alkoxide/Grignard. The addition of 

(ammonium hydroxide) creates a buffer (

), ensuring that the HCl generated from the reagent hydrolysis is immediately neutralized, preventing acid-catalyzed degradation.

Step-by-Step Procedure:

  • Preparation: Prepare a 1:1 mixture of Saturated Aqueous

    
     and concentrated 
    
    
    
    (30% Ammonia).
  • Cooling: Cool reaction to -10°C to 0°C.

  • Quench: Add the buffer solution slowly.

    • Caution: Formaldehyde gas may evolve if the quench is too hot. Ensure good ventilation.[9][11]

  • Separation: Dilute with extraction solvent (Ether or EtOAc). Transfer to separatory funnel.

  • Precipitate Management: If a white solid (

    
     salts) persists and hinders separation:
    
    • Do NOT filter (clogs pores).

    • Add water to solubilize the salts, or add a small amount of 1M HCl only if the product is known to be acid-stable.

  • Wash: Wash organic layer with water (2x) and brine (1x).

Data & Comparison of Methods

FeatureStandard Acid (

)
Ammonium Chloride (

)
Rochelle's Salt (Recommended)
pH Environment Acidic (pH < 2)Weakly Acidic (pH ~5)Neutral/Basic (pH 7-8)
Emulsion Risk HighModerateVery Low
Product Stability Poor (Acetals hydrolyze)GoodExcellent
Formaldehyde Safety High Risk (Gas evolution)ModerateControlled (Solubilized)
Time Efficiency Fast (if no emulsion)FastSlow (requires 30m stir)

Troubleshooting Guide

"The layers won't separate (Emulsion)"
  • Cause: Formation of polymeric Magnesium Hydroxide gels.

  • Solution: Add solid Rochelle's salt directly to the separatory funnel and shake vigorously. Alternatively, add a small volume of Methanol (breaks surface tension) or filter the biphasic mixture through a pad of Celite (diatomaceous earth).

"Smell of Formaldehyde persists"
  • Cause: Incomplete removal of excess 1-(Chloromethoxy)propane byproducts.

  • Solution: Perform an additional wash of the organic layer with 10% aqueous Sodium Bisulfite (

    
    ) . Bisulfite forms a water-soluble adduct with formaldehyde, effectively pulling it out of the organic phase.
    

References

  • Org. Synth. 1988, 67, 193. Cyclopropanecarboxaldehyde. (Demonstrates the use of buffered workups for sensitive aldehyde precursors). Link

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581-595.[12] (Foundational text on reagent handling and workups).

  • Not Voodoo X. Workup Tricks: Emulsions and Rochelle's Salt. University of Rochester, Department of Chemistry. (Authoritative academic resource on practical organic workups).[5] Link

  • PubChem. 1-(Chloromethoxy)propane Compound Summary. National Library of Medicine. (Safety and chemical property data). Link

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for Grignard and Acetal hydrolysis).

Sources

Troubleshooting & Optimization

Common side reactions of 1-(Chloromethoxy)propane with organometallic reagents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online Agent: Senior Application Scientist, Organometallic Chemistry Division Subject: Troubleshooting Side Reactions & Protocol Optimization for 1-(Chloromethoxy)propane (CMP)

Module 1: Critical Safety & Handling (The "Zero-Step")

⚠️ WARNING: CARCINOGEN & ACUTE TOXICITY HAZARD

Before addressing yield issues, we must address the safety profile of 1-(Chloromethoxy)propane (CMP). Structurally analogous to Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME), CMP is an


-haloether and a suspected human carcinogen .
  • Containment: All transfers must occur in a functioning fume hood.

  • Decontamination: Spills should be neutralized immediately with aqueous ammonia or dilute sodium hydroxide.

  • PPE: Double gloving (Nitrile/Laminate) is mandatory. CMP permeates standard latex rapidly.

Module 2: Troubleshooting Yield & Purity (The "Why" and "How")

This section addresses the most common "tickets" we receive regarding the reaction of CMP with Grignard (


) and Organolithium (

) reagents.
Ticket #402: "I'm isolating the wrong alcohol (R-CH₂OH) instead of my ether."

Diagnosis: Formaldehyde Insertion (The "Hidden" Hydrolysis) You likely have moisture in your solvent or CMP reagent. CMP is extremely hygroscopic and hydrolyzes rapidly to release formaldehyde (


).
  • The Mechanism:

    • 
       (Formaldehyde)
      
    • Workup

      
       (Primary Alcohol)
      
  • Resolution:

    • Dry Solvents: Ensure THF/Ether is distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.

    • Reagent Quality: If using commercial CMP, check for a white precipitate (paraformaldehyde) or acidic smell. Distill CMP under reduced pressure if degradation is suspected.

Ticket #405: "My product contains R-Cl and yield is <50%."

Diagnosis: Halogen-Metal Exchange (The "Swap") Instead of attacking the carbon (Nucleophilic Substitution), your organometallic reagent attacked the chlorine atom. This is common with organolithiums and hindered Grignards.

  • The Mechanism:

    
    
    The resulting carbenoid species 
    
    
    
    is unstable and often decomposes via
    
    
    -elimination.
  • Resolution:

    • Temperature Control: Run the addition at -78°C . Halogen-metal exchange is often favored at higher temperatures compared to

      
      .
      
    • Inverse Addition: Add the Organometallic to the CMP solution slowly. This keeps the concentration of R-M low relative to the electrophile, favoring the kinetic substitution product.

Ticket #409: "I see a dimer (R-R) in my NMR."

Diagnosis: Wurtz-Type Homocoupling This occurs when the reaction mixture warms up or if the metal-halogen exchange product (


) reacts with remaining organometallic (

).
  • The Mechanism:

    • Exchange generates

      
      .
      
  • Resolution:

    • Catalyst Scavenging: Ensure your Mg turnings (if making Grignard) are clean. Trace transition metals (Fe, Ni) catalyze homocoupling.

    • Solvent Switch: Switch from THF to Diethyl Ether (

      
      ). THF is more coordinating and increases the basicity/reactivity of R-M, often promoting side reactions. 
      
      
      
      moderates the reactivity.

Module 3: Visualizing the Pathways

The following diagram maps the competition between the desired Alkoxymethylation and the three primary failure modes: Hydrolysis, Exchange, and Homocoupling.

ReactionPathways CMP 1-(Chloromethoxy)propane (CMP) Product Desired Ether (R-CH2-O-Pr) CMP->Product SN2 Substitution (-78°C, Dry) Side_Hydrolysis Side Product: Formaldehyde + HCl CMP->Side_Hydrolysis Moisture (H2O) Side_Exchange Side Product: R-Cl + Carbenoid CMP->Side_Exchange Halogen-Metal Exchange (High Temp / Steric Bulk) RM Organometallic (R-Li or R-MgX) RM->Product SN2 Substitution (-78°C, Dry) RM->Side_Exchange Halogen-Metal Exchange (High Temp / Steric Bulk) Side_Alcohol Impurity: Primary Alcohol (R-CH2-OH) Side_Hydrolysis->Side_Alcohol + R-M (Insertion) Side_Dimer Side Product: Dimer (R-R) Side_Exchange->Side_Dimer + R-M (Wurtz Coupling)

Caption: Figure 1. Kinetic competition between nucleophilic substitution (Green) and moisture/exchange-driven side reactions (Red).

Module 4: Validated Protocols

Protocol A: Synthesis of Propoxymethyl Ethers (Standard)

Use this for protecting alcohols or adding the propoxymethyl group to simple nucleophiles.

Reagents:

  • Substrate: Alcohol (

    
    ) or Organometallic (
    
    
    
    )
  • Reagent: 1-(Chloromethoxy)propane (1.2 - 1.5 equiv)

  • Base (for alcohols):

    
     (Hünig's base) or NaH
    
  • Solvent: Anhydrous

    
     (for alcohols) or THF/
    
    
    
    (for organometallics)

Step-by-Step (Organometallic Route):

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF.

  • Cooling: Cool the organometallic solution (

    
    ) to -78°C  using a dry ice/acetone bath.
    
  • Addition: Add 1-(Chloromethoxy)propane dropwise via syringe.

    • Note: If the R-M is very bulky (e.g., t-Butyl), add the R-M to the CMP solution to minimize exchange.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC.[1] If

      
       appears (higher Rf than product usually), stop warming.
      
  • Quench: Quench with saturated aqueous

    
    .
    
    • Warning: If hydrolysis occurred, formaldehyde gas may evolve. Keep hood sash down.

  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
Summary of Reactivity Data
VariableConditionOutcomeMechanism
Temperature > 0°CLow Yield, R-Cl formationExchange / Elimination
Temperature -78°CHigh Yield Kinetic

Solvent Wet THFR-CH₂OH formationHydrolysis + Insertion
Reagent Age Old/DegradedLow Yield, PolymerizationHCl formation / Acid catalysis
Addition Order R-M added to CMPBetter for hindered R-M Minimizes Exchange

References

  • Protective Groups in Organic Synthesis (Greene's) . Wuts, P. G. M. (2014).[2] Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Wiley.

  • Mechanism of Grignard Reagent Formation and Reactivity . Journal of the American Chemical Society.

  • Halogen-Metal Exchange vs. Nucleophilic Substitution . Organometallics.

  • Safety Data Sheet: Chloromethyl Ethyl Ether (Analogous to Propyl) . Sigma-Aldrich.

  • Reactivity of Alpha-Haloethers . Journal of Organic Chemistry.

Sources

Overcoming purification challenges of products from 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Purification of Propoxymethyl (POM) Ethers

Ticket ID: #POM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The Reagent: 1-(Chloromethoxy)propane (also known as Chloromethyl propyl ether or POM-Cl) is a potent alkylating agent used to install the propoxymethyl (POM) protecting group on alcohols and phenols.

The Conflict: While the POM group is robust against bases and reducing agents, the acetal linkage it forms is highly sensitive to Brønsted and Lewis acids .

  • The Failure Mode: Standard silica gel chromatography is sufficiently acidic (

    
    ) to hydrolyze the newly formed acetal, reverting your product back to the starting alcohol during purification.
    
  • The Solution: You must suppress the acidity of your stationary phase and workup media to maintain the integrity of the

    
     linkage.
    

The "Why": Decomposition Mechanism

To prevent failure, you must understand the decomposition pathway. The acetal oxygen protonates, releasing propanol and forming a highly reactive oxocarbenium ion, which rapidly hydrolyzes.

POM_Decomposition Prod POM-Protected Product (Acetal) Protonation Protonation (Acidic Silica/H+) Prod->Protonation Contact with Acidic Sites Oxo Oxocarbenium Ion (Unstable Intermediate) Protonation->Oxo - Propanol Hydrolysis Hydrolysis (+ H2O) Oxo->Hydrolysis Rapid Result Decomposition: Starting Alcohol + Formaldehyde + Propanol Hydrolysis->Result

Figure 1: Acid-catalyzed hydrolysis mechanism of propoxymethyl ethers on untreated silica gel.

Pre-Purification Triage (The Workup)

Before you even reach the column, you can lose yield during the quench.

ParameterStandard Protocol (RISK)Optimized Protocol (SAFE)
Quench Media Water or dilute HClSaturated

or Phosphate Buffer (pH 7.5)
Phase Separation Standard extractionWash organic layer with 5%

immediately
Drying Agent Magnesium Sulfate (

)
Sodium Sulfate (

) or

(Avoid acidic

)
Evaporation High heat (>40°C)Low heat (<30°C), keep basic trace

Chromatography Survival Guide

If your product requires flash chromatography, you cannot use off-the-shelf silica gel. You must passivate the acidic silanol groups.

Method A: The Triethylamine (TEA) Slurry (Recommended)

This method physically coats the silica surface with a base, neutralizing acidic sites.

Protocol:

  • Calculate: Determine the volume of solvent needed to pack your column.

  • Prepare Mobile Phase: Add 1% to 5% Triethylamine (v/v) to your initial hexane/ethyl acetate mobile phase.

  • Slurry: Suspend the silica in this TEA-spiked solvent.

  • Pack: Pour the column and flush with at least 2 column volumes of the TEA-solvent.

  • Run: You may now switch to a standard solvent system (without TEA) for elution, or maintain 0.5% TEA if the product is extremely labile.

Method B: Basic Alumina (The Alternative)

If TEA is incompatible with other functional groups in your molecule, switch stationary phases entirely.

  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade I or II.

  • Note: Alumina has lower resolution (theoretical plates) than silica. You may need a longer column or a slower gradient.

Decision Matrix: Choosing Your Purification Route

Do not default to chromatography.[1] Use this logic flow to determine the safest isolation method.

Purification_Logic Start Crude Reaction Mixture State Physical State of Product? Start->State Solid Solid State->Solid Liquid Liquid/Oil State->Liquid Recryst Recrystallization (from Hexane/Et2O) Solid->Recryst Boil Boiling Point Separation Liquid->Boil Distill Vacuum Distillation (If BP diff > 30°C) Boil->Distill High Volatility Diff Column Chromatography Boil->Column Complex Mixture Col_Type Select Stationary Phase Column->Col_Type TEA_Silica TEA-Buffered Silica (See Method A) Col_Type->TEA_Silica Alumina Basic Alumina (See Method B) Col_Type->Alumina

Figure 2: Strategic decision tree for isolating acid-sensitive acetals.

Frequently Asked Questions (Troubleshooting)

Q1: I ran a column on standard silica, and my product spot vanished. The NMR shows my starting material. What happened? A: You performed an expensive deprotection. The acidic silanols on the silica hydrolyzed the acetal. Next time, pre-treat the column with 1-5% triethylamine (TEA) to neutralize the silica, or use basic alumina.

Q2: My product is an oil and decomposes upon distillation. How do I remove excess 1-(Chloromethoxy)propane? A: 1-(Chloromethoxy)propane is relatively volatile (BP ~94°C) but toxic.

  • Option 1 (Scavenging): Add a secondary amine (like morpholine) to the crude mixture. This reacts with excess alkyl halide to form a polar ammonium salt, which can be washed away with water or stuck to the baseline of a column.

  • Option 2 (Azeotrope): Co-evaporate with toluene on a rotovap to help carry off the reagent at lower temperatures.

Q3: The product looks pure by TLC but smells like formaldehyde. Is it stable? A: The smell indicates slow hydrolysis is occurring, likely due to trace acid trapped in the oil.

  • Fix: Dissolve the product in dry ether/hexane, add solid potassium carbonate (

    
    ), stir for 1 hour, filter, and re-concentrate. Store over a few pellets of activated molecular sieves or 
    
    
    
    to act as an acid scavenger during storage.

Q4: Can I use MOM-Cl protocols for this reagent? A: Yes. Mechanistically, the Propoxymethyl (POM) ether behaves almost identically to the Methoxymethyl (MOM) ether. The POM group is slightly more lipophilic, which may aid in separation on silica compared to the more polar MOM analogs.

Safety & Compliance Warning

CRITICAL: 1-(Chloromethoxy)propane is an


-haloether.
  • Carcinogenicity: Like its analog Chloromethyl Methyl Ether (MOM-Cl), it is a potential alkylating carcinogen.

  • Handling: All transfers must occur in a functioning fume hood.

  • Destruction: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal. Do not put unquenched reagent in the organic waste container.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically Chapter 2 on Protection for the Hydroxyl Group: Alkoxymethyl Ethers).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloromethyl methyl ether (Analogous Hazard Data).

  • BenchChem. (2025).[2] Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives. (Provides analogous distillation protocols for chloromethyl derivatives).

  • Organic Chemistry Portal. (2025). Protecting Groups: Methoxymethyl Ether (MOM).[3] (Mechanistic grounding for acetal stability).

Sources

How to minimize byproduct formation in 1-(Chloromethoxy)propane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

1-(Chloromethoxy)propane (CMP), also known as Chloromethyl propyl ether, is a potent alkylating agent primarily used to introduce the propoxymethyl (POM) protecting group to alcohols and phenols. While chemically similar to MOM-Cl (Chloromethyl methyl ether), the propyl chain alters its lipophilicity and boiling point, changing its purification profile.

CRITICAL SAFETY WARNING: Like all


-haloethers, CMP is a suspected carcinogen  and a potent alkylating agent. It hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl)  and Formaldehyde .
  • Handling: Always handle in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Neutralization: Quench all glassware and waste with aqueous ammonia or sodium hydroxide before disposal.

Module 1: Reagent Integrity (The Root Cause)

Most "reaction failures" with CMP are actually reagent failures . CMP is thermodynamically unstable in the presence of moisture. Using degraded reagent introduces propanol and formaldehyde into your reaction, leading to the formation of the symmetric acetal byproduct, Dipropoxymethane , which is often inseparable from your product.

The Degradation Pathway

Understanding this pathway is essential for troubleshooting. If your bottle is fuming, this chemistry has already occurred.

CMP_Degradation CMP 1-(Chloromethoxy)propane (Active Reagent) Hemiacetal Hemiacetal Intermediate CMP->Hemiacetal + H2O (-HCl) Water H2O (Moisture) Products Degradation Products: 1. Propanol 2. Formaldehyde 3. HCl Hemiacetal->Products Collapse SideReaction Symmetric Byproduct: Dipropoxymethane Products->SideReaction + CMP (Reagent)

Figure 1: The degradation cascade. Note that the Propanol generated by hydrolysis reacts with remaining CMP to form the symmetric acetal (Dipropoxymethane), consuming your reagent and contaminating the mixture.

Quality Control Protocol

Before committing valuable substrate, verify CMP quality:

  • Visual Check: The liquid should be clear and colorless. Yellowing indicates HCl accumulation and polymerization.

  • Solubility Test: Dissolve 1 drop in dry DCM. Turbidity suggests polymer formation.

  • Proton NMR: Check for the characteristic

    
     singlet around 
    
    
    
    5.5 ppm. If you see a singlet at
    
    
    4.6 ppm (
    
    
    ), significant hydrolysis has occurred.

Module 2: Reaction Optimization & Protocols

To minimize byproducts (specifically the symmetric acetal and elimination products), you must control the rate of substitution vs. the rate of elimination .

Recommended Protocol: Standard Alcohol Protection

Objective: Install POM group with <5% symmetric acetal formation.

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) or THF DCM solubilizes the quaternary ammonium salts formed as intermediates; THF is better for NaH methods.
Base DIPEA (Hunig's Base)Preferred over TEA. DIPEA is less nucleophilic and reduces the formation of quaternary ammonium byproducts.
Stoichiometry 1.2 - 1.5 equiv (Reagent)Excess accounts for slight hydrolysis but prevents "runaway" symmetric ether formation seen at higher excesses.
Temperature 0°C

RT
Addition must be done at 0°C to suppress elimination (HCl generation) and exothermic decomposition.
Step-by-Step Workflow
  • Drying: Flame-dry all glassware under Argon/Nitrogen.

  • Solvation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir at 0°C for 10 minutes.

  • Reagent Addition: Add 1-(Chloromethoxy)propane (1.2 equiv) dropwise over 15 minutes.

    • Technical Note: Rapid addition causes local heating, favoring HCl elimination over substitution.

  • Monitoring: Allow to warm to RT. Monitor by TLC.

    • Endpoint: If reaction stalls, do not add more CMP immediately. Cool to 0°C, add 0.5 equiv DIPEA, then add 0.2 equiv CMP.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that runs very close to my product, but it's not the product. What is it?

Diagnosis: This is likely Dipropoxymethane (the symmetric acetal). Cause:

  • Your CMP reagent was wet/hydrolyzed before use.

  • Your reaction solvent contained water.[1] Remedy:

  • Prevention: Distill CMP before use or store over activated molecular sieves (3Å).

  • Purification: This byproduct is non-polar. Use a gradient column chromatography starting with 100% Hexanes/Pentane to elute the symmetric acetal before your product.

Q2: The reaction mixture is fuming and turning dark/black.

Diagnosis: Runaway acid-catalyzed decomposition. Cause: The HCl generated is not being scavenged fast enough, or the temperature is too high. HCl catalyzes the polymerization of CMP and the decomposition of your substrate. Remedy:

  • Ensure you are using DIPEA (2.0 equiv minimum).

  • Dilute the reaction (0.1 M instead of 0.2 M).

  • Maintain 0°C for a longer period (1–2 hours) before warming.

Q3: My substrate has both a primary and secondary alcohol. Can I get selective protection?

Diagnosis: Regioselectivity challenge. Strategy:

  • Primary alcohols react faster.

  • Protocol Modification: Use 1.0 equiv of CMP (limiting reagent) and perform the reaction at -78°C , slowly warming to -10°C.

  • Base: Switch to Sodium Hydride (NaH) in THF/DMF at -20°C. The alkoxide is generated pre-addition, making the reaction strictly kinetic.

Decision Matrix: Troubleshooting Logic

Troubleshooting_Matrix Start Problem Identified Symptom1 Low Yield / Starting Material Remains Start->Symptom1 Symptom2 Unknown Impurity (Non-polar) Start->Symptom2 Check1 Check Reagent Purity (NMR) Symptom1->Check1 Check2 Check Water Content (Solvent) Symptom2->Check2 Action1 Distill CMP Store w/ Sieves Check1->Action1 Reagent Degraded Action3 Switch Solvent (DCM -> DMF) Check1->Action3 Reagent Good Check2->Action1 Water Present Action2 Increase Base (DIPEA) to 3.0 equiv Check2->Action2 System Dry

Figure 2: Logical flow for diagnosing reaction failures.

References

  • Berliner, M. A., & Belecki, K. (2005).[2][3] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[3] The Journal of Organic Chemistry, 70(23), 9618–9621.[3]

    • Context: Establishes the baseline stability and synthesis of haloalkyl ethers, applicable to the propyl variant.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Context: The definitive guide on alkoxymethyl ether protection strategies (MOM/POM), stability, and cleavage conditions.
  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 1-(Chloromethoxy)propane.

    • Context: Safety data regarding carcinogenicity, flash points, and handling.[5][6]

  • Fujioka, H., et al. (2007).[2] Acetalization and haloalkyl ether formation.[3] The Journal of Organic Chemistry, 72(21), 7898-7902.

    • Context: Discusses the mechanism of symmetric acetal formation and how to suppress it using specific Lewis acids or reaction conditions.

Sources

Technical Support Center: Optimizing Grignard Alkylations with 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-SOLV-004 Subject: Solvent effects on the outcome of Grignard reactions with 1-(Chloromethoxy)propane Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Detailed Resolution Below][1]

Executive Summary

You are inquiring about the alkylation of Grignard reagents using 1-(Chloromethoxy)propane (also known as propyl chloromethyl ether). This reagent is a highly reactive


-haloether used to introduce the propoxymethyl (

) group, often as a protecting group (POM) or for chain extension.

The Critical Challenge: The outcome of this reaction is dictated by the Schlenk equilibrium and the solvation shell of the magnesium species. Unlike standard carbonyl additions, the displacement of the


-chloro group requires careful modulation of nucleophilicity vs. basicity to avoid Wurtz-type homocoupling or 

-elimination.

Module 1: Solvent Selection & Thermodynamics

The choice of solvent is not merely about solubility; it acts as a ligand that determines the active Grignard species.

Comparative Solvent Analysis Table
SolventLewis BasicitySolvation of MgSchlenk Equilibrium ShiftOutcome with 1-(Chloromethoxy)propane
Diethyl Ether (Et₂O) ModerateWeak/Tighter Ion PairsFavors

(Monomer/Dimer mix)
High Selectivity. Slower reaction rates but reduced risk of Wurtz coupling. Preferred for small-scale precision.
THF StrongStrong/Separated IonsFavors

(Monomeric)
High Reactivity. Increases nucleophilicity of R-group. Risk of solvent ring-opening if T > 0°C. Standard for most applications.
2-MeTHF StrongModerate (Steric bulk)Similar to THFProcess Preferred. Higher boiling point, immiscible with water (easier aqueous workup). "Green" alternative.
1,4-Dioxane Strong (Bidentate)Precipitates

Drives to

Hyper-Reactive. Removes halide salts, leaving dialkylmagnesium (

). Use only if the standard reaction is sluggish.
The Mechanistic Driver: Schlenk Equilibrium

The solvent controls the position of the equilibrium between the alkylmagnesium halide and the dialkylmagnesium species.[2][3]

SchlenkEquilibrium cluster_0 Reactivity Profile RMgX 2 R-Mg-X (Standard Grignard) Complex [R-Mg-X]₂ (Bridged Dimer) RMgX->Complex Low polarity (Et₂O) R2Mg R₂Mg + MgX₂ (Dialkyl Magnesium) RMgX->R2Mg Schlenk Shift Complex->RMgX High polarity (THF) R2Mg->RMgX Equilibrium Precipitate MgX₂ (dioxane)↓ (Precipitate) R2Mg->Precipitate + Dioxane (Irreversible)

Figure 1: Solvent influence on the Schlenk Equilibrium.[2][3] Dioxane drives the formation of


, the most potent nucleophile.

Module 2: Troubleshooting Common Failures

If your reaction with 1-(Chloromethoxy)propane is failing, consult this diagnostic guide.

Issue A: Low Yield / Recovery of Starting Material
  • Cause: Hydrolysis of the

    
    -haloether.
    
  • Mechanism: 1-(Chloromethoxy)propane is extremely moisture sensitive. It hydrolyzes to formaldehyde and propanol.

  • Solution: Ensure solvent water content is <50 ppm. The "dry" solvent from the keg might not be dry enough. Use freshly distilled solvents or molecular sieves (3Å or 4Å).

Issue B: Wurtz Coupling (R-R Dimer Formation)
  • Cause: Presence of transition metal impurities or excessive temperature.

  • Mechanism:

    
    .
    
  • Solution:

    • Use high-purity Magnesium (99.98% trace metal basis) or add

      
       (Knochel modification) to solubilize the Grignard and break up aggregates.
      
    • Switch solvent to Diethyl Ether to slow the rate and reduce radical pathways.

    • Lower addition temperature to -20°C or -78°C.

Issue C: "Gel" Formation / Stirring Failure
  • Cause: Precipitation of Magnesium salts (

    
     or 
    
    
    
    ) in non-polar solvents.
  • Solution: Add a co-solvent like THF (10-20% v/v) to break the polymeric halide bridges, or use mechanical stirring.

Module 3: Advanced Protocol (The "Inverse Addition")

While standard addition (Electrophile into Grignard) is common, the high reactivity of 1-(Chloromethoxy)propane often benefits from controlled addition to prevent local heating which degrades the electrophile.

Reagents:

  • Grignard Reagent (

    
    ): 1.2 equivalents
    
  • 1-(Chloromethoxy)propane: 1.0 equivalent

  • Solvent: Anhydrous THF or 2-MeTHF

Step-by-Step Methodology:

  • Preparation of Electrophile Solution: Dissolve 1-(Chloromethoxy)propane in anhydrous THF (0.5 M concentration) under Argon. Cool to -10°C .

    • Why? Cooling stabilizes the electrophile and prevents immediate hydrolysis by trace moisture during transfer.

  • Grignard Titration: Titrate your Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone).

    • Why? Exact stoichiometry is vital. Excess Grignard is hard to separate; excess haloether is a safety hazard.

  • Addition: Add the Grignard reagent slowly to the electrophile solution (or vice versa, see note below) over 30-60 minutes.

    • Note: For alkylation, adding Electrophile to Grignard (Standard Addition) is usually safer to maintain nucleophile excess and prevent dialkylation (though rare for this ether).

    • Revised Step 3: Cool Grignard solution to -20°C. Add 1-(Chloromethoxy)propane solution dropwise.

  • Quench: Once TLC shows consumption of electrophile, quench with saturated aqueous

    
     at 0°C.
    
    • Warning: Do not use HCl; acid will hydrolyze your newly formed ether product (

      
      ) back to alcohol and formaldehyde.
      
Troubleshooting Workflow

Troubleshooting Start Reaction Failed/Low Yield CheckWater Check Solvent Water (Karl Fischer) Start->CheckWater Dry Dry Solvent (<50ppm) CheckWater->Dry Wet CheckProd Analyze Impurities CheckWater->CheckProd Dry Hydrolysis Alcohol + Formaldehyde Found? (Hydrolysis) CheckProd->Hydrolysis Coupling R-R Dimer Found? (Wurtz Coupling) CheckProd->Coupling NoRxn Starting Material Recovered? CheckProd->NoRxn Hydrolysis->Dry Improve Inert Atmo SwitchEther Use Et2O / -78°C Coupling->SwitchEther Switch to Et2O Lower Temp Additive Add Dioxane (Shift to R2Mg) NoRxn->Additive Activation Needed

Figure 2: Diagnostic decision tree for optimizing reaction outcomes.

Module 4: Safety & Handling (Critical)

Hazard Alert: 1-(Chloromethoxy)propane is structurally related to Chloromethyl Methyl Ether (MOM-Cl), a known human carcinogen. While the propyl chain reduces volatility, it should be treated with extreme caution.

  • Containment: All transfers must occur within a fume hood.

  • Destruction: Quench excess reagent with aqueous ammonia or ammonium hydroxide. This converts the chloromethyl ether into a less toxic amine/ammonium species before disposal.

  • PPE: Double nitrile gloves or Silver Shield® gloves are recommended.

References

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996).[4] Handbook of Grignard Reagents. CRC Press. (Definitive source on Schlenk equilibrium and solvent effects).

  • Peltier, J. D., et al. (2017). "How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study." Journal of Physical Chemistry B. (Mechanistic insight into THF solvation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. (Safety and Physical Data).

  • Seyferth, D. (2009). "The Grignard Reagents."[4][5][6][7][8][9][10][11][12] Organometallics. (Historical and practical context of ether vs. THF).

Sources

Troubleshooting slow or incomplete reactions with 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation Reagents Division Subject: Troubleshooting Protocol for 1-(Chloromethoxy)propane (PrOM-Cl) Ticket ID: #RXN-OPT-3587

Executive Summary: The Chemistry of Instability

Welcome to the Technical Support Center. You are likely using 1-(Chloromethoxy)propane (CAS: 3587-57-3) to introduce a propoxymethyl (PrOM) protecting group onto an alcohol, phenol, or amine.

If your reaction is slow or incomplete, the root cause is almost invariably the competition between substitution and hydrolysis . This reagent is an


-haloether. It relies on the formation of a highly reactive oxocarbenium intermediate to react. However, this same reactivity makes it hypersensitive to trace moisture, which destroys the reagent faster than it can alkylate your substrate.

This guide moves beyond basic "dry your solvents" advice and provides a mechanistic intervention strategy.

Diagnostic Workflow: Why is my reaction failing?

The "Invisible" Killer: Hydrolysis

The most common failure mode is the silent destruction of the reagent. 1-(Chloromethoxy)propane hydrolyzes to release Propanol , Formaldehyde , and HCl .

  • Symptom: TLC shows starting material remaining, but adding more reagent doesn't help.

  • Diagnosis: The HCl generated has neutralized your base, or the water in the solvent has consumed the reagent.

The Kinetic Barrier: Chlorine vs. Iodine

The chloride leaving group on 1-(Chloromethoxy)propane is moderately reactive but can be sluggish with sterically hindered nucleophiles (e.g., tertiary alcohols or ortho-substituted phenols).

  • Symptom: Reaction proceeds but stalls after 24-48 hours.

  • Solution: In situ Finkelstein catalysis (see Section 4).

Visualizing the Failure Mode

The diagram below illustrates the kinetic competition. Your goal is to maximize Path A (Alkylation) while suppressing Path B (Hydrolysis).

ReactionPathways Reagent 1-(Chloromethoxy)propane (Electrophile) Intermediate Oxocarbenium Ion (Highly Reactive) Reagent->Intermediate Ionization Product Propoxymethyl Ether (Protected Product) Intermediate->Product Path A: Nucleophilic Attack (Fast if Nu is strong) Waste Decomposition: Propanol + CH2O + HCl Intermediate->Waste Path B: Hydrolysis (Irreversible) Substrate Substrate (Nu-) Substrate->Product Water Trace Water (Contaminant) Water->Waste

Figure 1: Mechanistic competition. Path B (Red) is often faster than Path A (Green) if trace moisture is present, as water is a small, unhindered nucleophile.

Troubleshooting FAQs (Root Cause Analysis)

Q1: The reaction stalls at 50% conversion. Adding more reagent doesn't push it further. Why?

A: You have likely generated enough HCl to neutralize your base.

  • Mechanism: As the reagent hydrolyzes or reacts, it releases HCl.[1][2] If your base (e.g., DIPEA or

    
    ) is consumed, the nucleophile is protonated and becomes non-reactive. Furthermore, the acetal product is acid-labile . The HCl byproduct can actually deprotect your product back to the starting material.
    
  • Fix: Ensure you are using 3.0 - 4.0 equivalents of base relative to the reagent, not just the substrate.

Q2: The reaction is incredibly slow (>48h). Can I heat it?

A: Heating is risky.


-haloethers are volatile and thermally unstable.
  • Better Approach (Finkelstein Catalysis): Instead of heat, add 10 mol% Tetrabutylammonium Iodide (TBAI) .

  • Why it works: TBAI performs a halogen exchange in situ, converting the chloro-ether to the iodo-ether. The iodide is a much better leaving group (

    
     faster reaction rate) but is generated transiently, avoiding the instability of isolating the iodo-reagent.
    
Q3: I see a new spot on TLC that isn't product or starting material.

A: This is likely the Formaldehyde hemiacetal or symmetric acetal formed from the reagent reacting with itself or the decomposition products.

  • Verification: These side products often streak on silica gel.

  • Prevention: This occurs when the nucleophile concentration is too low. Increase the concentration of your substrate to >0.5 M to favor intermolecular reaction over reagent decomposition.

Optimized Experimental Protocol (SOP)

Objective: High-yield synthesis of Propoxymethyl (PrOM) ethers using 1-(Chloromethoxy)propane.

Safety Warning: 1-(Chloromethoxy)propane is a potential carcinogen and alkylating agent. Handle only in a fume hood with double nitrile gloves.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Substrate 1.0NucleophileAlcohol/Phenol
1-(Chloromethoxy)propane 1.5 - 2.0ElectrophileAdd slowly at 0°C
DIPEA (Hünig's Base) 3.0Proton ScavengerSoluble organic bases are preferred over carbonates
TBAI 0.1 (10 mol%)CatalystCrucial for rate acceleration
DCM or THF SolventMediumMust be anhydrous (water <50 ppm)
Step-by-Step Procedure
  • Drying: Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.

  • Solvation: Dissolve the Substrate (1.0 equiv) and TBAI (0.1 equiv) in anhydrous DCM (Concentration ~0.5 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 10 minutes at Room Temperature (RT).

  • Cooling: Cool the reaction mixture to 0°C (Ice bath). Note: Cooling prevents immediate decomposition of the reagent upon addition.

  • Reagent Addition: Add 1-(Chloromethoxy)propane (1.5 equiv) dropwise over 5 minutes.

  • Reaction:

    • Allow the bath to melt and warm to RT naturally.

    • Stir for 4–16 hours.

    • Checkpoint: Check TLC.[3] If incomplete after 6h, add another 0.5 equiv of reagent.

  • Quench: Quench by adding saturated aqueous NaHCO3 . Do not use water or acid alone, as the local pH drop can hydrolyze the product.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Reagent Stability & Storage Data

Users often fail because the reagent bottle itself has degraded.

ParameterSpecificationTroubleshooting Insight
Appearance Colorless LiquidIf yellow/orange, HCl has formed. Distill or discard.
Storage 2–8°C, under ArgonStore over activated molecular sieves to extend shelf life.
Purity Check NMR (

)
Look for triplet at

3.6 (

). If you see a broad singlet at

4.8, it is formaldehyde (hydrolysis).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Alkoxymethyl ether formation mechanisms).

  • Lipshutz, B. H., et al. (1985). Use of TBAI in substitution reactions of chloromethyl ethers. Tetrahedron Letters, 26(6), 705-708. (Establishes Finkelstein catalysis for sluggish electrophiles).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. (Safety and Physical Properties).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Bis(chloromethyl) ether. (Safety data regarding chloromethyl ether class carcinogenicity).

Sources

How to manage exothermic events in 1-(Chloromethoxy)propane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Safety Management for 1-(Chloromethoxy)propane

Section 1: Critical Safety Profile

Compound: 1-(Chloromethoxy)propane (CMP) CAS: 3587-57-3 Synonyms: Chloromethyl propyl ether, Propoxymethyl chloride.[1]

The Thermal Hazard: CMP is an


-chloroether. These compounds are not only potent alkylating agents (potential carcinogens) but are also highly susceptible to rapid hydrolysis. The primary thermal risk stems from a positive feedback loop :
  • Initiation: Moisture ingress or improper quenching triggers hydrolysis.

  • Exotherm: The reaction releases heat (

    
    ) and Hydrochloric Acid (HCl).
    
  • Acceleration: Higher temperatures increase the rate of hydrolysis (

    
    ), leading to a thermal runaway.
    
  • Pressurization: The rapid generation of HCl gas and formaldehyde vapor can over-pressurize reactor vessels, leading to rupture.

Section 2: Synthesis & Preparation (The "Source" Phase)

Most thermal incidents occur during the in-situ generation of CMP.

Protocol: Controlled In-Situ Generation

Objective: Generate CMP safely from propanol, paraformaldehyde, and HCl gas without triggering a thermal spike.

Step-by-Step Workflow:

  • Setup: Use a jacketed reactor with an internal temperature (IT) probe and an overhead stirrer. Ensure the system is under a dry nitrogen sweep.

  • Charge: Load 1-propanol and paraformaldehyde.

  • Cooling: Set jacket temperature (JT) to

    
    . Wait for IT to reach 
    
    
    
    .
  • Acid Introduction: Bubble anhydrous HCl gas subsurface.

    • Critical Control: Monitor the

      
       (Difference between IT and JT). If 
      
      
      
      , stop gas flow immediately.
  • Saturation Point: As the solution saturates, the exotherm will subside. Only then allow the mixture to warm to room temperature for phase separation.

Data Table: Thermal Limits

ParameterLimitConsequence of Exceeding
Max Internal Temp (IT)

Loss of HCl solubility; increased vapor pressure.
Addition Rate (HCl)

(scale dependent)
Localized hot spots; accumulation of unreacted gas.
Stirring Speed High (Vortexing)Prevents heat accumulation at the gas inlet.

Section 3: Reaction Monitoring (The "During" Phase)

The Principle of Accumulation: In alkylation reactions using CMP, the danger lies in accumulation . If you add CMP faster than it reacts, you build up a "thermal bomb" of unreacted reagent. If the reaction suddenly initiates (e.g., upon warming), all that energy releases at once.

Visualizing the Runaway Risk

ThermalRunaway cluster_legend Legend Start Moisture Ingress / Rapid Addition Hydrolysis Hydrolysis Reaction (R-O-CH2Cl + H2O) Start->Hydrolysis Products Products: HCl (Gas) + Heat + Formaldehyde Hydrolysis->Products TempRise Temperature Rise (Kinetic Acceleration) Products->TempRise TempRise->Hydrolysis  Positive Feedback Loop Pressure Vessel Over-Pressurization (Rupture Risk) TempRise->Pressure key Red arrows indicate self-accelerating cycle

Caption: The thermal runaway feedback loop. Note the self-sustaining cycle between heat generation and reaction rate.

Section 4: Safe Quenching Protocol (The "End of Life" Phase)

The "Reverse Quench" Imperative: Never add water to the reaction mixture. The density difference and rapid boiling of water will cause the reactor to "burp" or geyser corrosive fluids.

Protocol: The Scrubber-Neutralization Method

Reagents:

  • Quench Solution: 2M NaOH or saturated

    
     (chilled to 
    
    
    
    ).
  • Solvent: Toluene or Dichloromethane (to dilute the CMP).

Workflow:

  • Dilution: Dilute the reaction mixture with an inert solvent (1:1 volume ratio). This acts as a heat sink.

  • Preparation: Place the Quench Solution in a separate, larger vessel with vigorous stirring.

  • Transfer (The Reverse Quench): Slowly transfer the reaction mixture into the Quench Solution.

    • Why? This ensures the reactive species is always the limiting reagent, preventing heat accumulation.

  • pH Monitoring: Ensure the aqueous phase remains alkaline (pH > 9) to neutralize HCl immediately as it forms.

Decision Logic for Quenching

QuenchLogic Start Reaction Complete? CheckResidual Est. Residual CMP > 5%? Start->CheckResidual Dilute Dilute with Inert Solvent (Toluene/DCM) CheckResidual->Dilute Yes (High Risk) DirectQuench Reverse Quench into Cold NaHCO3 CheckResidual->DirectQuench No (Low Risk) SlowAdd Slow Addition via Dropping Funnel Dilute->SlowAdd Monitor Monitor Temp & pH DirectQuench->Monitor SlowAdd->DirectQuench

Caption: Decision tree for selecting the safe quenching pathway based on residual reactant concentration.

Section 5: Troubleshooting & FAQs

Q1: I see a sudden pressure spike during the reaction. What is happening?

  • Cause: This usually indicates HCl gas evolution. It implies moisture has entered the system (hydrolysis) or the reaction temperature is too high, decreasing HCl solubility.

  • Immediate Action: Stop addition immediately. Maximize cooling. Open the vent to the scrubber system to relieve pressure. Do not open the reactor manhole.

Q2: The reaction mixture turned cloudy/milky.

  • Cause: This is often paraformaldehyde repolymerization or salt formation (e.g., amine hydrochlorides) if a base was present.

  • Resolution: Verify stirring efficiency. If the precipitate is paraformaldehyde, the reaction conversion may be low. Check the temperature; if it dropped below

    
    , the reaction may have stalled (accumulation risk).
    

Q3: Can I store excess 1-(Chloromethoxy)propane?

  • Guidance: No. CMP degrades over time, releasing HCl which can corrode storage seals.

  • Protocol: Synthesize fresh for every use. Quench and dispose of any excess immediately as hazardous waste (halogenated organic).

Q4: What is the correct PPE for this specific compound?

  • Standard: Fume hood, butyl rubber gloves (CMP permeates nitrile rapidly), and chemical splash goggles.

  • Emergency: Have a full-face respirator with acid gas/organic vapor cartridges available for spill cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(chloromethoxy)propane.[1] Retrieved from [Link][1]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA).Bis(chloromethyl) ether - Standards. (Cited for handling protocols of structurally analogous

    
    -haloethers). Retrieved from [Link]
    

Sources

Validation & Comparative

Comparison of reactivity among different α-chloro ethers

Comparative Guide: Reactivity and Performance of -Chloro Ethers

Executive Summary

reactivityorthogonality
  • MOMCl (Chloromethyl methyl ether): The industry standard for steric efficiency. Lowest barrier to installation but carries severe carcinogenicity risks (via bis-chloromethyl ether impurity).

  • SEMCl (2-(Trimethylsilyl)ethoxymethyl chloride): The premium alternative. Offers orthogonal deprotection (fluoride-labile) and improved safety profile, but exhibits slower alkylation kinetics due to steric bulk.

  • BOMCl (Benzyl chloromethyl ether): The stability specialist. Offers unique deprotection via hydrogenolysis, ideal for benzyl-rich synthetic routes.

Mechanistic Foundation: The Oxocarbenium Driver

To understand the reactivity differences, one must look beyond the chlorine leaving group. The reactivity of

resonance stabilizationoxocarbenium ion
Figure 1: Mechanism of Activation and Substitution

This diagram illustrates the ionization pathway (


OxocarbeniumMechanismcluster_0Electronic DriverStartα-Chloro Ether(R-O-CH2-Cl)TSTransition State[R-O=CH2]+ Cl-Start->TSIonization (Rate Limiting)InterOxocarbenium Ion(Resonance Stabilized)TS->Inter- Cl⁻ProductProtected Alcohol(Acetal)Inter->Product+ R'OH / Base

Caption: The formation of the oxocarbenium ion is the kinetic driver. Substituents on the oxygen (R-group) influence this rate via inductive and steric effects.

Comparative Analysis: Product Performance

The following data synthesizes experimental observations regarding stability, reactivity, and safety.

Table 1: Head-to-Head Performance Matrix
FeatureMOMCl (Methoxymethyl)SEMCl (Silyl Ethoxymethyl)BOMCl (Benzyloxymethyl)EOMCl (Ethoxymethyl)
Structure




Relative Reactivity (Installation)*High (Fastest)Moderate (Steric drag)High High
Hydrolytic Stability (

in water)
< 1 second< 5 seconds< 10 seconds< 1 second
Deprotection Mode Acid (TFA, HCl)Fluoride (TBAF) or AcidHydrogenolysis (

) or Acid
Acid
Steric Bulk Low (Compact)High (Bulky chain)ModerateLow
Safety Profile Critical Hazard (Carcinogen)Moderate HazardHigh Hazard (Lachrymator)High Hazard
Cost LowHighModerateLow

*Note: Reactivity refers to the rate of alkylation of a secondary alcohol under standard conditions (DIPEA, DCM,

Detailed Reactivity Analysis
  • Electronic Effects: All listed ethers possess a primary

    
    -carbon. The electron-donating capability of the ether oxygen is similar across the series (alkyl vs. alkyl-silyl). Therefore, electronic differentiation is minimal compared to steric factors.
    
  • Steric Effects (The Differentiator):

    • MOMCl: The small methyl group allows for rapid attack on crowded alcohols (tertiary/hindered secondary) where other reagents fail.

    • SEMCl: The trimethylsilylethyl tail adds significant bulk. While this provides stability to the final product, it imposes a kinetic penalty during installation. Reactions often require higher temperatures (RT vs

      
      ) or longer times compared to MOMCl.
      
  • Solvolysis Risks: All

    
    -chloro ethers hydrolyze almost instantaneously in the presence of moisture, generating HCl and formaldehyde (plus the corresponding alcohol). Protocol Validity:  Reagents must be stored over activated molecular sieves and handled under inert atmosphere to maintain titer.
    

Safety Deep Dive: The Carcinogenicity Factor

This is the single most critical factor in reagent selection.

  • The Hazard: Chloromethyl methyl ether (MOMCl) is classified as a human carcinogen. However, the primary driver of this toxicity is the impurity Bis(chloromethyl) ether (BCME) , which forms spontaneously during the production of MOMCl from formaldehyde and HCl.

  • The Mechanism: BCME is a bifunctional alkylating agent that cross-links DNA.

  • The Solution (SEMCl): SEMCl cannot form a volatile "bis" analog as easily due to the bulk of the SEM group and the specific synthesis route. It is the preferred choice for scale-up in pharmaceutical settings to avoid stringent containment requirements.

Recommendation: If MOM protection is absolutely required, generate MOMCl in situ or use the Zinc-catalyzed method (see Protocol A) to minimize BCME formation.

Experimental Protocols

Protocol A: Safer Synthesis of MOMCl (Zinc-Catalyzed)

Avoids the use of HCl gas and Formaldehyde, significantly reducing BCME formation.

Reagents: Dimethoxymethane (Methylal), Acetyl Chloride, ZnBr₂ (cat).[1]

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Charge: Add Dimethoxymethane (1.0 equiv) and anhydrous ZnBr₂ (0.01 mol%).

  • Addition: Add Acetyl Chloride (1.0 equiv) dropwise over 30 minutes. The reaction is slightly exothermic.

  • Reaction: Stir at room temperature for 2–3 hours.

  • Validation: Aliquot NMR (

    
    ) will show quantitative conversion to MOMCl (
    
    
    5.45 ppm, s, 2H) and Methyl Acetate.
  • Usage: Use the solution directly for the protection step. Do not distill (distillation concentrates BCME).

Protocol B: Comparative Protection Workflow

Standardized method for installing MOM/SEM groups.

ProtectionWorkflowStep11. Dissolve Substrate (ROH)in DCM or THFStep22. Add Base(DIPEA: 2.0-3.0 equiv)Step1->Step2Step33. Cool to 0°C(Critical for MOMCl)Step2->Step3Step44. Add α-Chloro Ether(1.2 - 1.5 equiv)Step3->Step4Step55. Warm to RT(Monitor by TLC)Step4->Step5AnnotationNote: For SEMCl, TBAI (tetrabutylammonium iodide)can be added as a catalyst to accelerate reaction via Finkelstein.Step4->AnnotationStep66. Quench(Sat. NaHCO3)Step5->Step6

Caption: Standard base-mediated alkylation workflow. TBAI catalysis is recommended for bulky electrophiles like SEMCl.

Critical Nuance:

  • For MOMCl: Reaction is usually complete in <1 hour at

    
    .
    
  • For SEMCl: Often requires warming to RT and stirring for 2–12 hours. If reaction is sluggish, add 10 mol% TBAI (Tetrabutylammonium iodide) to generate the more reactive

    
    -iodo ether in situ.
    

References

  • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[2] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. Link

    • Source for the Zinc-c
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014 . Link

    • The authoritative text on stability and deprotection conditions.
  • Lipshutz, B. H.; Pegram, J. J. "

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21(35), 3343-3346. Link
    
    • Seminal paper on SEMCl introduction and fluoride deprotection.
  • Occupational Safety and Health Administration (OSHA). "Bis(Chloromethyl) Ether - OSHA Standard 1910.1008." Link

    • Regulatory grounding for the carcinogenicity of BCME/MOMCl.

Comparative Safety and Handling Protocol: 1-(Chloromethoxy)propane vs. Dimethoxymethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical operational comparison between 1-(Chloromethoxy)propane (CMP) and Dimethoxymethane (DMM) . While both reagents are utilized to install acetal-based protecting groups (Propoxymethyl and Methoxymethyl, respectively), their safety profiles represent opposite ends of the hazard spectrum.

  • CMP is a highly reactive

    
    -chloroether. It functions as a direct alkylating agent. It poses severe risks regarding carcinogenicity (structural alert), corrosivity (HCl evolution), and acute toxicity.
    
  • DMM (Methylal) is a stable acetal used as a "green" solvent or reagent. It requires acid activation to react and is generally characterized by low toxicity, though it remains highly flammable.

Core Recommendation: CMP should be restricted to late-stage synthesis where the specific lipophilicity of the Propoxymethyl (POM) group is required. For general acetal protection, DMM is the superior choice for personnel safety and environmental impact.

Part 1: Physicochemical & Toxicological Profile

The following data highlights the stark contrast between the direct electrophile (CMP) and the stable acetal (DMM).

Feature1-(Chloromethoxy)propane (CMP)Dimethoxymethane (DMM)
CAS Number 3587-57-3109-87-5
Structure


Role Reagent (Electrophilic Alkylating Agent)Solvent / Reagent (Acid-labile Acetal)
Flash Point < 23°C (Highly Flammable)-18°C (Highly Flammable)
Boiling Point ~108°C42°C
Acute Toxicity High. Oral/Dermal/Inhalation Hazard.[1]Low. High LD50 values; narcotic at high conc.
Carcinogenicity Suspected. Structural homolog to CMME (Group 1 Carcinogen).Not Listed. Generally considered non-genotoxic.
Stability Unstable. Hydrolyzes rapidly to HCl, Formaldehyde, Propanol.Stable. Hydrolyzes only with strong acid/water.
Specific Hazard Alkylating Agent. Reacts with DNA/Proteins.Peroxide Former. (Class B - Concentration Hazard).

Critical Safety Insight: Treat CMP with the same containment protocols used for Chloromethyl Methyl Ether (CMME) . The


-chloroether moiety (

) is a structural alert for high carcinogenic potency due to its ability to alkylate DNA without metabolic activation.

Part 2: Handling & Engineering Controls

Containment Strategy
  • CMP (High Containment):

    • Primary: Must be handled inside a certified chemical fume hood with the sash at the lowest working position.

    • Secondary: For volumes >100 mL, use a glovebox or a closed-system transfer (cannula/syringe).

    • Atmosphere: Inert gas (Nitrogen/Argon) is mandatory. Moisture in the air triggers hydrolysis, releasing corrosive HCl gas.

  • DMM (Standard Solvent Handling):

    • Primary: Standard fume hood.

    • Ventilation: Ensure good turnover to prevent vapor accumulation (heavier than air), which can travel to ignition sources.[2]

Personal Protective Equipment (PPE) Matrix
ZoneCMP (Strict)DMM (Standard)
Gloves Silver Shield / Laminate. (Nitrile degrades rapidly against chlorinated ethers).Nitrile (Double gloving recommended).
Respiratory Full-face respirator if outside hood (Emergency only).Standard lab ventilation is usually sufficient.
Eye/Face Chemical Goggles + Face Shield (Risk of lachrymatory HCl vapors).Safety Glasses with side shields.

Part 3: Operational Methodologies

This section contrasts the "Direct Alkylation" workflow of CMP against the "Acid-Exchange" workflow of DMM.

Protocol A: Propoxymethyl (POM) Protection using CMP
  • Objective: Install POM group on a secondary alcohol.

  • Mechanism:

    
     Alkylation.
    
  • Hazards: Exothermic, HCl generation, potential exposure to alkylating agent.

Step-by-Step:

  • Setup: Flame-dry a 2-neck RBF under Argon. Add the substrate alcohol and dry DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Why? To scavenge the HCl generated immediately upon reaction.

  • Reagent Addition: Cool to 0°C. Add CMP (1.2 equiv) dropwise via syringe.

    • Note: Do not use a needle that has been "washed" with acetone; residual water will violently react with CMP inside the syringe.

  • Reaction: Allow to warm to RT. Monitor by TLC.[3]

  • Quench (CRITICAL): Cool to 0°C. Add saturated aqueous

    
    .
    
    • Safety Check: Verify pH is basic to ensure no free HCl remains.

  • Workup: Extract with DCM. Wash organic layer with water (2x) to remove formaldehyde byproducts.

Protocol B: Methoxymethyl (MOM) Protection using DMM
  • Objective: Install MOM group on a secondary alcohol.

  • Mechanism: Acid-catalyzed acetal exchange (Oxocarbenium intermediate).

  • Hazards: Flammability of DMM (low boiling point).[4][5]

Step-by-Step:

  • Setup: Charge RBF with substrate alcohol.

  • Solvent/Reagent: Add DMM as the solvent (excess).

  • Catalyst: Add Phosphorus Pentoxide (

    
    )  or p-Toluenesulfonic acid (TsOH)  (catalytic amount).
    
    • Why? Acid is required to "crack" the DMM acetal and generate the reactive electrophile.

  • Reaction: Stir at RT. The reaction is driven by the high concentration of DMM.

  • Quench: Pour mixture into ice-cold

    
     solution.
    
  • Workup: Extract with

    
    .
    
    • Note: DMM is water-soluble (approx 33%); aqueous washes must be thorough to remove it from the organic layer.

Part 4: Decision Logic & Deactivation

Reagent Selection Framework

The following diagram illustrates the decision process for choosing between these reagents based on safety and synthetic requirements.

ReagentSelection cluster_hazards Hazard Profile Start Protecting Group Required Type Is the specific POM (Propyl) chain required? Start->Type SafetyCheck Can the lab handle carcinogens/alkylators? Type->SafetyCheck Yes (Lipophilicity needed) UseDMM USE DMM (Green Solvent) Acid Exchange Type->UseDMM No (Standard Acetal ok) UseCMP USE CMP (Strict Containment) Direct Alkylation SafetyCheck->UseCMP Yes (Hood/Glovebox available) Alternative Consider Alternative PG (e.g., BOM, SEM) SafetyCheck->Alternative No HCl Evolution HCl Evolution UseCMP->HCl Evolution Carcinogen Suspect Carcinogen Suspect UseCMP->Carcinogen Suspect Flammable (BP 42°C) Flammable (BP 42°C) UseDMM->Flammable (BP 42°C)

Figure 1: Decision matrix for selecting between CMP and DMM based on synthetic necessity and safety infrastructure.

CMP Deactivation (Quenching) Workflow

Because CMP is an alkylating agent, leftover reagent in syringes or glassware must be actively destroyed before disposal. Do not simply rinse with water.

Quenching Waste Residual CMP (Syringe/Flask) Solvent Dilute with Toluene (Heat Sink) Waste->Solvent Base Add Ammonium Hydroxide (NH4OH) or NaOH Solvent->Base Reaction Agitate 30 mins (Destroys Alkylator) Base->Reaction Check Check pH > 10 Reaction->Check Disposal Dispose as Halogenated Waste Check->Disposal

Figure 2: Chemical deactivation protocol for 1-(Chloromethoxy)propane to prevent downstream exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Dimethoxymethane.[1] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Relevant sections on Acetal protection). Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). Methylal (Dimethoxymethane) Sampling Information. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 1-(Chloromethoxy)propane vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Haloether Challenge

In drug development and synthetic organic chemistry, distinguishing 1-(Chloromethoxy)propane (an alpha-haloether) from its structural isomers is not merely an academic exercise—it is a critical safety and compliance requirement.

1-(Chloromethoxy)propane is a potent alkylating agent and a suspected carcinogen, often classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. Its structural isomers, such as 1-chloro-2-methoxypropane , are significantly less reactive beta-haloethers. Misidentification can lead to erroneous risk assessments in pharmaceutical manufacturing.

This guide provides a definitive spectroscopic framework to distinguish the reactive alpha-chloromethyl ethers from their stable beta-chloro isomers, emphasizing the instability of the target molecule and the necessity of anhydrous analytical protocols.

Part 1: Structural Landscape & Reactivity Profile

The core distinction lies in the position of the chlorine atom relative to the oxygen. The "Alpha" position confers high reactivity (and toxicity) due to the ability to form an oxocarbenium ion.

Isomer Classification
Compound NameStructure TypeCAS RNReactivityGTI Status
1-(Chloromethoxy)propane

-Haloether
3587-57-3High (Hydrolyzes rapidly)High Risk
2-(Chloromethoxy)propane

-Haloether
39682-68-9High (Hydrolyzes rapidly)High Risk
1-Chloro-2-methoxypropane

-Haloether
5390-71-6Low (Stable ether)Low Risk
2-Chloro-1-methoxypropane

-Haloether
17686-22-9Low (Stable ether)Low Risk
Visualizing the Structural Relationships

IsomerMap cluster_0 Reactive Alpha-Haloethers (GTI) cluster_1 Stable Beta-Haloethers Target TARGET: 1-(Chloromethoxy)propane (Propyl chloromethyl ether) Iso1 ISOMER 1: 2-(Chloromethoxy)propane (Isopropyl chloromethyl ether) Target->Iso1 Chain Isomerism (Propyl vs Isopropyl) Iso2 ISOMER 2: 1-Chloro-2-methoxypropane (Stable Beta-Chloroether) Target->Iso2 Positional Isomerism (Cl position) Iso3 ISOMER 3: 2-Chloro-1-methoxypropane (Stable Beta-Chloroether) Iso2->Iso3 Regioisomers

Figure 1: Structural relationship tree highlighting the critical reactivity divide between alpha- and beta-haloethers.

Part 2: Spectroscopic Fingerprinting (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation. The electron-withdrawing effect of both the Oxygen and Chlorine on the same carbon (the anomeric center) creates a highly deshielded signal unique to the alpha-haloethers.

Comparative H NMR Data (400 MHz, C D )

Note: Benzene-d6 is recommended over CDCl


 to prevent acid-catalyzed hydrolysis during measurement.
Feature1-(Chloromethoxy)propane (Target)2-(Chloromethoxy)propane (Iso 1)1-Chloro-2-methoxypropane (Iso 2)
-O-CH

-Cl

5.48 (s, 2H)

5.62 (s, 2H)
Absent
-O-CH

-

3.65 (t, 2H)

4.05 (sept, 1H)

3.40 (s, 3H, -OCH

)
-CH

-Cl
AbsentAbsent

3.55 (d, 2H)
Alkyl Chain

1.60 (m, 2H), 0.92 (t, 3H)

1.22 (d, 6H)

3.50 (m, 1H), 1.15 (d, 3H)
Key Diagnostic Signals
  • The "Smoking Gun" Singlet: The presence of a singlet between 5.4 – 5.7 ppm confirms the structure is an alpha-chloromethyl ether. If this region is empty, you are likely dealing with a stable beta-isomer (Iso 2 or Iso 3).

  • Coupling Patterns:

    • Target: Triplet (propyl chain).

    • Iso 1: Septet (isopropyl chain).

    • Iso 2: Complex multiplet for the methine proton; distinct singlet for the methoxy group (~3.4 ppm).

C NMR Distinction
  • Target (-O-CH

    
    -Cl):  Extremely distinct signal at ~80-85 ppm .
    
  • Iso 2 (-CH

    
    -Cl):  Upfield signal at ~45-50 ppm .
    

Part 3: Vibrational Spectroscopy (IR)

While less specific than NMR, FT-IR provides rapid confirmation of the ether linkage and carbon-chlorine bond.

Vibration ModeFrequency (cm

)
Interpretation
C-O-C Stretch 1100 – 1150Strong ether band (present in all isomers).
C-Cl Stretch 650 – 750Strong band. Alpha-haloethers often show a shift due to the anomeric effect.
C-H Stretch 2850 – 2960Alkyl C-H. The methoxy methyl (Iso 2) is often sharper than the propyl methylene.

Part 4: Experimental Protocols

Protocol A: Anhydrous NMR Sample Preparation

Objective: Obtain a spectrum without hydrolyzing the alpha-haloether. Critical Constraint: Do NOT use standard CDCl


 unless it has been neutralized and dried immediately prior to use. Commercial CDCl

is often acidic.
  • Solvent Choice: Use Benzene-d6 (C

    
    D
    
    
    
    )
    or Toluene-d8 . These are non-protic and generally acid-free.
  • Drying: Add activated 3Å molecular sieves to the solvent ampoule 1 hour before use.

  • Preparation:

    • Flush an NMR tube with dry Nitrogen or Argon.

    • Add 0.6 mL of dry C

      
      D
      
      
      
      .
    • Add 10-20 mg of the analyte.

    • Cap immediately and seal with Parafilm.

  • Acquisition: Run the scan immediately. Look for the singlet at ~5.5 ppm. If you see a broad peak at ~4.8 ppm (OH) and a triplet at ~3.5 ppm (alcohol), the sample has hydrolyzed.

Protocol B: GTI Detection Workflow

Objective: Screen a drug substance for trace 1-(Chloromethoxy)propane.

AnalyticalWorkflow Start Sample: Drug Substance (Suspected Trace Impurity) Deriv Derivatization Step (Treat with Morpholine or sec-Amine) Start->Deriv Dissolve in dry DCM Reaction Reaction: R-O-CH2-Cl + Morpholine -> Stable Amine Deriv->Reaction Rapid alkylation Analysis LC-MS/MS Analysis (Detect Derivatized Adduct) Reaction->Analysis Stable product Result Quantification (Limit of Detection < 1 ppm) Analysis->Result

Figure 2: Derivatization workflow for trace analysis. Direct analysis is difficult due to instability; converting to a stable amine derivative is the industry standard.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group - Alpha-Haloether reactivity).
  • PubChem Compound Summary . 1-(Chloromethoxy)propane.[1][2] National Center for Biotechnology Information. Link

  • SpectraBase . NMR Data for Chloromethyl Ethers. Wiley Science Solutions. Link

  • Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology.

Sources

Technical Comparison: Structural Elucidation of C4H9ClO Isomers via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical process development—specifically in the synthesis of tetrahydrofurans or pyrrolidines—chlorobutanols (C4H9ClO) are critical alkylating agents.[1] However, their structural isomers often co-elute in chromatography, making 1H NMR spectroscopy the primary tool for rapid, non-destructive identification.[1]

This guide provides a definitive technical comparison of the five major C4H9ClO isomers. Unlike standard spectral libraries, we focus on the diagnostic splitting patterns and coupling constants (


)  that allow for unambiguous differentiation in crude reaction mixtures.[1]
The Five Target Isomers[2]
  • 4-Chloro-1-butanol: Linear, primary alcohol/primary chloride.[1]

  • 3-Chloro-1-butanol: Linear backbone, secondary chloride.[1]

  • 2-Chloro-1-butanol: Linear backbone, primary alcohol, chiral secondary chloride.[1]

  • 1-Chloro-2-butanol: Linear backbone, secondary alcohol, primary chloride.[1]

  • 2-Chloro-2-methyl-1-propanol: Branched, tertiary chloride.[1]

Theoretical Framework: Electronegativity & Shielding[1]

Differentiation relies on the specific deshielding effects of Oxygen (


) versus Chlorine (

).[1]
  • Electronegativity:

    
     (3.44) > 
    
    
    
    (3.16).[1]
  • 
    -Proton Shift:  Protons adjacent to 
    
    
    
    (
    
    
    3.5–3.8 ppm) appear slightly downfield of those adjacent to
    
    
    (
    
    
    3.4–3.6 ppm).[1]
  • Key Differentiator: While chemical shifts overlap, spin-spin splitting (multiplicity) derived from the carbon backbone connectivity provides the "fingerprint."[1]

Comparative Analysis: Spectral Fingerprints

The following table summarizes the diagnostic signals required to identify each isomer. Data is referenced against CDCl


 (residual peak 

7.26 ppm).[1]
Table 1: Diagnostic 1H NMR Data for C4H9ClO Isomers[1]
IsomerStructureKey Methyl Signal (0.9–1.6 ppm)

-Heteroatom Region (3.0–4.2 ppm)
Diagnostic Feature
4-Chloro-1-butanol

None (No methyl group)Two distinct triplets (

ppm &

ppm)
Symmetry : Two central

multiplets; no methyl signals.[1]
3-Chloro-1-butanol

Doublet (

Hz)
Multiplet (

) & Triplet (

)
The Methyl Doublet is unique to this isomer among linear chains.[1]
2-Chloro-1-butanol

Triplet (Terminal Ethyl)Doublet of multiplets (

)

appears as a doublet (coupled to methine) rather than a triplet.
1-Chloro-2-butanol

Triplet (Terminal Ethyl)Doublet of multiplets (

)
Difficult to distinguish from 2-chloro-1-butanol without D

O exchange (see Protocol).[1]
2-Chloro-2-methyl-1-propanol

Singlet (6H, gem-dimethyl)Singlet (

,

ppm)
Singlets only .[1] No coupling in the backbone.[1]

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this standardized workflow. This protocol includes a D


O exchange step , which is critical for distinguishing the alcohol position in chiral isomers.[1]
Materials
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (recommended for resolving second-order multiplets).[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the analyte in 0.6 mL CDCl

      
      .[1]
      
    • Why: High concentration causes viscosity broadening; low concentration reduces signal-to-noise.[1] 10-15 mg is the "sweet spot."[1]

  • Acquisition (Standard):

    • Pulse sequence: zg30 (30° pulse angle).[1]

    • Scans: 16 (sufficient for 10mg sample).[1]

    • Relaxation Delay (D1): 1.0 s.[1]

    • Action: Integrate the region 0.8–1.8 ppm.

      • Check: Is there a methyl group? (Integral = 3H).[1]

      • Check: Is it a singlet, doublet, or triplet?

  • Validation Step: D

    
    O Shake (The "OH" Filter): 
    
    • Add 1 drop of D

      
      O to the NMR tube and shake vigorously.[1]
      
    • Wait 2 minutes for phase separation (D

      
      O floats/sinks depending on density, but exchange happens at interface).
      
    • Re-acquire spectrum.[1]

    • Result: The

      
       proton signal (usually broad singlet at 2.0–4.0 ppm) will disappear.[1]
      
    • Crucial for Isomers 3 & 4:[1] This simplifies the

      
      -proton region, removing 
      
      
      
      coupling and sharpening the
      
      
      or
      
      
      signals.[1]

Visual Logic: Spectral Decision Tree

Use the following logic flow to rapidly classify an unknown C4H9ClO sample.

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (0.8 - 1.8 ppm Region) CheckMethyl Is there a Methyl (CH3) signal present? Start->CheckMethyl NoMethyl No Methyl Signal (Only CH2 multiplets) CheckMethyl->NoMethyl No MethylType Analyze Methyl Splitting Pattern CheckMethyl->MethylType Yes Result1 Isomer: 4-Chloro-1-butanol (Linear Symmetric) NoMethyl->Result1 Singlet Singlet (6H) MethylType->Singlet Doublet Doublet (3H) MethylType->Doublet Triplet Triplet (3H) MethylType->Triplet Result2 Isomer: 2-Chloro-2-methyl-1-propanol (Tertiary Chloride) Singlet->Result2 Result3 Isomer: 3-Chloro-1-butanol (Methyl on CH-Cl) Doublet->Result3 CheckAlpha Analyze 3.5-4.0 ppm Region (Look at CH2 vs CH) Triplet->CheckAlpha Result4 Isomer: 2-Chloro-1-butanol (CH2-OH is doublet) CheckAlpha->Result4 CH-Cl is Multiplet Result5 Isomer: 1-Chloro-2-butanol (CH2-Cl is doublet) CheckAlpha->Result5 CH-OH is Multiplet

Caption: Logical workflow for differentiating C4H9ClO isomers based on methyl splitting and


-proton connectivity.

Advanced Differentiation: 1-Chloro-2-butanol vs. 2-Chloro-1-butanol[1]

These two isomers (Isomers 3 & 4) are the most difficult to distinguish because both possess a terminal ethyl group (methyl triplet) and a chiral center.[1]

The "Shift & Coupling" Method:

  • Look at the CH2 group (3.6 – 3.8 ppm):

    • In 2-Chloro-1-butanol , the

      
       is attached to Oxygen (
      
      
      
      ).[1] It usually appears slightly downfield (higher ppm) and is split into a doublet (by the neighboring chiral CH).[1]
    • In 1-Chloro-2-butanol , the

      
       is attached to Chlorine (
      
      
      
      ).[1] It appears slightly upfield relative to the alcohol isomer and is also a doublet.[1]
  • The Definitive Test (Carbon NMR):

    • If 1H NMR is ambiguous due to overlap, run a 13C NMR .

    • 
       (Secondary alcohol, Isomer 4) 
      
      
      
      70-73 ppm.[1][2]
    • 
       (Secondary chloride, Isomer 3) 
      
      
      
      60-65 ppm.[1][2]
    • The secondary alcohol carbon is significantly more deshielded than the secondary chloride carbon.[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 4-Chloro-1-butanol & Isomers.[1] Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][4] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for chemical shift prediction rules).

  • PubChem. (2023).[1] 3-Chloro-1-butanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Structural Elucidation of 1-(Chloromethoxy)propane Isomers via EI-MS: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In pharmaceutical synthesis and environmental toxicology, 1-(Chloromethoxy)propane (CMP) represents a critical analyte. As an alkyl chloromethyl ether, it belongs to a class of compounds with significant alkylating potential and genotoxicity. The accurate identification of CMP is frequently complicated by the presence of isobaric constitutional isomers and structural analogs that share the molecular formula


 (MW 108.57).

This guide provides a definitive technical framework for distinguishing CMP from its primary isomers—specifically 2-(Chloromethoxy)propane (the isopropyl analog) and 1-Chloro-3-methoxypropane (the chloroalkyl isomer). Unlike standard catalogs, this analysis focuses on the causality of mass spectral fragmentation, providing you with a self-validating logic system to confirm identity without sole reliance on library matching scores.

Structural Landscape & Isomer Candidates

Before interpreting spectra, we must define the structural "alternatives" that co-elute or mimic the target analyte.

CandidateStructureClassKey Feature
Target: 1-(Chloromethoxy)propane

Chloromethyl EtherLinear propyl chain; reactive

group.[1][2]
Isomer A: 2-(Chloromethoxy)propane

Chloromethyl EtherBranched isopropyl chain; reactive

group.
Isomer B: 1-Chloro-3-methoxypropane

Chloroalkyl EtherStable ether; Cl is on the alkyl chain, not alpha to Oxygen.
Why This Matters

The distinction is not merely academic. Chloromethyl ethers (Target & Isomer A) are potent carcinogens due to the lability of the C-Cl bond alpha to the oxygen, which spontaneously forms a reactive oxonium ion. Chloroalkyl ethers (Isomer B) are significantly less reactive. Misidentification can lead to false positives in genotoxic impurity (GTI) screening.

Experimental Methodology (GC-MS)[3][4]

To replicate the fragmentation patterns discussed below, the following protocol ensures sufficient ionization energy to trigger the diagnostic alpha-cleavages.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Inlet: Split/Splitless (Split 10:1 recommended to prevent detector saturation).

  • Temperature: 250°C.

  • Column: Non-polar capillary column (DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

    • Reasoning: Non-polar phases separate based on boiling point/volatility. The branched isopropyl isomer (Isomer A) typically elutes before the linear n-propyl target (CMP).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Impact (EI).

  • Energy: 70 eV.

    • Critical Control: Lower energies (e.g., 20 eV) may suppress the formation of the diagnostic m/z 49 ion, leading to ambiguity.

  • Scan Range: m/z 35 – 300.

Mechanistic Analysis of Fragmentation

The identification of 1-(Chloromethoxy)propane relies on two primary fragmentation mechanisms: Alpha-Cleavage and Inductive Cleavage .

The Diagnostic "Chloromethyl" Fingerprint (m/z 49)

The defining feature of any chloromethyl ether is the cleavage of the bond alpha to the ether oxygen on the alkyl side.



  • Mechanism: The ionization creates a radical cation on the oxygen. The molecule stabilizes by breaking the

    
     bond, leaving the positive charge on the chloromethyl group.
    
  • Observation: A distinct doublet at m/z 49 and m/z 51 (due to

    
     and 
    
    
    
    isotopes in a 3:1 ratio).
  • Differentiation:

    • Target (CMP): Shows m/z 49/51.

    • Isomer A (Isopropyl): Shows m/z 49/51.

    • Isomer B (Chloroalkyl): Absent. This is the primary exclusion filter. Isomer B cannot form

      
       without complex rearrangement.
      
Differentiating n-Propyl (Target) vs. Isopropyl (Isomer A)

Once the chloromethyl group is confirmed, the alkyl chain must be identified.

  • Target (n-Propyl):

    • Primary cleavage of the C-O bond yields the propyl cation

      
      .
      
    • m/z 43: High intensity (Propyl cation).

    • m/z 41: Moderate intensity (Allyl cation

      
       formed by loss of 
      
      
      
      from propyl).
  • Isomer A (Isopropyl):

    • Cleavage yields the isopropyl cation

      
      .
      
    • m/z 43: Very High intensity (Base peak, typically stronger than in n-propyl due to secondary carbocation stability).

    • m/z 15: Presence of methyl radical loss is more pronounced in branched isomers.

Visualization of Pathways

The following diagram illustrates the divergent pathways that allow structural assignment.

FragmentationPathways CMP 1-(Chloromethoxy)propane (Target) MW 108 mz49 m/z 49 & 51 [CH2=Cl]+ CMP->mz49 Alpha Cleavage (Dominant) mz43_n m/z 43 [n-Propyl]+ CMP->mz43_n Inductive Cleavage mz73 m/z 73 [C4H9O]+ (Loss of Cl) CMP->mz73 C-Cl Cleavage Iso 2-(Chloromethoxy)propane (Isomer A) Iso->mz49 Alpha Cleavage mz43_iso m/z 43 [Isopropyl]+ Iso->mz43_iso Inductive (Favored) ChloroAlk 1-Chloro-3-methoxypropane (Isomer B) ChloroAlk->mz49 BLOCKED mz45 m/z 45 [CH2=OCH3]+ ChloroAlk->mz45 Alpha Cleavage (Methoxy side)

Caption: Comparative fragmentation pathways. Note that Isomer B (Yellow) is structurally incapable of generating the m/z 49 diagnostic ion.

Comparative Data Analysis

The table below summarizes the expected relative abundance of key ions. Use this for peak assignment.

m/z (Ion)Fragment IdentityTarget: 1-(Chloromethoxy)propaneIsomer A: 2-(Chloromethoxy)propaneIsomer B: 1-Chloro-3-methoxypropane
49

Present (Diagnostic) Present (Diagnostic) Absent
45

AbsentAbsentBase Peak (100%)
43

High (40-70%)Base Peak (100%) Low/Moderate
73

ModerateModerateModerate
77/79

LowLowHigh (Diagnostic)
108

(Molecular Ion)
Weak/TraceWeak/TraceWeak

Key Takeaway:

  • If m/z 45 is the base peak, you have the Chloroalkyl isomer (Isomer B).

  • If m/z 49 is present, you have a Chloromethyl ether.

  • To distinguish Target vs. Isomer A: Compare retention time (Isomer A elutes first on non-polar columns) and the sharpness of m/z 43.

Protocol for Identification (Decision Tree)

Use this logic flow to validate your unknown sample.

DecisionTree Start Unknown Peak (MW 108) Check49 Is m/z 49 present? Start->Check49 Check45 Is m/z 45 the Base Peak? Check49->Check45 No CheckRT Compare Retention Time (RT) vs. Standard Check49->CheckRT Yes (It is a Chloromethyl Ether) Result_Chloroalkyl ID: Chloroalkyl Ether (e.g., 1-Chloro-3-methoxypropane) Check45->Result_Chloroalkyl Yes Result_Target ID: 1-(Chloromethoxy)propane (Target) CheckRT->Result_Target RT matches n-propyl std Result_Iso ID: 2-(Chloromethoxy)propane (Isomer) CheckRT->Result_Iso RT < n-propyl std (Branched)

Caption: Logical decision tree for filtering constitutional isomers and distinguishing alkyl chains.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Chloro-2-methylpropane (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME) Analytical Methods. OSHA Salt Lake Technical Center. Available at: [Link]

  • PubChem. 1-(Chloromethoxy)propane Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Doc Brown's Chemistry. Mass Spectrometry Fragmentation Patterns of Haloalkanes and Ethers. Available at: [Link]

Sources

Performance comparison of 1-(Chloromethoxy)propane and 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(Chloromethoxy)propane vs. 1-Bromo-2-methoxy-2-methylpropane

Executive Summary This guide provides a technical analysis comparing 1-(Chloromethoxy)propane (CMP) and 1-Bromo-2-methoxy-2-methylpropane (BMMP) . While both are halogenated ethers used in organic synthesis, they occupy opposite ends of the reactivity spectrum. CMP is a highly reactive


-halo ether used primarily as a protecting group reagent (introducing the Propoxymethyl or POM group). In contrast, BMMP is a sterically hindered 

-halo ether (neopentyl-like) used as a specialized building block. This document details their mechanistic differences, safety profiles, and experimental protocols for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

Feature1-(Chloromethoxy)propane (CMP)1-Bromo-2-methoxy-2-methylpropane (BMMP)
Structure


Class

-Halo ether (Alkoxymethyl chloride)

-Halo ether (Neopentyl-like bromide)
Reactive Intermediate Oxocarbenium Ion (Resonance Stabilized)Primary Carbocation (Destabilized) / NGP
Primary Application Protecting Group: Formation of POM-ethers/esters.[1]Building Block: Introduction of isobutoxy motifs.
Leaving Group Chloride (

)
Bromide (

)
Molecular Weight 108.57 g/mol 167.05 g/mol
Boiling Point ~94°C~160°C (Predicted/Higher MW)

Mechanistic Performance & Reactivity Profile

The defining difference between these two reagents is the position of the oxygen atom relative to the leaving group.

CMP: The Alpha-Effect (Hyper-Reactivity)

CMP is an electrophilic powerhouse. The oxygen atom is directly attached to the carbon bearing the chlorine (


-position).
  • Mechanism: Upon ionization, the lone pair on the oxygen donates electron density to the vacant p-orbital of the carbocation, forming a resonance-stabilized Oxocarbenium ion .

  • Performance Consequence: CMP reacts rapidly with nucleophiles (alcohols, carboxylic acids, amines) even under mild basic conditions. It is highly susceptible to hydrolysis and must be stored under inert atmosphere.

BMMP: The Neopentyl Effect (Hypo-Reactivity)

BMMP presents a challenging electrophilic profile. The bromine is attached to a primary carbon, but the adjacent carbon is quaternary (bearing two methyls and a methoxy).

  • Mechanism: The structure is "neopentyl-like," creating significant steric hindrance for

    
     back-side attack. Furthermore, ionization (
    
    
    
    ) is difficult because it would initially form an unstable primary carbocation.
  • Performance Consequence: BMMP is sluggish in standard substitution reactions. Successful alkylation often requires:

    • Neighboring Group Participation (NGP): The

      
      -methoxy oxygen may assist in displacing the bromide, forming a transient cyclic oxonium intermediate.
      
    • Forcing Conditions: Higher temperatures and polar aprotic solvents (DMF, DMSO) are required compared to CMP.

Pathway Visualization

The following diagram illustrates the divergent activation pathways of the two reagents.

ReactivityComparison cluster_0 Reactivity Scale cluster_1 Steric Barrier CMP 1-(Chloromethoxy)propane (CMP) Oxocarbenium Oxocarbenium Ion (High Stability) CMP->Oxocarbenium Spontaneous Ionization (Lone pair assistance) BMMP 1-Bromo-2-methoxy- 2-methylpropane (BMMP) TransitionState Steric Hindrance / Transient Oxonium BMMP->TransitionState Slow Activation (Neopentyl Barrier) Product_POM POM-Protected Substrate Oxocarbenium->Product_POM Rapid Nu: Attack Product_Alk Alkylated Product TransitionState->Product_Alk High Temp / Strong Nu:

Caption: Mechanistic divergence showing the rapid oxocarbenium pathway of CMP vs. the sterically hindered pathway of BMMP.

Experimental Protocols

Protocol A: POM-Protection of an Alcohol using CMP

Use Case: Protecting a secondary alcohol in a drug intermediate to prevent side reactions. Note: CMP is a potential carcinogen (similar to MOM-Cl). All steps must be performed in a fume hood.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Reagent: 1-(Chloromethoxy)propane (CMP) (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alcohol substrate and dissolve in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Cool the solution to

    
    . Add DIPEA dropwise via syringe.
    
  • Alkylation: Add CMP dropwise over 10 minutes. The solution may become cloudy as amine salts precipitate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor via TLC. The product will be less polar than the starting alcohol.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel). Note: POM groups are acid-sensitive; avoid highly acidic silica or add 1% triethylamine to the eluent.

Protocol B: Alkylation using BMMP

Use Case: Installing a 2-methoxy-2-methylpropyl side chain (isobutoxy derivative). Challenge: Overcoming the neopentyl steric barrier.

Reagents:

  • Substrate: Phenol or Amine (1.0 equiv)[1]

  • Reagent: 1-Bromo-2-methoxy-2-methylpropane (BMMP) (2.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) or Sodium Hydride (
    
    
    
    )[1]
  • Solvent: DMF or DMSO (Polar aprotic is essential)[1]

Step-by-Step:

  • Activation: Dissolve the substrate in anhydrous DMF.

  • Deprotonation: Add

    
     (or 
    
    
    
    at
    
    
    if the substrate is non-acidic). Stir for 30 minutes to generate the nucleophilic anion.
  • Reagent Addition: Add BMMP (excess is required due to slow kinetics).

  • Thermal Drive: Heat the reaction to 80–100°C . Stirring for 12–24 hours is typically required.

    • Why Heat? Thermal energy is necessary to overcome the steric repulsion of the gem-dimethyl groups on the BMMP.

  • Workup: Dilute with water (to remove DMF) and extract with Ethyl Acetate.

  • Purification: Standard chromatography.

Safety & Handling Comparison

Hazard Category1-(Chloromethoxy)propane (CMP)1-Bromo-2-methoxy-2-methylpropane (BMMP)
Carcinogenicity HIGH RISK. Structurally related to Bis(chloromethyl)ether (BCME), a known human carcinogen.[1] Treat as a potential alkylating mutagen.[2][3][4]Moderate. Typical alkyl bromide hazards, but lacks the specific

-halo ether carcinogenic potency.
Volatility High.[1] Vapors are easily inhaled.Moderate to Low.[1] Lower vapor pressure reduces inhalation risk.
Stability Unstable. Hydrolyzes in moist air to release HCl and formaldehyde/propanol.[1] Potentially explosive if stored improperly.Stable. Can be stored at room temperature without rapid degradation.
PPE Requirement Double nitrile gloves, respirator/fume hood mandatory.[1]Standard lab PPE (Gloves, goggles, coat).

Conclusion

  • Choose CMP when you need a labile protecting group (POM) that can be installed under mild conditions and removed later with acid. Its high reactivity comes with significant safety risks requiring strict containment.

  • Choose BMMP only when the specific 2-methoxy-2-methylpropyl motif is required in the final drug target. It is a poor general alkylating agent due to steric hindrance and requires forcing conditions (heat/polar solvents) to achieve conversion.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-(Chloromethoxy)propane. PubChem.[2][5][6][7] [Link][1]

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-Bromo-2-methoxy-2-methylpropane. PubChem.[2][5][6][7] [Link]

  • Chemistry LibreTexts. Reactions of Alcohols and Alkyl Halides (SN1 vs SN2 Mechanisms).[Link][1]

Sources

The role of the leaving group in the efficiency of methoxymethylating agents

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Leaving Group in the Efficiency of Methoxymethylating Agents[1]

Executive Summary: The Reactivity-Safety Paradox

The methoxymethyl (MOM) ether is a cornerstone protecting group in multi-step organic synthesis, prized for its stability against strong bases, nucleophiles, and reducing agents. However, the efficiency of MOM installation is intrinsically linked to the "leaving group" (LG) ability of the reagent used.

Historically, the high reactivity of Chloromethyl Methyl Ether (MOMCl) established it as the standard, driven by the chloride ion's moderate leaving group ability and the rapid formation of the electrophilic oxocarbenium intermediate. Yet, this reactivity comes at a steep cost: MOMCl is a potent human carcinogen.[2][3]

This guide objectively compares the efficiency of traditional halide-based agents against modern, "green" alternatives where the leaving group is an oxygen-based species (e.g., methoxide in dimethoxymethane). We analyze how manipulating the leaving group alters reaction kinetics, yield, and safety profiles, providing actionable protocols for high-efficiency synthesis without compromising researcher safety.

Mechanistic Underpinnings: The Oxocarbenium Gateway

To understand the role of the leaving group, one must look beyond simple


 displacement. MOM protection proceeds largely via an 

-like pathway (or loose

) involving the formation of a resonance-stabilized oxocarbenium ion .[2]


The efficiency of a MOM reagent is defined by the energy barrier to break the


 bond.
  • Halides (Cl, Br): The bond is weak, and the conjugate base (

    
    , 
    
    
    
    ) is stable. Spontaneous ionization or weak Lewis acid assistance drives the reaction.[2]
  • Alkoxides (OMe): In Dimethoxymethane (Methylal), the leaving group is a methoxide (

    
    ), a strong base and poor leaving group.[2] It requires acidic activation  (protonation or Lewis acid coordination) to convert the leaving group into a neutral methanol molecule or a metal-complexed species.[2]
    
Diagram 1: Mechanistic Pathway & Leaving Group Activation

MOM_Mechanism Reagent MOM Reagent (MeOCH2-LG) Activation Activation (Lewis Acid / Protonation) Reagent->Activation LG = OMe TS Transition State [MeO-CH2...LG]‡ Reagent->TS LG = Cl/Br Activation->TS Intermediate Oxocarbenium Ion [MeO=CH2]+ TS->Intermediate - LG Product MOM Ether (R-O-CH2-OMe) Intermediate->Product + R-OH (Substrate)

Caption: The formation of the reactive oxocarbenium ion is the rate-determining step. Oxygen-based leaving groups require pre-activation, whereas halides dissociate more readily.

Comparative Analysis of Agents

A. Chloromethyl Methyl Ether (MOMCl)[2][4][5][6]
  • Leaving Group: Chloride (

    
    )[2][4][5]
    
  • Status: The "Gold Standard" for reactivity; The "Red Flag" for safety.

  • Performance: Reacts rapidly with primary, secondary, and phenolic hydroxyls using mild bases (DIPEA).[2]

  • Drawback: Regulated carcinogen.[2] Commercial sources often contain Bis(chloromethyl) ether (BCME), a volatile and extreme carcinogen.[2]

B. Dimethoxymethane (Methylal)[2][6][9]
  • Leaving Group: Methoxy (

    
    ), activated to Methanol (
    
    
    
    ).[2]
  • Status: The "Green" Alternative.[2]

  • Performance: Poor electrophile on its own.[2] Requires strong dehydration agents (

    
    ) or specific Lewis acids (
    
    
    
    ,
    
    
    ,
    
    
    ).[2]
  • Benefit: Biodegradable, low toxicity, low cost.[2]

C. In Situ Generated MOM-Halides
  • Leaving Group: Chloride/Bromide (Transient).[2]

  • Status: The "Hybrid" Solution.[2]

  • Performance: Uses Methylal and an Acyl Halide (e.g., Acetyl Chloride) with a Lewis Acid catalyst (

    
    ) to generate MOMCl in the reaction vessel.[2][6]
    
  • Benefit: High reactivity of halides without the exposure risk of isolation/storage.

Performance Metrics Summary
MetricMOMCl (Commercial)Dimethoxymethane (

)
In Situ MOMCl (Zn-catalyzed)
Leaving Group Chloride (

)
Activated MethanolChloride (

)
Reactivity High (Room Temp)Moderate (Requires heat/reflux)High (Room Temp)
Yield (Primary OH) >90%75 - 85%>90%
Atom Economy ModerateLow (Requires excess reagent)High
Toxicity Extreme (Carcinogen) Low (Irritant)Low (Closed System)
Stability Hydrolyzes in airStableTransient

Experimental Protocols

Note on Safety: All procedures involving MOM reagents must be conducted in a functioning fume hood.[2] Double-gloving and eye protection are mandatory.

Protocol A: The "Green" Method (Dimethoxymethane)

Best for: Robust substrates stable to acidic conditions.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Dissolve the alcohol substrate (1.0 equiv) in dry Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Addition: Add Dimethoxymethane (10–20 equiv).

  • Activation: Add Phosphorus Pentoxide (

    
    , 2–3 equiv) portion-wise.
    
    • Expert Insight:

      
       acts as a dehydrating agent, sequestering the methanol byproduct and driving the equilibrium forward (Le Chatelier’s principle).
      
  • Reaction: Stir vigorously at room temperature for 30 minutes to 2 hours.

  • Workup: Decant the solution from the gummy

    
     residue. Quench with saturated 
    
    
    
    .[2] Extract with DCM, dry over
    
    
    , and concentrate.[2]
Protocol B: The In Situ Zinc-Catalyzed Method (Recommended)

Best for: High efficiency without handling carcinogenic stock solutions.

  • Reagents: To a solution of Dimethoxymethane (excess) and the alcohol substrate in Toluene or DCM.

  • Catalyst: Add Zinc Bromide (

    
    , 0.01 mol%).
    
  • Halide Source: Add Acetyl Chloride (1.1 equiv) dropwise.[2]

    • Mechanism:[2][3][7][8][9][10]

      
       catalyzes the exchange between Methylal and Acetyl Chloride to form MOMCl and Methyl Acetate.
      
  • Reaction: Stir at room temperature until TLC indicates conversion (typically <1 hour).

  • Quench: Add saturated

    
     solution. The transient MOMCl is destroyed, leaving the stable MOM ether.
    

Decision Framework: Selecting the Right Agent

The choice of agent should be dictated by the substrate's sensitivity and the lab's safety protocols.

Diagram 2: Reagent Selection Decision Tree

Selection_Tree Start Start: Substrate Analysis AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive BaseSensitive Is substrate Base Sensitive? AcidSensitive->BaseSensitive No MOMCl_Direct Use Commercial MOMCl + DIPEA (Strict Safety Protocols) AcidSensitive->MOMCl_Direct Yes (Needs Basic Conditions) InSitu Use In-Situ Generation (Methylal + AcCl + ZnBr2) BaseSensitive->InSitu No (General Purpose) Methylal_P2O5 Use Methylal + P2O5 (Green Method) BaseSensitive->Methylal_P2O5 Yes (Avoid Base)

Caption: A logical flow for selecting the optimal MOMylation method based on substrate stability.

Conclusion

The "leaving group" is the throttle of the methoxymethylation reaction. While the chloride ion in MOMCl offers unmatchable kinetic efficiency, the associated carcinogenic risks have necessitated a shift in modern synthesis.

For 90% of standard applications, the in situ generation of MOMCl from dimethoxymethane and acetyl chloride represents the optimal balance. It leverages the high leaving group ability of the halide intermediate while maintaining the safety profile of an oxygen-based starting material. The direct use of dimethoxymethane with


 remains a viable, strictly "green" alternative for robust substrates.

References

  • Berliner, M. A., & Belecki, K. (2005).[2][11] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link[2]

  • Fujioka, H., et al. (2009).[2][11] One-Pot Synthesis of Different Types of Unsymmetrically Protected Diols from the Methylene Acetal. Organic Letters, 11(22), 5138–5141.[2] Link[2]

  • Ramesh, C., et al. (2003).[2][11] Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst for the Deprotection of Methoxymethyl Ethers. The Journal of Organic Chemistry, 68(18), 7101–7103. Link[2]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. John Wiley & Sons.[2][10] (Standard Reference Text).

  • Occupational Safety and Health Administration (OSHA). Methyl chloromethyl ether.[2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Chloromethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 1-(Chloromethoxy)propane Synonyms: Propyl chloromethyl ether; Chloromethyl propyl ether CAS Number: 3587-57-3 Hazard Class:


-Haloether / Alkylating Agent
Part 1: Hazard Mechanism & Risk Profile

Why This Chemical Requires Enhanced Protocol Standard laboratory safety practices are insufficient for 1-(Chloromethoxy)propane due to its dual-threat mechanism. As an


-haloether, it possesses high alkylating potential, capable of modifying DNA and proteins. Furthermore, upon contact with moisture (in air or mucous membranes), it undergoes rapid hydrolysis.

The Hydrolysis Trap:



  • Immediate Threat: Corrosive burns from HCl generation on skin/lungs.[1]

  • Latent Threat: Exposure to Formaldehyde (carcinogen) and the intact alkylating ether.

  • Flammability: Flash point is approx. 25°C (77°F), making it a significant fire hazard in static-prone environments.

Part 2: Personal Protective Equipment (PPE) Matrix

The "Self-Validating" PPE System Do not rely on standard nitrile gloves for immersion or prolonged handling. Small molecular weight haloethers permeate nitrile rubber in <15 minutes.

1. Hand Protection Strategy
Exposure RiskRecommended MaterialBrand/Type ExamplesBreakthrough TimeProtocol
Primary (Handling) Laminate Film (Silver Shield / 4H)North Silver Shield™> 480 minMandatory for all direct handling. These offer the only true barrier against haloethers.
Dexterity Layer Nitrile (5-8 mil) Ansell TouchNTuff®< 10 minWear over Laminate gloves to improve grip and protect the inner glove from tears.
Incidental Splash Double Nitrile Standard Lab Supply< 5 minOnly acceptable for <1 mL transfers where immediate removal is possible.
2. Respiratory & Body Defense[2]
  • Respiratory: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

    • Self-Validation: Tape a tissue strip to the sash; if it is not pulled firmly inward, the hood is unsafe.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >50 mL.

  • Body: Flame-resistant lab coat buttoned to the neck. Chemical-resistant apron recommended for transfer steps.

Part 3: Operational Workflow & Engineering Controls
Diagram 1: PPE Selection Logic

Caption: Decision logic for selecting PPE based on operational scale and risk.

PPE_Selection Start Task Assessment Scale Volume / Scale Start->Scale Small < 5 mL (Syringe Transfer) Scale->Small Large > 5 mL (Cannula/Pouring) Scale->Large Control_Small Fume Hood Double Nitrile Gloves Small->Control_Small Control_Large Fume Hood Silver Shield Liners + Nitrile Outer Large->Control_Large Action Proceed with Validation Check Control_Small->Action Control_Large->Action

[3]

Step-by-Step Handling Protocol

1. Storage & Preparation

  • Environment: Store at 2°C–8°C under inert atmosphere (Argon/Nitrogen). Moisture triggers decomposition.

  • Inspection: Check for white precipitate (paraformaldehyde) or acrid smell (HCl), indicating decomposition. If present, do not use; proceed to quenching.

2. Transfer Techniques

  • The "Closed System" Rule: Avoid open pouring. Use a cannula or a gas-tight syringe for transfers.

  • Pressure Equalization: When withdrawing from a septum-sealed bottle, use a balloon filled with Argon to replace the withdrawn volume. This prevents moist air intake.[4]

3. Reaction Setup

  • Ensure all glassware is flame-dried.

  • Place a secondary container (tray) under the reaction flask to contain potential spills.

Part 4: Decontamination & Disposal (The Quenching Protocol)

Core Principle: You must destroy the alkylating capability before the waste leaves the hood. The most effective quench uses a nucleophile (Ammonia/Ammonium) to consume the ether while neutralizing the acid.

Quenching Procedure[5][6][7]
  • Cool: Chill the reaction mixture or waste solution to 0°C–10°C.

  • Add: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) or dilute Ammonium Hydroxide.

    • Chemistry: The ammonia acts as a nucleophile to breakdown the haloether and neutralizes the HCl byproduct.

  • Validate: Check pH. It must be neutral (pH 7) or slightly basic.

  • Phase Separation: Extract with an organic solvent (e.g., Ethyl Acetate) if necessary, but treat the aqueous layer as hazardous until pH confirmed.

Diagram 2: Quenching & Disposal Workflow

Caption: Safe neutralization workflow for alpha-haloether waste.

Quench_Flow Waste Reaction Waste (Active Haloether) Cool Cool to 0-10°C Waste->Cool Quench Add Sat. NH4Cl (Slow Addition) Cool->Quench Check Check pH Quench->Check Decision Is pH Neutral/Basic? Check->Decision Adjust Add more Base Decision->Adjust No (Acidic) Dispose Dispose as Halogenated Waste Decision->Dispose Yes Adjust->Quench

References
  • PubChem. (2025).[3] 1-(Chloromethoxy)propane (CAS 3587-57-3) Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2007). Chloromethyl Methyl Ether: Preparation and Quenching Procedures. Org. Synth. 2007, 84, 102. (Provides the foundational quenching protocol for alpha-haloethers). [Link]

  • Sarpong Group. (2016). Standard Operating Procedure: Carcinogens and Highly Toxic Chemicals. University of California, Berkeley. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.